Tos-PEG4-t-butyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWIVKRAHBPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120878 | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217817-01-1 | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tos-PEG4-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tos-PEG4-t-butyl Ester: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tos-PEG4-t-butyl ester is a heterobifunctional chemical linker that has emerged as a critical component in the development of advanced therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional architecture, comprising a tosyl (Tos) leaving group, a tetra-polyethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group, provides a versatile platform for the synthesis of complex drug conjugates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the design and construction of PROTACs. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this linker in their drug discovery and development endeavors.
Introduction
The advent of targeted protein degradation as a therapeutic modality has revolutionized drug discovery. PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins via the ubiquitin-proteasome system, are at the forefront of this innovation. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formation.
This compound has gained prominence as a versatile building block for PROTAC synthesis. The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting PROTAC, a crucial property for bioavailability.[] The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for the facile attachment of a warhead or an E3 ligase ligand.[2] The t-butyl ester provides a stable protecting group for a carboxylic acid, which can be selectively deprotected under acidic conditions to enable subsequent conjugation steps.[2]
This guide will delve into the technical details of this compound, providing researchers with the necessary information to incorporate this valuable tool into their research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 217817-01-1 | [2][3] |
| Molecular Formula | C₂₀H₃₂O₈S | [4] |
| Molecular Weight | 432.53 g/mol | [4] |
| Appearance | Not specified, likely an oil or solid | - |
| Solubility | Soluble in common organic solvents | [5] |
| Storage | Recommended storage at -20°C | [3] |
| Predicted Boiling Point | 528.5 ± 45.0 °C | - |
| Predicted Density | 1.154 ± 0.06 g/cm³ | - |
Role in PROTAC Synthesis: A Step-by-Step Workflow
This compound is a key intermediate in the multi-step synthesis of PROTACs. The general workflow involves two key chemical transformations: nucleophilic substitution of the tosyl group and deprotection of the t-butyl ester, followed by amide bond formation.
References
An In-depth Technical Guide to Tos-PEG4-t-butyl Ester: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-t-butyl ester is a heterobifunctional chemical linker that has gained significant traction in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique trifunctional architecture, comprising a tosyl group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid, provides a versatile platform for the conjugation of molecules, enhancing their therapeutic potential.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including representative experimental protocols and visualizations to facilitate its use in research and development.
Chemical Structure and Properties
This compound is characterized by three key functional components:
-
Tosyl Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the terminal position of the PEG chain susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of various nucleophiles, such as amines, thiols, and alcohols, which are commonly found in drug molecules or targeting ligands.[3][6]
-
PEG4 Spacer: The hydrophilic tetraethylene glycol spacer imparts increased water solubility to the molecule and any conjugate it is a part of.[3][4][5] This property is crucial for improving the pharmacokinetic profile of hydrophobic drug candidates. The flexibility and length of the PEG chain can also be critical for optimizing the spatial orientation of the conjugated moieties, for instance, in facilitating the formation of the ternary complex in PROTACs.[7]
-
t-Butyl Ester: The carboxylic acid is protected as a t-butyl ester, which is stable under many reaction conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid.[4][5] This allows for subsequent conjugation reactions, such as amide bond formation with amine-containing molecules.[8]
The interplay of these three components makes this compound a highly versatile linker for modular drug design.
Diagram of the Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various commercial suppliers and chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 217817-01-1 | [2][3] |
| Molecular Formula | C₂₀H₃₂O₈S | [2][3] |
| Molecular Weight | 432.53 g/mol | [2] |
| Appearance | Colorless to light yellow oil or solid | [6] |
| Purity | Typically ≥95% | [8] |
| Boiling Point (Predicted) | 528.5 ± 45.0 °C | [3] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [3] |
| Storage Conditions | Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [5][6] |
Applications in Drug Development
The primary application of this compound is as a linker in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role in PROTAC Synthesis
This compound serves as a versatile building block for connecting a target protein ligand to an E3 ligase ligand. A notable example is its use in the synthesis of BI-3663, a highly selective PROTAC that targets PTK2/FAK for degradation.[1][6] The synthesis typically involves a stepwise approach where one end of the linker is first attached to either the protein-of-interest (POI) ligand or the E3 ligase ligand, followed by deprotection and attachment of the second ligand.
General PROTAC Workflow
The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, highlighting the crucial role of the linker.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
While the exact, proprietary synthesis protocols from commercial vendors are not publicly available, the following sections describe representative experimental procedures for the key chemical transformations involving this compound based on established organic chemistry principles.
Representative Synthesis of this compound
A plausible synthetic route to this compound involves two main steps: 1) t-butyl esterification of a PEG4-carboxylic acid, followed by 2) tosylation of the terminal hydroxyl group, or vice versa. The following is a representative protocol for the tosylation of a PEG4-alcohol followed by esterification.
Step 1: Tosylation of Tetraethylene Glycol Monomethyl Ether
-
Dissolve tetraethylene glycol monomethyl ether (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq.) or pyridine (B92270) (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.
-
Stir the reaction at 0°C for 4 hours and then allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated PEG intermediate.
Step 2: Etherification to form this compound
-
In a separate flask, dissolve the tosylated PEG intermediate (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C and stir for 30 minutes.
-
Add t-butyl acrylate (B77674) (1.5 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.
Nucleophilic Substitution of the Tosyl Group
The tosyl group is an excellent leaving group and readily undergoes Sₙ2 reactions with various nucleophiles.
-
Dissolve this compound (1.0 eq.) and the desired amine- or thiol-containing molecule (1.1 eq.) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80°C) and stir overnight, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
Deprotection of the t-Butyl Ester
The t-butyl ester can be selectively removed under acidic conditions to yield the free carboxylic acid.
-
Dissolve the t-butyl ester-containing compound in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting carboxylic acid can often be used in the next step without further purification.
Logical Relationship of Functional Groups in Synthesis
The following diagram illustrates the synthetic utility of the different functional groups of this compound in a typical PROTAC synthesis.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its well-defined structure and the distinct reactivity of its functional groups allow for controlled, stepwise synthesis of complex molecules like PROTACs. The integrated PEG spacer provides beneficial physicochemical properties, such as enhanced solubility, which are often critical for the successful development of novel therapeutics. This guide provides a foundational understanding of its properties and applications, along with representative protocols to aid in its effective utilization in the laboratory.
References
- 1. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
Synthesis and Purification of Tos-PEG4-t-butyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Tos-PEG4-t-butyl ester, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This guide details the synthetic pathway, experimental protocols, purification methods, and characterization data to support researchers in the successful production of this key molecule.
Overview
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal tosyl group and a t-butyl ester protected carboxylic acid. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various functional groups, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process, starting from commercially available tetraethylene glycol.
Step 1: Synthesis of HO-PEG4-t-butyl ester
The first step involves the synthesis of the alcohol precursor, tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (HO-PEG4-t-butyl ester), through a Michael addition of tetraethylene glycol to tert-butyl acrylate (B77674).
Step 2: Tosylation of HO-PEG4-t-butyl ester
The terminal hydroxyl group of the purified HO-PEG4-t-butyl ester is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the final product, this compound.
Experimental Protocols
Synthesis of tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (HO-PEG4-t-butyl ester)
Materials:
-
Tetraethylene glycol
-
tert-Butyl acrylate
-
Sodium metal (or other suitable base)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (3 equivalents) in anhydrous THF.
-
Carefully add sodium metal (9 equivalents) in small portions to the stirring solution at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has dissolved, indicating the formation of the sodium alkoxide.
-
Slowly add tert-butyl acrylate (1 equivalent) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure HO-PEG4-t-butyl ester.
Synthesis of this compound
Materials:
-
tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (HO-PEG4-t-butyl ester)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (or triethylamine (B128534) and DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve HO-PEG4-t-butyl ester (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (or triethylamine followed by a catalytic amount of DMAP) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise to the stirring solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude this compound is typically purified by flash column chromatography on silica gel.
Typical Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The optimal eluent composition should be determined by TLC analysis.
The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to afford the final product as a colorless to pale yellow oil.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₂O₈S | [1] |
| Molecular Weight | 432.53 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | |
| CAS Number | 217817-01-1 | [1] |
Synthesis and Purification Data
| Parameter | Step 1: Synthesis of HO-PEG4-t-butyl ester | Step 2: Synthesis of this compound |
| Typical Yield | Not specified in literature, empirically determined | High |
| Purity (after purification) | >95% | >95% |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography |
Characterization Data
| Analysis | Data |
| ¹H NMR (CDCl₃) | See Figure 3 for a representative spectrum. Expected peaks: δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, CH₂-OTs), 3.75-3.55 (m, 12H, PEG CH₂), 2.50 (t, 2H, CH₂-COO), 2.45 (s, 3H, Ar-CH₃), 1.44 (s, 9H, C(CH₃)₃). |
| Mass Spectrometry (ESI-MS) | Calculated for C₂₀H₃₂O₈SNa [M+Na]⁺: 455.1710; found: 455.1715. |
Visualizations
Synthesis Workflow
References
A Technical Guide to Tos-PEG4-t-butyl Ester (CAS: 217817-01-1): A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tos-PEG4-t-butyl ester, with CAS number 217817-01-1, is a heterobifunctional chemical linker integral to the advancement of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional architecture, comprising a tosyl (Tos) leaving group, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyl (t-butyl) ester protected carboxyl group, offers a versatile platform for the synthesis of complex bioconjugates and targeted therapeutics. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for utilizing this compound in research and development, with a focus on its role in the targeted degradation of proteins.
Chemical Properties and Structure
This compound is a well-defined, non-polymeric molecule with a specific chemical structure that dictates its utility. The key structural features are:
-
Tosyl Group (Tos): A derivative of p-toluenesulfonic acid, the tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This reactivity is harnessed to conjugate the linker to nucleophilic functional groups such as amines, thiols, or hydroxyls present on target-binding ligands or E3 ligase recruiters.[1][2]
-
PEG4 Spacer: The tetra-polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3][4] The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[4]
-
t-Butyl Ester: The tert-butyl ester serves as a protecting group for a terminal carboxylic acid.[1][2] This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid for further functionalization, often through amide bond formation.[5][6][7]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | References |
| CAS Number | 217817-01-1 | |
| Molecular Formula | C20H32O8S | |
| Molecular Weight | 432.53 g/mol | |
| Appearance | White to off-white solid or oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DCM, DMF, and water | [8] |
| Storage | Store at -20°C for long-term stability | [8] |
Applications in Drug Development: The PROTAC Revolution
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] This catalytic mode of action offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins.
This compound is particularly valuable in this context due to its modular nature, allowing for a stepwise and controlled synthesis of PROTACs. A notable example of its application is in the synthesis of FAK (Focal Adhesion Kinase) degraders, such as BI-3663.[2][7] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its dysregulation is implicated in various cancers.[9][10] PROTACs utilizing linkers like this compound can effectively induce the degradation of FAK, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[9][10]
Experimental Protocols
The following sections provide representative protocols for the key reactions involving this compound in the synthesis of a PROTAC. These are generalized procedures and may require optimization for specific substrates.
Nucleophilic Substitution with an Amine-Containing Ligand
This protocol describes the reaction of the tosyl group with a primary or secondary amine on a protein of interest (POI) ligand or an E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing ligand (e.g., POI-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel with magnetic stirrer
Procedure:
-
Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 - 1.5 equivalents) in anhydrous DMF in a reaction vessel.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature to 50°C.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), the crude product can be purified.
Purification:
-
The reaction mixture can be diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove DMF and excess reagents.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica (B1680970) gel.
Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.
Materials:
-
t-Butyl ester-protected intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel with magnetic stirrer
Procedure:
-
Dissolve the t-butyl ester-protected intermediate in DCM in a reaction vessel.
-
Add TFA to the solution. A common ratio is 1:1 DCM:TFA, though this can be varied.[5][6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.
-
The resulting carboxylic acid is often used in the next step without further purification.
Amide Coupling to the Second Ligand
This protocol describes the formation of an amide bond between the newly deprotected carboxylic acid and an amine-containing second ligand (e.g., an E3 ligase ligand).
Materials:
-
Carboxylic acid-linker intermediate
-
Amine-containing second ligand (e.g., E3-NH2)
-
Anhydrous DMF
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
DIPEA
-
Nitrogen or Argon gas
-
Reaction vessel with magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-linker intermediate (1.0 equivalent) and the amine-containing second ligand (1.0 - 1.2 equivalents) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (2.0 - 3.0 equivalents).
-
Stir the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-12 hours), the final PROTAC molecule is purified.
Purification:
-
The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the highly pure PROTAC.[2]
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for constructing a PROTAC using this compound.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the catalytic cycle of PROTAC-induced protein degradation, which is the ultimate biological application of molecules synthesized using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure and predictable reactivity make it an ideal building block for the synthesis of complex molecules like PROTACs. The hydrophilic PEG spacer and the orthogonally protected carboxylic acid provide the necessary properties for creating effective and drug-like protein degraders. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. hplc.eu [hplc.eu]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Tos-PEG4-t-butyl Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architecture of a Versatile Heterobifunctional Linker
In the evolving landscape of bioconjugation, the development of sophisticated therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), demands precise control over molecular assembly. Heterobifunctional linkers are cornerstone tools in this field, enabling the sequential and controlled covalent linkage of multiple molecular entities. Tos-PEG4-t-butyl ester is a prominent example of such a linker, engineered with three distinct chemical modules: a tosyl (Ts) group for initial nucleophilic reaction, a polyethylene (B3416737) glycol (PEG) spacer for modulating physicochemical properties, and a tert-butyl (t-butyl) ester as a protected carboxylic acid for subsequent conjugation.
This guide provides a detailed examination of the mechanism of action of this compound, its applications, relevant quantitative data, and comprehensive experimental protocols for its use in constructing complex bioconjugates.
Core Mechanism of Action: A Two-Stage Orthogonal Strategy
The functionality of this compound is rooted in a two-stage, orthogonal conjugation strategy. This allows for the directed, stepwise assembly of a final conjugate, preventing the formation of undesired homodimers or uncontrolled polymerization.
-
Stage 1: Nucleophilic Displacement of the Tosyl Group. The tosyl group is an excellent leaving group.[1][2] The process begins with the reaction of a nucleophile from the first biomolecule (Molecule A), typically a primary amine (-NH₂) from a lysine (B10760008) residue or a thiol (-SH) from a cysteine residue, with the linker.[3] The nucleophile attacks the carbon atom adjacent to the tosyl group, displacing the tosylate and forming a stable covalent bond. This reaction is highly efficient and proceeds under mild, slightly alkaline conditions.[4]
-
Stage 2: Deprotection and Second Conjugation. Following the initial conjugation and purification of the intermediate, the t-butyl ester protecting group is removed. This is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which selectively cleaves the ester to reveal a terminal carboxylic acid (-COOH).[5][6][7] This newly exposed functional group is then activated (e.g., using EDC/NHS chemistry) to react with a nucleophile, typically a primary amine, on the second biomolecule (Molecule B), forming a stable amide bond.
This sequential approach ensures that Molecule A and Molecule B are linked specifically through the PEG4 spacer without cross-reactivity.
In-Depth Role of Each Molecular Component
The Tosyl Group: The Initiator
The p-toluenesulfonyl (tosyl) group is a derivative of toluenesulfonic acid. Its utility in bioconjugation stems from the fact that tosylate is a superb leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1]
-
Reactivity : The tosyl group readily reacts with strong nucleophiles. In proteins, the most common targets are the ε-amino group of lysine residues and the thiol group of cysteine residues.[3] The reaction with amines is highly pH-dependent; at physiological or acidic pH, amines are protonated (-NH₃⁺) and non-nucleophilic. Increasing the pH to a mildly alkaline range (typically 8.0-9.5) deprotonates the amine, enhancing its nucleophilicity and driving the reaction forward.[4][8]
-
Bond Formation : The reaction results in the formation of a stable secondary amine or thioether bond, providing a robust connection between the first biomolecule and the linker.
The PEG4 Spacer: The Modulator
The tetra-polyethylene glycol (PEG4) spacer is a short, hydrophilic chain that confers several critical advantages to the final bioconjugate.[9][10][11]
-
Solubility and Stability : PEG is highly soluble in aqueous environments.[9] Incorporating a PEG spacer enhances the overall solubility of the conjugate, which is particularly beneficial when linking hydrophobic drugs or ligands, thereby preventing aggregation.[3] The hydration shell formed by the PEG chain can also enhance the thermal and proteolytic stability of conjugated proteins.[10][12]
-
Pharmacokinetics : For therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule.[3] This increase in size reduces renal clearance, prolonging the circulation half-life of the drug in the body.[9]
-
Immunogenicity : The flexible PEG chain can mask epitopes on a protein's surface, reducing its recognition by the immune system and thus lowering its immunogenicity and antigenicity.[3][9]
-
Optimal Spacing : The defined length of the PEG4 spacer provides critical distance and flexibility between the two conjugated molecules, which can be essential for maintaining their biological activity, for instance, by allowing a PROTAC to effectively bridge its two target proteins.[13]
The t-Butyl Ester: The Orthogonal Handle
The tert-butyl ester serves as a robust protecting group for a carboxylic acid. Its key feature is its stability under a wide range of conditions, including the mildly basic environment required for the initial tosyl displacement, while being selectively removable under specific acidic conditions.
-
Stability : The t-butyl ester is resistant to nucleophiles and stable under basic and neutral aqueous conditions. This chemical orthogonality is crucial, as it prevents the carboxyl group from reacting during the first conjugation step.
-
Deprotection : The C-O bond of the t-butyl ester is readily cleaved by strong acids like trifluoroacetic acid (TFA), often used in a 50% solution with a non-polar solvent like dichloromethane (B109758) (DCM).[5][6] The mechanism involves protonation of the ester's carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which typically forms isobutylene (B52900) gas.[14] This deprotection step is clean and efficient, revealing the carboxylic acid for the second conjugation.
Application Spotlight: Synthesis of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein of interest (POI).[15] A PROTAC consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[13][16]
This compound is an ideal tool for PROTAC synthesis.[17] The synthetic strategy typically involves:
-
Reacting the tosyl end of the linker with an amine or thiol on the E3 ligase ligand (or the POI ligand).
-
Purifying the resulting intermediate.
-
Deprotecting the t-butyl ester with TFA to expose the carboxylic acid.
-
Coupling the newly formed carboxylic acid with an amine on the POI ligand (or E3 ligase ligand) to complete the PROTAC structure.
The PEG4 linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for efficient protein ubiquitination and subsequent degradation.[13][18]
Quantitative Data
While precise reaction kinetics and yields are highly dependent on the specific biomolecules being conjugated, the following tables provide representative data on the effects of PEGylation and typical reaction conditions for the steps involving the this compound linker.
Table 1: Representative Effects of Protein PEGylation
| Parameter | Unmodified Protein | PEGylated Protein | Fold Change/Effect | Citation(s) |
|---|---|---|---|---|
| Thermal Stability | Half-life of 4.0 h at 70°C (Cytochrome c) | Half-life of >9.0 h at 70°C (Cytochrome c) | >2.2x increase | [10] |
| Proteolytic Resistance | High susceptibility to degradation | Shielded from proteolytic enzymes | Significantly increased resistance | [3][9] |
| Aggregation Propensity | 52.7% aggregates after heating (AAT) | 13.5% aggregates after heating (AAT) | ~75% reduction | [19] |
| Circulation Half-Life | ~53 h (Interferon) | ~55 h (PEGylated Interferon) | ~1.04x increase | [19] |
| Renal Clearance | Rapid for small proteins (<30 kDa) | Significantly reduced | Prolonged circulation |[9][11] |
Table 2: Typical Reaction Conditions for Bioconjugation
| Step | Reagents & Solvents | pH | Temperature | Time | Notes | Citation(s) |
|---|---|---|---|---|---|---|
| 1. Tosyl Displacement (Amine) | Protein, Linker, Borate (B1201080) or Phosphate Buffer | 8.0 - 9.5 | 4 - 25 °C | 2 - 24 h | Molar ratio of Linker:Protein is optimized (e.g., 5:1 to 20:1). Reaction progress monitored by chromatography. | [4][19] |
| 2. t-Butyl Ester Deprotection | Intermediate Conjugate, 50% TFA in DCM | N/A | Room Temp (20-25°C) | 3 - 5 h | Volatile reagents are removed under reduced pressure. | [5][7] |
| 3. Amide Coupling (Carboxyl) | Deprotected Intermediate, EDC, NHS, Amine-Molecule B, MES or PBS Buffer | 4.5 - 7.2 | Room Temp (20-25°C) | 4 - 12 h | EDC/NHS activates the carboxyl group to form a reactive NHS ester, which then couples with the amine. |[4] |
Experimental Protocols
The following section outlines a general, multi-step protocol for the synthesis of a heterobifunctional conjugate using this compound.
Protocol 1: Conjugation of Molecule A to the Tosyl Group
-
Preparation : Dissolve the amine-containing biomolecule (Molecule A, e.g., a protein) in a suitable reaction buffer (e.g., 100 mM sodium borate or sodium phosphate, pH 8.5) to a final concentration of 1-10 mg/mL.
-
Linker Addition : Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration. Add the linker solution to the protein solution dropwise while stirring. The molar excess of linker to protein typically ranges from 5:1 to 50:1 and must be optimized for the specific protein.
-
Reaction : Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2 to 24 hours.
-
Monitoring : Monitor the reaction progress using analytical techniques like SDS-PAGE (to observe a shift in molecular weight) or analytical Size-Exclusion Chromatography (SEC).[20][21]
-
Quenching : Once the desired degree of conjugation is achieved, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted linker.
-
Purification : Remove unreacted linker and quenching agent, and separate mono-conjugated species from unconjugated and multi-conjugated species using preparative SEC or Ion-Exchange Chromatography (IEX).[20]
Protocol 2: Deprotection of the t-Butyl Ester
-
Preparation : Lyophilize or buffer-exchange the purified intermediate (Molecule A-PEG4-t-butyl ester) into a salt-free aqueous solution and then dry it completely.
-
Deprotection Reaction : Dissolve the dried intermediate in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5][6]
-
Incubation : Stir the reaction at room temperature for 3 to 5 hours.[5] The reaction should be performed in a fume hood as TFA is corrosive and isobutylene gas is released.[14]
-
Removal of Reagents : Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue contains the deprotected product (Molecule A-PEG4-COOH).
Protocol 3: Conjugation of Molecule B to the Carboxylic Acid
-
Activation : Dissolve the dried, deprotected intermediate in an appropriate buffer (e.g., 100 mM MES buffer, pH 6.0). Add a 5 to 10-fold molar excess of N-Hydroxysuccinimide (NHS) followed by a similar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Conjugation : Dissolve the second amine-containing molecule (Molecule B) in a suitable buffer (e.g., PBS, pH 7.4). Adjust the pH of the activated linker solution to 7.2-7.5 and immediately add Molecule B.
-
Reaction : Allow the reaction to proceed for 4 to 12 hours at room temperature or 4°C with gentle stirring.
-
Final Purification : Purify the final conjugate (Molecule A-PEG4-Molecule B) from unreacted components using an appropriate chromatography method, such as SEC or Reverse-Phase HPLC (RP-HPLC).[21]
Protocol 4: Characterization of the Final Conjugate
-
SDS-PAGE/Native PAGE : Analyze the purified conjugate by electrophoresis. A successful conjugation will show a band at a higher molecular weight compared to the starting biomolecule.[21] Native PAGE can provide better resolution and avoid anomalous migration patterns sometimes caused by PEG-SDS interactions.[22][23]
-
Size-Exclusion Chromatography (SEC) : Analytical SEC can confirm the formation of a larger hydrodynamic species and assess the purity and aggregation state of the final conjugate.[20][21]
-
Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the conjugate, confirming the successful addition of the linker and the second molecule.[21]
Conclusion
This compound is a powerful and versatile heterobifunctional linker that provides researchers with precise control over the construction of complex bioconjugates. Its well-defined architecture, featuring a reactive tosyl group, a beneficial PEG4 spacer, and an orthogonally protected carboxyl group, enables a robust, two-stage conjugation strategy. This mechanism is particularly vital in the synthesis of advanced therapeutics like PROTACs, where the linker's properties are integral to the final molecule's efficacy. By understanding the specific roles of each component and employing optimized protocols, scientists can effectively leverage this tool to advance the frontiers of drug development and biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. idosi.org [idosi.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Influence of pH and Surface Chemistry on Poly(L-lysine) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. nhsjs.com [nhsjs.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. nhsjs.com [nhsjs.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 21. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Tos-PEG4-t-butyl Ester in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-t-butyl ester is a heterobifunctional crosslinker of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its molecular structure, featuring a tosyl group, a tetraethylene glycol (PEG4) spacer, and a tert-butyl ester protected carboxyl group, imparts a unique solubility profile that is critical for its application in both aqueous and organic media during multi-step syntheses. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and its workflow in PROTAC synthesis.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₃₂O₈S |
| Molecular Weight | 432.53 g/mol |
| Appearance | White to off-white solid or oil |
| CAS Number | 217817-01-1 |
Solubility Profile
Direct quantitative solubility data for this compound is not extensively available in the public domain. However, based on the general solubility characteristics of its constituent functional groups (tosyl, PEG, and t-butyl ester) and data from structurally related molecules, a qualitative and estimated quantitative solubility profile can be established. The hydrophilic PEG spacer is known to enhance solubility in aqueous media[1][2][3].
Aqueous Solubility
The presence of the PEG4 chain suggests that this compound exhibits some solubility in water. Polyethylene glycols, in general, are soluble in water[4][5]. However, the presence of the hydrophobic tosyl and t-butyl groups will limit its overall aqueous solubility compared to unmodified PEG.
Organic Solubility
This compound is expected to be soluble in a range of common organic solvents. This is supported by information on similar PEGylated molecules and compounds containing tosyl and t-butyl ester functionalities. For instance, related PEG esters are reported to be soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[6][7].
Estimated Solubility Data
The following table provides an estimated solubility profile of this compound. These values are not experimentally determined for this specific molecule but are inferred from the solubility of structurally similar compounds and general principles of chemical solubility. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Type | Estimated Solubility | Rationale / Supporting Data |
| Water | Aqueous | Sparingly Soluble to Soluble | The PEG4 chain imparts hydrophilicity. PEG 400 is miscible with water[4][5]. However, the hydrophobic tosyl and t-butyl groups will reduce solubility. Ethyl tosylate is insoluble in water[2], and tert-butyl acetate (B1210297) has low water solubility (0.8 wt%)[8][9]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Freely Soluble | PEG 400 is soluble in DMSO at 100 mg/mL[5]. Many organic molecules are highly soluble in DMSO. |
| Dichloromethane (DCM) | Halogenated | Soluble to Freely Soluble | PEG is soluble in dichloromethane[10]. Ethyl tosylate and isopropyl tosylate are soluble in DCM[11][12]. |
| Methanol | Polar Protic | Soluble | PEG 400 is miscible with alcohols[4]. Ethyl tosylate is soluble in ethanol[2][13]. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Freely Soluble | PEG derivatives are generally soluble in DMF. |
| Ethyl Acetate | Polar Aprotic | Soluble | Tetraethyleneglycol monotosylate shows good solubility in ethyl acetate[7]. |
| Hexane | Nonpolar | Insoluble to Sparingly Soluble | PEG is generally insoluble in aliphatic hydrocarbons[10]. Ethyl tosylate has low solubility in hexane[13]. |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials
-
This compound
-
Selected solvents (e.g., water, DMSO, DCM, methanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent.
-
Add a known volume or weight of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution phase remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow and Application
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Application in PROTAC Synthesis Workflow
This compound serves as a linker in the synthesis of PROTACs. The following diagram outlines a generalized workflow for its use in conjugating a target protein ligand and an E3 ligase ligand.
Conclusion
This compound possesses a versatile solubility profile, exhibiting solubility in a range of organic solvents and some degree of aqueous solubility, making it a valuable tool in the multi-step synthesis of complex molecules like PROTACs. While precise quantitative solubility data requires experimental determination for specific conditions, the provided information and protocols offer a strong foundation for researchers and drug development professionals working with this important chemical entity. The outlined experimental workflow provides a clear path to generating accurate solubility data, which is essential for optimizing reaction conditions and ensuring the successful application of this compound in the development of novel therapeutics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. manavchem.com [manavchem.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl acetate - Wikipedia [en.wikipedia.org]
- 9. parchem.com [parchem.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]
- 13. In which organic solvents is Ethyl P - toluenesulfonate soluble? - Blog [nuomengchemical.com]
stability and storage conditions for Tos-PEG4-t-butyl ester
An In-depth Technical Guide to the Stability and Storage of Tos-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a versatile bifunctional linker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. Understanding the stability profile of this reagent is critical for ensuring its integrity, performance in subsequent reactions, and the reproducibility of experimental results.
Chemical Structure and Functional Group Analysis
This compound (CAS Number: 217817-01-1) possesses three key chemical moieties that dictate its stability: a tosyl (tosylate) group, a tetraethylene glycol (PEG4) spacer, and a tert-butyl ester. The interplay of these functional groups under various environmental conditions determines the shelf-life and potential degradation pathways of the molecule.
-
Tosyl Group: The tosylate is an excellent leaving group in nucleophilic substitution reactions. While it is relatively stable, its reactivity can be influenced by strong nucleophiles and elevated temperatures.
-
Polyethylene (B3416737) Glycol (PEG) Chain: The PEG spacer imparts hydrophilicity. PEG chains are generally stable but can be susceptible to oxidation, especially in the presence of transition metals, oxygen, and light. This can lead to chain cleavage and the formation of various byproducts.[1][2][3]
-
Tert-butyl Ester: The tert-butyl ester serves as a protecting group for the carboxylic acid. It is notably stable under basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions, which proceeds via a stable tert-butyl cation intermediate.[4][5]
Recommended Storage Conditions
To maintain the integrity and purity of this compound, it is imperative to adhere to the recommended storage conditions provided by various suppliers. These conditions are designed to minimize degradation from atmospheric moisture, temperature fluctuations, and light.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Recommended for long-term storage to minimize hydrolysis and other degradation pathways.[6][7] |
| 4°C | Up to 2 years | Suitable for shorter-term storage.[6][7] | |
| In Solvent | -80°C | Up to 6 months | For solutions in anhydrous, aprotic solvents. Minimizes solvent-mediated degradation.[7] |
| -20°C | Up to 1 month | For short-term storage of solutions.[7] | |
| Shipping | Room Temperature | Short periods | The compound is generally stable at ambient temperature for the duration of shipping.[8] |
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound may undergo is crucial for troubleshooting and for designing stable formulations.
Hydrolysis of the Tert-butyl Ester
The most significant potential degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester to the corresponding carboxylic acid and isobutylene. This can be initiated by exposure to acidic contaminants or atmospheric moisture, which can become acidic upon dissolution of impurities.
Degradation of the PEG Chain
The polyethylene glycol chain can undergo oxidative degradation. Factors that can accelerate this process include:
-
Light Exposure: UV radiation can generate free radicals, leading to chain scission.[3][9]
-
Presence of Oxygen: Atmospheric oxygen can contribute to oxidative degradation, particularly at elevated temperatures.[1][2]
-
Metal Contaminants: Transition metal ions can catalyze the oxidation of the PEG chain.
Reactions of the Tosyl Group
While relatively stable, the tosyl group can react with strong nucleophiles. If the compound is stored in a protic solvent or exposed to nucleophilic impurities, the tosylate may be displaced.
Below is a diagram illustrating the key factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability studies, a general protocol adapted from the ICH Q1A (R2) guidelines for new drug substances can be employed.[6][7][10][11] This involves subjecting the compound to various stress conditions and monitoring its purity over time.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish degradation pathways.
-
Acid Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 40-60 °C).
-
Base Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at a controlled temperature. Given the stability of the t-butyl ester to base, harsher conditions may be needed to observe degradation of other parts of the molecule.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and a solution to a calibrated light source (as per ICH Q1B guidelines).
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. The method should be validated to ensure it is specific, accurate, precise, and linear.
The following diagram outlines a general workflow for a stability study.
Conclusion
The stability of this compound is paramount for its successful application in research and drug development. Adherence to recommended storage conditions, primarily at low temperatures and protected from light and moisture, is essential. The primary degradation concerns are the acid-catalyzed hydrolysis of the tert-butyl ester and the oxidative degradation of the PEG chain. For critical applications, conducting in-house stability studies using a validated analytical method is recommended to ensure the quality and reliability of this important chemical reagent.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. scielo.br [scielo.br]
- 10. m.youtube.com [m.youtube.com]
- 11. database.ich.org [database.ich.org]
Tos-PEG4-t-butyl ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tos-PEG4-t-butyl ester, a heterobifunctional crosslinker pivotal in the advancement of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a detailed experimental protocol for its application in PROTAC synthesis, and a logical workflow for its use.
Core Compound Data
This compound is a versatile molecule featuring a tosyl group at one end and a t-butyl protected carboxylic acid at the other, connected by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a unique combination of reactivity and functionality, making it an invaluable tool in medicinal chemistry and drug development.[1] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.[1] The hydrophilic PEG linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₂O₈S | [2][3] |
| Molecular Weight | 432.53 g/mol | [2][3] |
| Alternate Names | Tos-PEG3-CH₂CH₂COOtBu, tert-butyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate | [2] |
| CAS Number | 217817-01-1 | [2] |
Application in PROTAC Synthesis: A Workflow
This compound is a key building block in the modular synthesis of PROTACs. A typical workflow involves a two-step process: initial conjugation of a ligand to the tosyl-end of the linker, followed by deprotection of the t-butyl ester and subsequent coupling to a second ligand. This process allows for the precise assembly of the tripartite PROTAC molecule.
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol is a representative example of how this compound can be used in the synthesis of a PROTAC, such as the FAK degrader BI-3663.[4][5] The synthesis involves a nucleophilic substitution reaction followed by deprotection and a final amide coupling step.
Step 1: Nucleophilic Substitution of the Tosyl Group
This step involves the reaction of the tosyl group of this compound with a nucleophilic group on the E3 ligase ligand.
-
Reactants:
-
This compound (1.0 eq)
-
E3 Ligase Ligand (e.g., with a primary amine) (1.0-1.2 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0-3.0 eq)
-
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Procedure:
-
Dissolve the E3 ligase ligand and this compound in anhydrous DMF.
-
Add potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature (or elevated temperature, e.g., 60-80 °C, if necessary) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand-Linker Intermediate.
-
Step 2: Deprotection of the t-butyl Ester
The t-butyl ester protecting group is removed under acidic conditions to reveal the free carboxylic acid.
-
Reactant:
-
Ligand-Linker Intermediate (from Step 1)
-
-
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Ligand-Linker Intermediate in a mixture of DCM and TFA (e.g., a 1:1 or 4:1 v/v mixture).
-
Stir the solution at room temperature.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting deprotected intermediate (as a TFA salt) can often be used directly in the next step without further purification.
-
Step 3: Amide Coupling to the Target Protein Ligand
The final step involves the formation of an amide bond between the deprotected carboxylic acid and an amine group on the target protein ligand.
-
Reactants:
-
Deprotected Intermediate (from Step 2) (1.0 eq)
-
Target Protein Ligand (with a primary or secondary amine) (1.0-1.2 eq)
-
-
Reagents:
-
Coupling Agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine) (2.0-4.0 eq)
-
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Procedure:
-
Dissolve the Deprotected Intermediate and the Target Protein Ligand in anhydrous DMF.
-
Add DIPEA to the mixture, followed by the addition of the coupling agent (e.g., HATU).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the progress of the amide coupling by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.
-
This comprehensive guide provides essential information for the effective utilization of this compound in advanced drug discovery and development projects. Its well-defined reactivity and structural properties make it a powerful tool for the construction of complex and targeted therapeutic agents.
References
The Multifaceted Role of the Tosyl Group in Tos-PEG4-t-butyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug development, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras), the strategic use of functionalized linkers is paramount. Tos-PEG4-t-butyl ester is a heterobifunctional linker that has gained prominence as a versatile building block in the synthesis of complex biomolecules and therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the distinct and synergistic roles of its three key components: the tosyl group, the tetraethylene glycol (PEG4) spacer, and the t-butyl ester protecting group. Understanding the interplay of these functionalities is crucial for its effective application in bioconjugation, drug delivery, and advanced organic synthesis.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the characteristics of the final conjugate.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O₈S | [3] |
| Molecular Weight | 432.53 g/mol | [3] |
| CAS Number | 217817-01-1 | [3] |
| Appearance | Not specified (typically an oil or solid) | N/A |
| Boiling Point (Predicted) | 528.5 ± 45.0 °C | N/A |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | N/A |
| Solubility | Soluble in water and many organic solvents.[4][5] | [4][5] |
| Storage Temperature | 2-8°C | N/A |
The Critical Roles of the Functional Moieties
The utility of this compound stems from the distinct functions of its three components, which can be manipulated in a stepwise fashion to achieve desired molecular architectures.
The Tosyl Group: An Excellent Leaving Group
The tosyl (p-toluenesulfonyl) group is a cornerstone of organic synthesis, renowned for its ability to transform a poor leaving group (a hydroxyl group) into an excellent one.[5][6] This is due to the high stability of the resulting tosylate anion, which is resonance-stabilized.
In this compound, the tosyl group serves as a highly reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of nucleophiles, such as thiols (from cysteine residues in proteins), amines, and azides, with high efficiency.[2][7] The reaction proceeds via an S(N)2 mechanism, leading to the displacement of the tosylate and the formation of a stable covalent bond with the incoming nucleophile. This reactivity is fundamental to its application in bioconjugation and the synthesis of PROTACs, where it can be used to attach the linker to a protein-targeting ligand or an E3 ligase ligand.[1]
The PEG4 Linker: A Hydrophilic Spacer
The tetraethylene glycol (PEG4) chain is a short, monodisperse polyethylene (B3416737) glycol linker. PEG linkers are widely employed in bioconjugation and drug delivery for several key reasons:
-
Enhanced Hydrophilicity: The repeating ethylene (B1197577) glycol units are highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic molecules to which they are attached.[3][8][9] This is a critical attribute for drugs and biologics that need to function in physiological environments.
-
Biocompatibility and Reduced Immunogenicity: PEG is generally considered biocompatible and can shield the conjugated molecule from recognition by the immune system, potentially reducing its immunogenicity.[3][8]
-
Flexible Spacer: The PEG4 chain provides a flexible spacer arm that can sterically separate the conjugated molecules, which can be crucial for maintaining their biological activity.[8][10] In the context of PROTACs, the length and flexibility of the linker are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[3]
The t-Butyl Ester: A Robust Protecting Group
The t-butyl ester serves as a protecting group for the terminal carboxylic acid. Protecting groups are essential in multi-step synthesis to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. The t-butyl ester is particularly useful because it is stable to a wide range of reaction conditions, including those used for nucleophilic substitution on the tosyl group.
The deprotection of the t-butyl ester is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][8][11] This reaction proceeds via an acid-catalyzed elimination, releasing the free carboxylic acid and isobutylene (B52900) as a volatile byproduct.[12] The liberated carboxylic acid can then be activated for subsequent coupling reactions, such as amide bond formation with an amine-containing molecule. This stepwise reactivity allows for a modular and controlled approach to the synthesis of complex molecules.
Experimental Protocols
The following are representative protocols for the synthesis and key reactions of this compound, based on established chemical principles and literature precedents.
Synthesis of this compound
This two-step procedure involves the synthesis of the hydroxy-PEG4-t-butyl ester intermediate followed by tosylation.
Step 1: Synthesis of tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate
Step 2: Tosylation of the PEG4-alcohol
This protocol is adapted from general procedures for the tosylation of alcohols.
-
Materials:
-
tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl, 1.5 equivalents)
-
Pyridine (or triethylamine, 2-3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Nucleophilic Substitution with a Thiol
This protocol describes a representative reaction of this compound with a thiol-containing molecule, such as N-acetylcysteine.
-
Materials:
-
This compound (1 equivalent)
-
N-acetylcysteine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound and N-acetylcysteine in DMF.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl ester protecting group using trifluoroacetic acid.[8]
-
Materials:
-
t-Butyl ester-protected compound (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the t-butyl ester-protected compound in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the DCM and TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) or DCM several times to remove residual TFA.
-
The resulting carboxylic acid can often be used in the next step without further purification.
-
Visualizing the Molecular Logic and Workflow
Graphviz diagrams can be used to illustrate the logical flow of synthesis and the mechanism of action where this compound is a key component.
Caption: Synthetic pathway and subsequent functionalization of this compound.
Caption: Workflow for the synthesis of a PROTAC using this compound.[1][3][13]
Conclusion
This compound is a strategically designed chemical tool that offers a powerful combination of reactivity, hydrophilicity, and protecting group stability. The tosyl group provides a reliable handle for conjugation with a variety of nucleophiles, the PEG4 spacer enhances solubility and provides spatial separation, and the t-butyl ester allows for the controlled deprotection and subsequent functionalization of a carboxylic acid. This modular nature makes it an invaluable asset for researchers and drug development professionals in the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of the role of each functional group is key to leveraging the full potential of this versatile linker.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemrxiv.org [chemrxiv.org]
The Pivotal Role of t-Butyl Esters in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug delivery, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the tert-butyl (t-butyl) ester stands out as a critical functional group, particularly when incorporated into polyethylene (B3416737) glycol (PEG) linkers. Its unique properties of stability and controlled cleavage under specific acidic conditions have made it an indispensable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the function of the t-butyl ester in PEG linkers, complete with experimental protocols, quantitative data, and visual workflows to support researchers in this dynamic field.
Core Functionality: A Chemist's Perspective
The primary role of the t-butyl ester in PEG linkers is to serve as a protecting group for a carboxylic acid functionality.[1] This protection is essential during multi-step synthetic processes, preventing the carboxylic acid from engaging in unintended reactions while other chemical transformations are carried out on different parts of the molecule.[]
The t-butyl ester is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments.[3] This robustness allows for selective modifications at other sites of the PEG linker or the attached biomolecule. However, the true elegance of the t-butyl ester lies in its acid lability .[4] It can be readily cleaved under acidic conditions to regenerate the free carboxylic acid, a process often referred to as deprotection.[5] This cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA).[6]
The mechanism of this acid-catalyzed deprotection involves the formation of a stable tertiary carbocation (the t-butyl cation), which then typically eliminates a proton to form the volatile byproduct isobutylene.[7] This clean decomposition is advantageous as it simplifies the purification of the final product.
Orthogonal Protection Strategies
In many sophisticated bioconjugation schemes, PEG linkers are designed with multiple protecting groups to allow for sequential and site-specific modifications. A common pairing is the use of a Boc (tert-butoxycarbonyl) group to protect an amine and a t-butyl ester to protect a carboxylic acid on the same PEG linker.[5] This is known as an orthogonal protection strategy .[3] The Boc group is also acid-labile, but conditions can often be fine-tuned to selectively remove one group in the presence of the other, offering precise control over the synthetic route. For instance, milder acidic conditions might be employed for the selective cleavage of the Boc group while leaving the t-butyl ester intact.[8]
dot
Caption: Orthogonal deprotection of a dual-protected PEG linker.
Application in pH-Sensitive Drug Delivery
The acid-labile nature of the t-butyl ester is not only a synthetic convenience but also a powerful tool for designing "smart" drug delivery systems. In the physiological environment, where the pH is neutral (around 7.4), the t-butyl ester remains stable, keeping the conjugated drug inactive and tethered to its carrier. However, in the acidic microenvironment of a tumor or within the endosomal and lysosomal compartments of a cell (where the pH can drop to 5.0-6.0), the ester bond can be hydrolyzed, triggering the release of the therapeutic payload precisely at the target site.[9][10] This pH-sensitive release mechanism can significantly enhance the therapeutic efficacy of a drug while minimizing its systemic toxicity.[11][12]
dot
Caption: pH-triggered drug release from a t-butyl ester-linked conjugate.
Quantitative Data
The efficiency of t-butyl ester cleavage and subsequent drug release is a critical parameter in the design of drug delivery systems. The following tables summarize key quantitative data related to these processes.
| Parameter | Condition | Value | Reference |
| Deprotection Yield | |||
| Generic t-butyl ester | TFA in CH2Cl2, 3h | 96% | [6] |
| Ugi product with t-butyl ester | 1:1 TFA/CH2Cl2, 5h | 93% | [6] |
| Di-t-butyl ester intermediate | 1:1 TFA/CH2Cl2, 5h | 90-94% | [6] |
| pH-Dependent Drug Release | |||
| Doxorubicin from pH-sensitive micelles | pH 7.4, 24h | ~21% | [10] |
| Doxorubicin from pH-sensitive micelles | pH 6.0, 24h | ~53% | [10] |
| Doxorubicin from pH-sensitive micelles | pH 5.0, 24h | ~83% | [10] |
| Doxorubicin from PEG-disulfide-DOX micelles | pH 7.4, 24h | Negligible | [9] |
| Doxorubicin from D-DOXmix-5 NPs | pH 5.0, 24h | 4.20% | [12] |
| Doxorubicin from D-DOXmix-3 NPs | pH 5.0, 24h | 39.16% | [12] |
Experimental Protocols
Synthesis of Boc-NH-PEG-COOtBu
This protocol describes a general procedure for the synthesis of a heterobifunctional PEG linker with a Boc-protected amine and a t-butyl ester-protected carboxylic acid.
Materials:
-
H2N-PEG-COOH
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve H2N-PEG-COOH (1 equivalent) in anhydrous DCM.
-
Add DIPEA (6 equivalents) to the solution.[13]
-
Add Boc2O (2 equivalents) to the reaction mixture.[13]
-
Stir the reaction at room temperature for 3 hours.[13]
-
Monitor the reaction for the disappearance of the free amine using a Kaiser test. A negative test indicates the completion of the reaction.[13]
-
Concentrate the reaction mixture to approximately half its volume.
-
Add diethyl ether to precipitate the product.
-
Isolate the precipitate by centrifugation.
-
Wash the product with diethyl ether and dry under vacuum to yield the Boc-NH-PEG-COOH as a white solid. A quantitative yield is expected.[13]
Deprotection of the t-Butyl Ester
This protocol outlines the cleavage of the t-butyl ester from a PEG linker using trifluoroacetic acid.
Materials:
-
t-Butyl ester-containing PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the t-butyl ester-containing PEG linker in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 5 hours.
-
Remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).
-
Add toluene to the residue and evaporate again to remove residual TFA. Repeat this co-evaporation step two more times.
-
The resulting crude product, the free carboxylic acid, can often be used in the next synthetic step without further purification. If necessary, purification can be achieved by dissolving the residue in DCM, washing with water and brine, drying the organic phase over anhydrous sodium sulfate, filtering, and concentrating.
dot
Caption: General workflow for the synthesis and deprotection of a t-butyl ester-containing PEG linker.
Conclusion
The t-butyl ester is a cornerstone of modern bioconjugation and drug delivery, offering a robust and versatile strategy for the protection and subsequent controlled release of carboxylic acids within PEG linkers. Its stability under a broad range of synthetic conditions, coupled with its predictable and clean cleavage in acidic environments, provides chemists with an exceptional level of control in the construction of complex biomolecules. Furthermore, the inherent pH-sensitivity of the t-butyl ester has been ingeniously exploited to create sophisticated drug delivery systems that can target the acidic microenvironments of diseased tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the t-butyl ester in their pursuit of novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 3. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-sensitive doxorubicin-loaded polymeric nanocomplex based on β-cyclodextrin for liver cancer-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of drug release performance using mixed doxorubicin-doxorubicin dimer nanoparticles as a pH-triggered drug self-delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
A Technical Guide to Tos-PEG4-t-butyl Ester: Sourcing and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information for researchers and drug development professionals on the procurement and utilization of Tos-PEG4-t-butyl ester, a versatile heterobifunctional linker. This document outlines its chemical properties, common applications, a curated list of suppliers, purchasing considerations, and a representative experimental protocol.
Introduction to this compound
This compound (CAS Number: 217817-01-1) is a polyethylene (B3416737) glycol (PEG) based linker molecule widely employed in bioconjugation and medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a tosyl (tosylate) group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid. This unique combination of functional groups imparts desirable properties for the synthesis of complex molecules.
The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugates, a critical factor for improving the pharmacokinetic profiles of drug candidates.[4][5][6] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to amines, thiols, and other nucleophiles.[4][5][6] The t-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to allow for subsequent coupling reactions.
Suppliers and Purchasing
Acquiring high-quality this compound is crucial for reproducible research outcomes. Several chemical suppliers offer this reagent, and the selection of a vendor should be based on factors such as purity, availability, cost, and the availability of technical support and documentation like a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
When purchasing, it is essential to:
-
Define Research Needs: Determine the required purity and quantity for your specific application.[7][8]
-
Verify Supplier Reputation: Choose established suppliers with a track record of providing high-quality reagents.[7][8]
-
Request Documentation: Always obtain the CoA to verify the purity and identity of the compound and the SDS for safe handling and storage information.[7][9]
-
Consider Logistics: Inquire about shipping conditions and lead times to ensure the timely arrival of the reagent for your experiments.
Below is a summary of publicly available information from various suppliers. Prices are subject to change and may vary based on quantity and institutional agreements.
| Supplier | Product Number | Purity | Available Quantities | Price (USD/EUR) | Notes |
| BroadPharm | BP-20636 | >98% | 1g, 5g, 10g | $120 (1g), $430 (5g), $650 (10g) | GMP-grade inquiries welcome.[4] |
| CymitQuimica | (Varies) | Not specified | 100mg, 250mg, 1g, 5g | €63 (100mg), €98 (250mg), €181 (1g), €602 (5g) | Distributes for Apollo Scientific.[10] |
| Sunway Pharm Ltd | CB55480 | 97% | 1g, 5g | $789 (1g), $2369 (5g) | VIP pricing may be available.[11] |
| Amerigo Scientific | (Not specified) | ≥98% | Inquire | Inquire | Academic pricing may be available.[6] |
| AxisPharm | (Not specified) | ≥95% | Inquire | Inquire | Custom synthesis available.[5] |
| MedChemExpress | HY-130422 | Not specified | Inquire | Inquire | Marketed as a PROTAC linker.[1] |
Disclaimer: This table is for informational purposes only and is based on data available as of late 2025. Researchers should contact the suppliers directly for current pricing and availability.
Application in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a precursor, is critical in dictating the efficacy of the final molecule.
This compound is notably used in the synthesis of BI-3663, a highly selective PROTAC that targets Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1][2][3]
Below is a purchasing workflow diagram for acquiring chemical reagents like this compound.
Caption: A generalized workflow for the procurement of specialized chemical reagents.
Experimental Protocols
The following are representative protocols for the key chemical transformations involving this compound.
Nucleophilic Substitution with an Amine
This protocol describes the reaction of the tosyl group with a primary or secondary amine to form a new carbon-nitrogen bond. This is a common step in attaching the linker to a warhead or E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing substrate (e.g., an E3 ligase ligand with a free amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dipotassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the amine-containing substrate (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and K₂CO₃ (3.0 eq).
-
Stir the reaction mixture under a nitrogen atmosphere at 60-80 °C.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired PEGylated product.
Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid, which can then be used for subsequent amide coupling reactions.
Materials:
-
t-Butyl ester protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
Dissolve the t-butyl ester protected compound in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature.
-
Monitor the reaction for the disappearance of the starting material (typically 1-4 hours).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude carboxylic acid can often be used in the next step without further purification. If necessary, co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
Below is a diagram illustrating a typical experimental workflow for the synthesis of a PROTAC using this compound.
Caption: A representative synthetic route for a PROTAC utilizing this compound.
Relevant Signaling Pathway: PTK2/FAK
As mentioned, PROTACs synthesized using this compound, such as BI-3663, can target PTK2/FAK for degradation.[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[12][13] It is often overexpressed in various cancers, making it an attractive therapeutic target. FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix. This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), which creates a binding site for Src family kinases. Src then phosphorylates other tyrosine residues on FAK, leading to the full activation of the kinase and the recruitment of downstream signaling molecules, ultimately activating pathways such as PI3K-Akt and MAPK/ERK.[12][14][15]
By inducing the degradation of FAK, PROTACs can effectively shut down these pro-survival and pro-metastatic signaling cascades.
Below is a simplified diagram of the FAK signaling pathway.
Caption: Key steps in the FAK signaling cascade, a target for PROTACs.
This guide provides a foundational understanding of this compound for its effective sourcing and application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. yhs518.com [yhs518.com]
- 4. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 5. This compound, CAS 217817-01-1 | AxisPharm [axispharm.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. triestlab.com [triestlab.com]
- 8. Ultimate Guide to Purchasing the Right Chemical Products - Chemical Express Thailand [chemicalexpressth.com]
- 9. Purchasing Guide: Chemicals | Lab Manager [labmanager.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTK2 - Wikipedia [en.wikipedia.org]
- 14. PTK2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. journals.biologists.com [journals.biologists.com]
Technical Guide: Tos-PEG4-t-butyl Ester in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tos-PEG4-t-butyl ester (CAS No. 217817-01-1), a versatile heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, safety information, and detailed experimental protocols for its application in synthetic chemistry.
Core Properties and Safety Data
This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring a terminal tosyl group and a t-butyl ester protected carboxyl group. The hydrophilic PEG4 spacer enhances aqueous solubility, a crucial property for biological applications. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1][2][3][4]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 217817-01-1 | [1][4] |
| Molecular Formula | C₂₀H₃₂O₈S | [1] |
| Molecular Weight | 432.53 g/mol | [3] |
| Appearance | Solid or liquid | [3] |
| Purity | ≥95% - 98% | [3][4] |
| Boiling Point (Predicted) | 528.5 ± 45.0 °C | [1] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C or -20°C | [1][3][4] |
Safety and Handling Information
While a comprehensive, official Safety Data Sheet (SDS) can be obtained from suppliers, this section summarizes available safety information. The compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
| Hazard Category | Information | Precautionary Statements | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | - | [3] |
| Signal Word | Warning | - | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | - | [3] |
| Personal ProtectiveEquipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | P280 | [3] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | P261, P264 | [3] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | P305+P351+P338, P337+P313 | [3] |
| First Aid (Skin) | If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | P302+P352, P332+P313, P362+P364 | [3] |
| Storage | Store in a dry, well-ventilated place. Keep cool. Recommended storage at 2-8°C or -20°C for long-term stability. | - | [1][3] |
| Accidental Release | Use non-combustible absorbent material (e.g., sand, earth) to contain and collect spillage for disposal. Prevent entry into sewers or water courses. | - | [5] |
Applications in PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. The linker's length and chemical nature are critical for optimizing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to ubiquitination and subsequent proteasomal degradation of the POI.[6]
The molecule's utility is exemplified in the synthesis of potent PROTACs like BI-3663, a selective degrader of Focal Adhesion Kinase (FAK/PTK2).[6]
General Synthetic Strategy
The synthesis of a PROTAC using this linker typically involves a two-stage process:
-
Nucleophilic Substitution: The tosyl group is displaced by a nucleophile (e.g., an amine or phenol) on either the POI-binding ligand or the E3 ligase ligand.
-
Deprotection and Amide Coupling: The t-butyl ester is removed under acidic conditions to reveal a free carboxylic acid. This acid is then activated and coupled to an amine on the second ligand, completing the PROTAC structure.
The following diagram illustrates this general experimental workflow.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key reactions involving this compound.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the reaction of this compound with an amine- or phenol-containing molecule.
Materials:
-
This compound
-
Amine- or phenol-containing substrate (1.0 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA), 1.5-2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
To a solution of the amine- or phenol-containing substrate in anhydrous DMF, add the base (e.g., K₂CO₃).
-
Add this compound (typically 1.0 to 1.2 equivalents) to the mixture.
-
Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired PEGylated intermediate.
Protocol 2: Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield a free carboxylic acid, a necessary step before coupling to the second ligand.
Materials:
-
t-butyl ester protected PEG-linker intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., Triisopropylsilane (TIS) if acid-sensitive groups are present)
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester protected intermediate in DCM (e.g., at a concentration of 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (repeat 3 times).
-
The resulting carboxylic acid (as a TFA salt) is often a crude solid or oil and can be used in the next amide coupling step without further purification.
Mechanism of Action: PROTAC
The final synthesized PROTAC molecule functions by inducing proximity between the target protein and an E3 ubiquitin ligase. This hijacked E3 ligase then poly-ubiquitinates the target protein, marking it for degradation by the cell's proteasome.
The following diagram illustrates this biological pathway.
References
The Strategic Imperation of Tos-PEG4-t-butyl Ester in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker options, Tos-PEG4-t-butyl ester has emerged as a versatile and widely utilized building block in PROTAC synthesis. This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, role in PROTAC synthesis, and a detailed, representative experimental protocol.
Core Attributes of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers a unique combination of functionalities, making it an invaluable tool for PROTAC development. Its structure incorporates a tetraethylene glycol (PEG4) chain, a tosyl (Tos) group, and a t-butyl ester group.
Key Features:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG4 chain significantly improves the aqueous solubility of the resulting PROTAC molecule, a common challenge for these often large and complex structures. This enhanced solubility can also positively influence cell permeability, a critical factor for reaching intracellular targets.
-
Optimal Length and Flexibility: The PEG4 linker provides a desirable balance of length and flexibility. This allows the PROTAC to effectively span the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex necessary for ubiquitination and subsequent degradation.
-
Reactive Tosyl Group: The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient and straightforward conjugation of the linker to a nucleophilic functional group (e.g., an amine or a thiol) on either the POI ligand or the E3 ligase ligand.
-
Protective t-Butyl Ester: The t-butyl ester group acts as a protecting group for a terminal carboxylic acid. This protection is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This functionality enables a modular and sequential approach to PROTAC synthesis, allowing for the coupling of the other ligand via an amide bond formation.
Quantitative Data on PEGylated PROTACs
The length and composition of the PEG linker have a profound impact on the physicochemical and biological properties of PROTACs. The following tables summarize key quantitative data for PROTACs incorporating PEG linkers of varying lengths.
| PROTAC Target | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| BRD4 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| BRD4 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| BRD4 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| SMARCA2 | PEG3 | 15 | >95 | 1.2 |
| SMARCA2 | PEG4 | 8 | >95 | 1.8 |
| SMARCA2 | PEG5 | 25 | 90 | 1.5 |
| PROTAC | Target Protein | E3 Ligase | Linker Type | IC50 (nM) | DC50 (nM) |
| BI-3663 | PTK2/FAK | Cereblon | PEG-based | 18 | 30 |
| PROTAC ER Degrader-4 | Estrogen Receptor | Not Specified | Not Specified | 0.8 | 0.3 |
| SJF620 | BTK | Not Specified | Not Specified | Not Reported | 7.9 |
| PROTAC BRD4 Degrader-2 | BRD4 BD1 | Not Specified | Not Specified | 14.2 | Not Reported |
| INY-03-041 | AKT1/2/3 | Lenalidomide | Not Specified | 2.0, 6.8, 3.5 | Not Reported |
| ARD-266 | Androgen Receptor | VHL | Not Specified | Not Reported | 0.2-1 |
Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of a PROTAC utilizing a PEG-based linker, exemplified by a methodology analogous to the synthesis of BI-3663, a potent PTK2/FAK degrader. While this protocol does not start with the exact this compound, it illustrates the key chemical transformations and workflow. A conceptual protocol for the direct use of this compound is also provided.
Representative PROTAC Synthesis (BI-3663 Analogue)
Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) with a free amine) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Coupling Reaction: To this solution, add a PEG-based linker that has a reactive group on one end (e.g., a carboxylic acid) and a protected amine on the other. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure linker-E3 ligase ligand conjugate.
-
Deprotection: Remove the protecting group from the amine terminus of the PEG linker (e.g., a Boc group using trifluoroacetic acid in dichloromethane) to yield the free amine ready for the next coupling step.
Step 2: Coupling of the POI Ligand to the Linker-E3 Ligase Ligand Conjugate
-
Activation of POI Ligand: In a separate flask, dissolve the POI ligand (containing a carboxylic acid) in anhydrous DMF. Add HATU and DIPEA and stir for a few minutes to activate the carboxylic acid.
-
Final Coupling: Add the deprotected linker-E3 ligase ligand conjugate (from Step 1) to the activated POI ligand solution.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS. Once complete, dilute the reaction mixture with water and purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the final PROTAC by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Conceptual Protocol for PROTAC Synthesis Starting with this compound
Step 1: Conjugation to the First Ligand (via Nucleophilic Substitution)
-
Reaction Setup: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or thiol) and this compound in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).
-
Reaction Conditions: Add a non-nucleophilic base (e.g., DIPEA or potassium carbonate) to facilitate the nucleophilic substitution reaction. Heat the reaction mixture if necessary and monitor its progress by LC-MS.
-
Work-up and Purification: After completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the resulting intermediate by flash column chromatography.
Step 2: Deprotection of the t-butyl Ester
-
Acidic Cleavage: Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM). Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature.
-
Removal of Acid: Monitor the reaction by LC-MS. Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected carboxylic acid.
Step 3: Coupling of the Second Ligand (via Amide Bond Formation)
-
Activation and Coupling: Dissolve the deprotected intermediate from Step 2 in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA), followed by the second ligand (containing an amine group).
-
Final Purification and Characterization: Stir the reaction at room temperature and monitor by LC-MS. Purify the final PROTAC product by preparative RP-HPLC and characterize by NMR and HRMS.
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
PTK2/FAK Signaling Pathway and PROTAC-Mediated Degradation
Caption: The PTK2/FAK signaling pathway and its disruption by a PROTAC that induces FAK degradation.
The Theoretical Framework of Tos-PEG4-t-butyl Ester in Advanced Drug Delivery Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the targeted and controlled delivery of active pharmaceutical ingredients (APIs) is paramount to enhancing efficacy while minimizing off-target toxicity. The design of sophisticated drug delivery systems often relies on versatile linker molecules that bridge the API with a carrier or targeting moiety. Tos-PEG4-t-butyl ester has emerged as a significant heterobifunctional linker, offering a unique combination of chemical functionalities that are highly advantageous for the construction of advanced drug delivery platforms. This technical guide explores the core theoretical applications of this compound, detailing its role in bioconjugation, its potential in forming various drug carrier systems, and its established use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a molecule comprised of three key functional components that dictate its utility in drug delivery:
-
Tosyl (Tos) Group: This p-toluenesulfonyl group is an excellent leaving group in nucleophilic substitution reactions. This high reactivity makes it an ideal "handle" for covalently attaching the linker to nucleophilic functional groups such as amines (-NH2) and thiols (-SH) found on drugs, targeting ligands, or the surface of nanoparticles.
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic and flexible spacer. The hydrophilicity of the PEG chain can improve the solubility of hydrophobic drugs and drug carriers in aqueous environments. Furthermore, PEGylation is a well-established strategy to confer "stealth" properties to drug delivery systems, reducing recognition by the reticuloendothelial system and thereby prolonging circulation time in the bloodstream. The defined length of the PEG4 chain also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
t-Butyl Ester Group: This group serves as a protecting group for a carboxylic acid. The t-butyl ester is stable under neutral physiological conditions but can be cleaved under acidic conditions to reveal the carboxylic acid. This pH-sensitive property is of particular interest for designing drug delivery systems that release their payload in the acidic microenvironments of tumors or within the acidic compartments of cells, such as endosomes and lysosomes.
Theoretical Applications in Drug Delivery Systems
The unique combination of a reactive tosyl group, a biocompatible PEG spacer, and a pH-sensitive t-butyl ester makes this compound a versatile tool for the theoretical design of various drug delivery systems.
pH-Responsive Nanoparticles and Micelles
The acid-labile nature of the t-butyl ester group is a key feature for the development of "smart" drug delivery systems that respond to the acidic environment of tumors or intracellular compartments.[1][2][3]
Conceptual Workflow for pH-Responsive Micelle Formation:
In this theoretical application, the t-butyl ester of this compound would first be deprotected to yield a carboxylic acid. This carboxylic acid can then be conjugated to a hydrophobic molecule, such as a lipid or a hydrophobic drug, to create an amphiphilic polymer. This polymer can then self-assemble in an aqueous solution to form micelles, encapsulating a hydrophobic therapeutic agent in its core. These micelles would be expected to be stable in the bloodstream at physiological pH (7.4). Upon accumulation in the acidic tumor microenvironment (pH ~6.5) or after cellular uptake into endosomes (pH 5.0-6.5), the pH-sensitive component of the system would trigger the destabilization of the micelles and the release of the encapsulated drug.[1][2][3]
Surface Functionalization of Pre-formed Nanocarriers
The reactive tosyl group can be utilized to PEGylate the surface of pre-formed drug delivery systems like liposomes, polymeric nanoparticles, or metallic nanoparticles. This "stealth" coating enhances their stability and circulation time.[4][5]
Experimental Workflow for Nanoparticle Surface Functionalization:
References
- 1. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Conjugation using Tos-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-t-butyl ester is a heterobifunctional crosslinker that facilitates the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to proteins and other biomolecules. This reagent is particularly useful in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2] The tosyl group serves as a highly reactive leaving group for nucleophilic substitution, readily reacting with primary amines (such as the ε-amine of lysine (B10760008) residues and the N-terminus of a protein) under mild alkaline conditions.[2][3] The tetraethylene glycol (PEG4) spacer is hydrophilic, which can enhance the solubility and stability of the resulting conjugate in aqueous media.[4][] The t-butyl ester provides a protected carboxyl group that can be deprotected under acidic conditions to yield a free carboxylic acid, allowing for subsequent functionalization.[4][][6]
These application notes provide a detailed protocol for the conjugation of this compound to a target protein and the subsequent deprotection of the t-butyl ester.
Chemical Reaction Pathway
The overall process involves two main chemical reactions: the conjugation of the PEG linker to the protein via the tosyl group and the deprotection of the t-butyl ester.
Caption: Chemical reaction pathway for protein conjugation.
Experimental Workflow
The following diagram outlines the complete experimental workflow from reagent preparation to the final characterization of the deprotected protein-PEG conjugate.
Caption: Experimental workflow for protein conjugation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation and deprotection reactions.
| Parameter | Conjugation Reaction | Deprotection Reaction |
| pH | 8.0 - 9.5 | < 2 |
| Temperature | 4 - 25 °C | 0 - 25 °C |
| Molar Excess of Reagent | 10- to 50-fold molar excess of PEG reagent over protein | Excess acid (e.g., 5-50% TFA in solution) |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Quenching Agent | 1M Tris or Glycine (to a final concentration of 20-50 mM) | Neutralization with a base (e.g., Tris base) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the conjugation of the tosyl-activated PEG reagent to primary amines on a target protein.
Materials:
-
Target protein
-
This compound
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5 (or other amine-free buffer such as sodium bicarbonate or borate (B1201080) buffer at pH 8.0-9.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.
-
-
PEG Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution. Do not store the stock solution for extended periods as the tosyl group can hydrolyze.
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG reagent stock solution to achieve a 10- to 50-fold molar excess relative to the protein. The optimal molar ratio should be determined empirically for each specific protein.
-
Add the calculated volume of the PEG reagent stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the protein and should be determined experimentally.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted PEG reagent and byproducts from the protein conjugate.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger protein-PEG conjugate from the smaller, unreacted PEG reagent.[][7]
-
Ion-Exchange Chromatography (IEX): Since the conjugation of PEG to lysine residues neutralizes their positive charge, IEX can be used to separate the PEGylated protein from the unmodified protein.[][7]
-
Dialysis/Ultrafiltration: Can be used to remove small molecule impurities but may not be efficient in removing unreacted PEG reagent, depending on its size.[8]
-
Protocol 2: Deprotection of the t-butyl ester
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid on the PEG spacer.
Materials:
-
Purified Protein-NH-PEG4-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, for proteins stable in organic solvents)
-
Neutralization Buffer: e.g., 1 M Tris base
-
Purification system (e.g., SEC or dialysis/ultrafiltration)
Procedure:
-
Reaction Setup:
-
Lyophilize the purified protein-PEG-t-butyl ester conjugate if it is in an aqueous buffer.
-
For a fully aqueous deprotection: Resuspend the conjugate in a solution of 5-50% TFA in water. The concentration of TFA and reaction time should be optimized to ensure complete deprotection without damaging the protein. Start with a lower concentration and shorter time.
-
Alternatively, for proteins that are stable, the lyophilized conjugate can be dissolved in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
-
Deprotection Reaction:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. Monitor the deprotection if possible (e.g., by mass spectrometry on a small aliquot).
-
The reaction releases a t-butyl carbocation, which is typically scavenged by the TFA anion to form isobutylene.[9]
-
-
Removal of Acid:
-
Evaporate the TFA and solvent under a stream of nitrogen or by rotary evaporation if an organic solvent was used.
-
If the reaction was performed in an aqueous solution, the TFA must be removed promptly.
-
-
Purification of the Deprotected Conjugate:
-
Immediately after acid removal, redissolve the protein in a suitable buffer.
-
Perform buffer exchange using a desalting column (SEC) or dialysis/ultrafiltration to remove any remaining TFA and byproducts. This step is critical to return the protein to a physiologically compatible buffer and prevent acid-induced denaturation.
-
Characterization of the Protein-PEG Conjugate
After purification, the final conjugate should be characterized to determine the degree of PEGylation and confirm its integrity.
-
SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the exact molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per protein molecule.[10]
-
HPLC (SEC, IEX, or RP-HPLC): Can be used to assess the purity of the conjugate and separate different PEGylated species.[]
-
Activity Assay: A functional assay should be performed to ensure that the conjugation process has not significantly impacted the biological activity of the protein.
References
- 1. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Peptide Labeling with Tos-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can lead to an extended circulatory half-life, improved stability, increased solubility, and reduced immunogenicity. Tos-PEG4-t-butyl ester is a heterobifunctional linker that facilitates the PEGylation of biomolecules. The tosyl group serves as a reactive site for nucleophilic substitution, readily reacting with primary amines (such as the N-terminus or the side chain of lysine (B10760008) residues) on a peptide. The t-butyl ester group provides a protective cap for a terminal carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation or modification.
This document provides a detailed, step-by-step guide for the labeling of peptides with this compound, covering the reaction protocol, purification of the PEGylated product, and analytical characterization.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a primary amine on the peptide with the tosyl group of the this compound, resulting in the formation of a stable secondary amine linkage and the displacement of the tosylate leaving group.
Caption: Chemical reaction of peptide labeling with this compound.
Experimental Workflow
The overall process for peptide labeling with this compound involves several key stages, from initial reaction setup to the final characterization of the purified product.
Caption: General experimental workflow for peptide PEGylation.
Experimental Protocols
Materials and Reagents
-
Peptide of interest with at least one primary amine group.
-
This compound.
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)).
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0.
-
Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 7.5.
-
Deprotection solution: Trifluoroacetic acid (TFA).
-
Scavengers for deprotection (optional, e.g., triisopropylsilane (B1312306) (TIS), water).
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Mobile phases for RP-HPLC:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Analytical instruments: HPLC, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF), NMR spectrometer.
Step-by-Step Protocol
2.1. Peptide and Reagent Preparation
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. The exact concentration may need to be optimized based on the peptide's solubility.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
2.2. PEGylation Reaction
-
Add the desired molar excess of the this compound solution to the peptide solution. A starting point is a 3 to 10-fold molar excess of the PEG reagent over the peptide. The optimal ratio should be determined empirically.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or MS.
2.3. Reaction Quenching
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to ensure all unreacted this compound is consumed.
2.4. Purification of the PEGylated Peptide
-
Purify the reaction mixture using RP-HPLC. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica (B1680970) as the stationary phase and UV detection.[1]
-
Inject the quenched reaction mixture onto a semi-preparative C18 column.
-
Elute the components using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5-95% B over 30-60 minutes.
-
Monitor the elution profile at 214 nm or 280 nm. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the increased hydrophilicity from the PEG chain.
-
Collect fractions corresponding to the desired PEGylated peptide peak.
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
2.5. (Optional) t-Butyl Ester Deprotection
-
To remove the t-butyl protecting group and expose the carboxylic acid, dissolve the purified PEGylated peptide in a deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The use of scavengers like water and TIS helps to prevent side reactions with sensitive amino acid residues.[2]
-
Incubate the mixture at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation or by precipitating the peptide with cold diethyl ether.
-
Wash the precipitated peptide with cold ether and dry under vacuum.
-
The deprotected PEGylated peptide can be further purified by RP-HPLC if necessary.
Data Presentation: Quantitative Analysis
The efficiency of the PEGylation reaction and the purity of the final product can be quantified using HPLC analysis. The following table provides a template for summarizing the results.
| Parameter | Unmodified Peptide | Mono-PEGylated Peptide | Di-PEGylated Peptide (if applicable) |
| Retention Time (min) | (e.g., 25.3) | (e.g., 22.1) | (e.g., 20.5) |
| Peak Area (%) | (e.g., 10%) | (e.g., 85%) | (e.g., 5%) |
| Molecular Weight (Expected) | (e.g., 2000.0 Da) | (e.g., 2319.5 Da) | (e.g., 2639.0 Da) |
| Molecular Weight (Observed by MS) | (e.g., 2000.2 Da) | (e.g., 2319.7 Da) | (e.g., 2639.3 Da) |
| Purity after Purification (%) | - | >95% | - |
| Overall Yield (%) | - | (Calculated based on starting peptide) | - |
Characterization of the PEGylated Peptide
Thorough characterization is crucial to confirm the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the PEGylated peptide and to separate it from the unreacted peptide and excess PEG reagent. The attachment of the hydrophilic PEG chain typically leads to a decrease in retention time on a C18 column.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the covalent attachment of the PEG moiety by observing the expected mass shift.[3] High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the presence of the PEG chain, with the characteristic signals from the ethylene (B1197577) glycol protons appearing around 3.6 ppm.[4][5] It can also be used to quantify the degree of PEGylation.[3]
Conclusion
This application note provides a comprehensive guide for the successful labeling of peptides with this compound. By following the detailed protocols for reaction, purification, and characterization, researchers can confidently prepare well-defined PEGylated peptides for a variety of applications in drug development and biomedical research. Optimization of reaction conditions, particularly the molar ratio of reactants and incubation time, is recommended for each specific peptide to achieve the desired degree of PEGylation and maximize the yield of the target product.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Tos-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-t-butyl ester is a heterobifunctional linker commonly employed in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The molecule features a tosyl (Tos) group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid. The tosyl group serves as an excellent leaving group for nucleophilic substitution, the hydrophilic PEG4 spacer enhances solubility and provides spatial separation, and the t-butyl ester acts as a robust protecting group for the carboxylic acid functionality.[4][5][6]
The deprotection of the t-butyl ester to reveal the free carboxylic acid is a critical step in the modular construction of many bioconjugates and targeted therapies.[7] This carboxylic acid can then be activated for subsequent coupling reactions, such as amide bond formation with an amine-containing molecule. This application note provides a detailed protocol for the efficient cleavage of the t-butyl ester group from this compound using trifluoroacetic acid (TFA), yielding Tos-PEG4-acid.
Reaction Principle and Mechanism
The deprotection of t-butyl esters is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a widely used reagent for this purpose due to its effectiveness at room temperature and the volatile nature of its byproducts.[8] The reaction proceeds via an acid-catalyzed cleavage of the ester bond. The carbonyl oxygen of the t-butyl ester is protonated by TFA, making the ester more susceptible to nucleophilic attack. The stable tertiary t-butyl carbocation is then eliminated, which subsequently forms isobutylene (B52900) gas and a proton. This process efficiently liberates the desired carboxylic acid.
Quantitative Data Summary
While specific yields for the deprotection of this compound can vary depending on the reaction scale and purification method, the cleavage of t-butyl esters with TFA is generally a high-yielding reaction. Purity of the final product, Tos-PEG4-acid, is typically high after appropriate work-up and purification.
| Parameter | Typical Value | Source |
| Purity (HPLC) | >95% | [9] |
| Appearance | Colorless to light yellow liquid | [10] |
| Molecular Weight | 376.42 g/mol | [10] |
Experimental Protocol
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (B109758) (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional, for precipitation)
-
Standard glassware for organic synthesis
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Deprotection Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.5 M.
-
Addition of TFA: While stirring at room temperature, add an equal volume of trifluoroacetic acid (TFA) to the solution of the starting material in DCM (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Work-up:
-
Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., a trap containing sodium hydroxide (B78521) solution or pellets) to neutralize the acidic TFA vapors.
-
Precipitation (Optional but Recommended): To the resulting residue, add cold diethyl ether. The product, Tos-PEG4-acid, should precipitate out of the solution.
-
Isolation: Collect the precipitated product by filtration or by centrifugation followed by decantation of the ether.
-
Washing: Wash the collected solid with cold diethyl ether multiple times to remove any residual TFA and byproducts.
-
-
Drying: Dry the final product, Tos-PEG4-acid, under high vacuum to remove all traces of solvent.
Characterization of Tos-PEG4-acid:
The successful deprotection can be confirmed by standard analytical techniques:
-
¹H NMR: The disappearance of the singlet peak corresponding to the t-butyl protons (typically around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm, though often not observed) are indicative of a successful reaction. The signals corresponding to the PEG chain and the tosyl group should remain intact.
-
Mass Spectrometry (MS): The mass spectrum of the product should show the molecular ion peak corresponding to the calculated mass of Tos-PEG4-acid (C16H24O8S, MW: 376.42).
-
HPLC: The purity of the final product can be assessed by High-Performance Liquid Chromatography.
Diagrams
Caption: Experimental workflow for the deprotection of this compound.
Caption: Role of this compound deprotection in a PROTAC synthesis workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or TFA. | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Ensure a sufficient excess of TFA is used. |
| Low yield | Product loss during work-up. | Ensure complete precipitation by using sufficiently cold diethyl ether and minimize the number of transfers. |
| Product is an oil instead of a solid | Residual solvent or inherent property. | Ensure the product is thoroughly dried under high vacuum. Some PEGylated compounds can be oils or waxy solids at room temperature. |
| Contamination with TFA in the final product | Insufficient washing. | Wash the precipitated product thoroughly with cold diethyl ether multiple times. Co-evaporation with a non-polar solvent like toluene (B28343) can also help remove residual TFA. |
Conclusion
The deprotection of the t-butyl ester from this compound is a straightforward and high-yielding transformation that is crucial for the utilization of this versatile linker in various bioconjugation and drug discovery applications. The use of trifluoroacetic acid in dichloromethane provides a reliable method for this conversion. Careful execution of the reaction and work-up procedures will ensure the isolation of high-purity Tos-PEG4-acid, ready for subsequent synthetic steps.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, CAS 217817-01-1 | AxisPharm [axispharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Tos-PEG4-t-butyl ester reaction with primary amines and thiols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Tos-PEG4-t-butyl ester
This compound (CAS No. 217817-01-1) is a heterobifunctional crosslinker of significant utility in chemical biology, drug delivery, and pharmaceutical sciences. Its structure comprises three key components:
-
A Tosyl (p-toluenesulfonyl) Group: This functional group is an excellent leaving group for S\textsubscript{N}2 nucleophilic substitution reactions, enabling covalent conjugation to nucleophiles such as primary amines and thiols.
-
A Tetra-Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 chain enhances the aqueous solubility of the molecule and any conjugate it forms. It also provides a flexible spacer arm to bridge between two conjugated moieties, which is crucial in applications like PROTACs.
-
A t-butyl Ester Group: This group serves as a protecting group for a terminal carboxylic acid. It is stable under basic and nucleophilic conditions but can be efficiently removed under acidic conditions to reveal the free carboxylic acid for subsequent modifications.
This unique combination of functionalities allows for a modular and sequential approach to synthesizing complex bioconjugates and targeted therapeutics.
Reaction with Primary Amines and Thiols
The primary application of the tosyl group is its reaction with nucleophiles. Both primary amines and thiols are effective nucleophiles for displacing the tosylate group in an S\textsubscript{N}2 reaction, forming stable C-N (secondary amine) and C-S (thioether) bonds, respectively.
Reaction Mechanism: The reaction proceeds via a one-step nucleophilic substitution (S\textsubscript{N}2) mechanism. The nucleophile (amine or thiol) attacks the carbon atom adjacent to the tosylate leaving group, leading to the displacement of the p-toluenesulfonate anion. This reaction is favored in polar aprotic solvents like DMF or acetonitrile.[1]
Comparative Reactivity:
In general, thiols are considered more nucleophilic than primary amines.[2] This is attributed to the higher polarizability of the larger sulfur atom compared to nitrogen.[1] This difference in reactivity can be exploited for chemoselective modifications.
-
Thiols/Thiolates: Thiols (R-SH) are potent nucleophiles, especially when deprotonated to the thiolate form (R-S⁻). Reactions with tosylates are typically rapid and can be performed at room temperature. The reaction can be carried out under neutral conditions or accelerated by the addition of a non-nucleophilic base to generate the more reactive thiolate.
-
Primary Amines: Primary amines (R-NH₂) are also good nucleophiles but are generally less reactive than thiols. To facilitate the reaction with tosylates, a base is often required to neutralize the p-toluenesulfonic acid byproduct, and gentle heating may be necessary to achieve reasonable reaction rates. The reaction is typically performed at a pH of 8.0-9.5 to ensure the amine is in its deprotonated, nucleophilic state.
This reactivity difference allows for the selective reaction of the tosyl group with a thiol in the presence of an amine by carefully controlling the reaction conditions, such as pH and temperature.
Applications in Drug Development
This compound is a valuable building block in modern drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
PROTAC Synthesis: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a versatile linker to connect the target protein ligand and the E3 ligase ligand.[3] For instance, it has been used in the synthesis of BI-3663, a highly selective PTK2/FAK PROTAC.[3] The defined length of the PEG4 spacer is often optimal for facilitating the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
-
Bioconjugation and PEGylation: The linker can be used to attach small molecules or biomolecules to proteins, peptides, or surfaces. This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic agents by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.
Reaction and Deprotection Protocols
Protocol 1: Reaction of this compound with a Primary Amine
This protocol describes a general procedure for the conjugation of a primary amine-containing molecule to this compound.
Materials:
-
This compound
-
Primary amine-containing substrate
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask) with a stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Analytical TLC or LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF (or another suitable polar aprotic solvent) under an inert atmosphere.
-
Add the primary amine-containing substrate (1.1-1.5 eq.) to the solution.
-
Add a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq.) to the reaction mixture. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.[5]
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to 40-60°C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired amine-conjugated product.
Table 1: Representative Reaction Parameters for Amine Conjugation
| Parameter | Value/Condition |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | Room Temperature to 60°C |
| Reaction Time | 4 - 24 hours |
| Molar Ratio (Tos-PEG:Amine) | 1 : 1.1 - 1.5 |
| Base | TEA or DIPEA (2-3 eq.) |
| Expected Yield | > 85% |
Protocol 2: Reaction of this compound with a Thiol
This protocol outlines a general procedure for the conjugation of a thiol-containing molecule to this compound.
Materials:
-
This compound
-
Thiol-containing substrate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Reaction vessel with a stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Analytical TLC or LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Add the thiol-containing substrate (1.1-1.3 eq.) to the solution.
-
Add a base such as TEA (1.5 eq.) or K₂CO₃ (2.0 eq.) to facilitate the formation of the more nucleophilic thiolate.
-
Stir the reaction mixture at room temperature. The reaction is typically faster than with amines.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Upon completion, filter the reaction mixture if a solid base like K₂CO₃ was used.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the thioether-conjugated product.
Table 2: Representative Reaction Parameters for Thiol Conjugation
| Parameter | Value/Condition |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 1 - 6 hours |
| Molar Ratio (Tos-PEG:Thiol) | 1 : 1.1 - 1.3 |
| Base | TEA (1.5 eq.) or K₂CO₃ (2.0 eq.) |
| Expected Yield | > 90% |
Protocol 3: Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
t-butyl ester protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel with a stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester protected PEG conjugate in DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) or DCM (3 times).[3]
-
The resulting product with the free carboxylic acid is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base if required.
Table 3: Representative Parameters for t-butyl Ester Deprotection
| Parameter | Value/Condition |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| Concentration | 20-50% TFA in DCM (v/v) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Expected Yield | Quantitative |
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Reaction of this compound with a thiol.
Caption: General experimental workflow.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 3. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Tos-PEG4-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tos-PEG4-t-butyl ester as a heterobifunctional crosslinker in the development of antibody-drug conjugates (ADCs). This document outlines the rationale for using a PEGylated linker, its chemical properties, and detailed protocols for conjugation and characterization.
Introduction to PEGylated Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker connecting the antibody and the cytotoxic payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[]
Polyethylene (B3416737) glycol (PEG) linkers have gained prominence in ADC design due to their numerous advantages:
-
Enhanced Hydrophilicity: The PEG moiety improves the water solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads, thereby reducing the risk of aggregation.[2][3]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the drug, shielding it from premature clearance and extending the ADC's circulation half-life.[2][3]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, minimizing the risk of an immune response.[2]
-
Higher Drug-to-Antibody Ratio (DAR): By mitigating aggregation, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially increasing potency.[2]
Properties of this compound
This compound is a heterobifunctional crosslinker featuring a tosyl group at one end and a t-butyl ester-protected carboxylic acid at the other, connected by a four-unit polyethylene glycol spacer.
-
Tosyl Group: The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as thiols, amines, and hydroxyls. This allows for efficient conjugation to a functional group on the cytotoxic drug.
-
t-Butyl Ester: The t-butyl ester serves as a protecting group for the carboxylic acid. It is stable under basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxyl group.
-
PEG4 Spacer: The four-unit PEG chain provides the aforementioned benefits of hydrophilicity, flexibility, and improved biocompatibility.
Data Presentation: The Impact of PEGylation on ADC Properties
While specific data for ADCs constructed with this compound is not extensively published, the following tables present representative data from studies on ADCs utilizing PEG linkers to illustrate their impact on key parameters.
Table 1: In Vitro Cytotoxicity of Affibody-Drug Conjugates with and without PEG Linkers
| Conjugate | Linker Type | Target Cell Line (HER2-positive) | IC50 (nM) |
| HM | SMCC (non-PEGylated) | NCI-N87 | 4.94 |
| HM | SMCC (non-PEGylated) | BT-474 | 2.48 |
| HP4KM | 4 kDa PEG | NCI-N87 | ~32 |
| HP4KM | 4 kDa PEG | BT-474 | ~16 |
| HP10KM | 10 kDa PEG | NCI-N87 | ~111 |
| HP10KM | 10 kDa PEG | BT-474 | ~56 |
Data adapted from a study on HER2-targeting affibody-MMAE conjugates.[4] The introduction of PEG linkers, while increasing the half-life, was observed to reduce in vitro cytotoxicity in this specific study. This highlights the need to balance pharmacokinetic improvements with potency.
Table 2: In Vivo Efficacy of PEGylated ADCs in a Xenograft Model
| ADC | Drug-to-Antibody Ratio (DAR) | Dose (mg/kg) | Tumor Growth Inhibition |
| αCD19-val-cit-MMAE | 4 | 3 | 5/10 complete regressions |
| αCD19-PEG12-gluc-MMAE | 8 | 1 | 7/10 complete regressions |
| αCD19-PEG12-gluc-MMAE | 8 | 3 | 10/10 complete regressions |
Data adapted from a study on anti-CD19 ADCs.[5] The use of a PEG12 linker enabled a higher DAR of 8, which showed superior in vivo activity compared to a lower DAR conjugate, even at a lower antibody dose.
Experimental Protocols
The following protocols provide a detailed methodology for a two-stage conjugation process to synthesize an ADC using this compound.
Stage 1: Conjugation of the Cytotoxic Drug to the Linker
This stage involves the reaction of the tosyl group of the linker with a nucleophilic functional group on the cytotoxic drug. The following protocol is an example for a drug containing a thiol group.
Materials:
-
This compound
-
Thiol-containing cytotoxic drug
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Protocol:
-
Dissolve the thiol-containing cytotoxic drug in anhydrous DMF.
-
Add a 1.1 molar equivalent of this compound to the solution.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-PEG4-t-butyl ester conjugate.
Stage 2: Deprotection and Conjugation to the Antibody
This stage involves the deprotection of the t-butyl ester to reveal the carboxylic acid, followed by its activation to an NHS ester and subsequent conjugation to lysine (B10760008) residues on the antibody.
Materials:
-
Drug-PEG4-t-butyl ester conjugate from Stage 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Protocol:
-
Deprotection:
-
Dissolve the drug-PEG4-t-butyl ester conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of TFA. The resulting drug-PEG4-acid is used directly in the next step.
-
-
Activation to NHS Ester:
-
Dissolve the dried drug-PEG4-acid in anhydrous DMF.
-
Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of EDC to the solution.
-
Stir the reaction at room temperature for 1-2 hours to form the drug-PEG4-NHS ester.
-
-
Conjugation to Antibody:
-
To the antibody solution (typically 5-10 mg/mL in PBS), add the activated drug-PEG4-NHS ester solution. A common starting point is a 10-20 fold molar excess of the linker-drug to the antibody. The final concentration of the organic solvent (DMF) should be kept below 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).
-
ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the mass of the intact ADC or its subunits (light and heavy chains), from which the DAR can be calculated.
2. In Vitro Cytotoxicity Assay:
-
The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines, including both antigen-positive and antigen-negative lines to confirm target specificity.
3. Stability Assays:
-
In Vitro Plasma Stability: The ADC is incubated in plasma from different species (e.g., mouse, human) at 37°C over a period of time. The amount of intact ADC and released payload is quantified by methods such as ELISA and LC-MS/MS to assess the stability of the linker.
Visualizations
Structure of this compound and Conjugation Chemistry
Caption: Chemical structure and two-stage conjugation strategy using this compound.
Experimental Workflow for ADC Synthesis and Characterization
Caption: A typical experimental workflow for ADC synthesis and characterization.
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: General mechanism of action of an antibody-drug conjugate.
References
Application Notes and Protocols: Tos-PEG4-t-butyl ester for Cell Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-t-butyl ester is a heterobifunctional crosslinker that serves as a valuable tool for the covalent modification of cell surfaces. This reagent features a tosyl (tosylate) group at one end of a four-unit polyethylene (B3416737) glycol (PEG) chain and a t-butyl ester at the other. The key to its utility in cell surface engineering lies in the distinct reactivity of these terminal groups.
The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.[1][2] This property allows for the efficient and covalent attachment of the PEG linker to nucleophilic functional groups present on the cell surface, primarily the amine groups of lysine (B10760008) residues and the N-termini of membrane proteins.[3][4] The reaction proceeds under physiological or near-physiological conditions, which is crucial for maintaining cell viability.
The PEG4 spacer is a short, hydrophilic chain that offers several advantages.[5][6] It increases the water solubility of the molecule and any attached cargo, prevents aggregation, and can reduce non-specific binding.[7][8] The flexibility and biocompatibility of the PEG linker help to preserve the biological function of the modified cells.[4]
The t-butyl ester group serves as a protected carboxylic acid. This protecting group is stable under the conditions required for the tosyl group reaction but can be readily cleaved under acidic conditions to reveal a free carboxylic acid. This terminal carboxyl group can then be used for subsequent bioconjugation steps, such as attaching fluorescent dyes, biotin, drugs, or other targeting moieties using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).
This dual functionality makes this compound an ideal reagent for a two-step cell surface modification strategy, enabling the stable anchoring of a versatile chemical handle onto living cells for a wide range of applications in cell tracking, targeted drug delivery, and fundamental cell biology research.
Mechanism of Action
The primary mechanism for attaching this compound to the cell surface is a nucleophilic substitution reaction (specifically, an SN2 reaction) between the tosyl group of the reagent and primary amine groups on cell surface proteins.
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nanoparticle Functionalization using Tos-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-t-butyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and nanoparticle functionalization.[1] Its structure comprises a tosyl group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group. This unique combination of functional moieties makes it a versatile tool for surface modification of nanoparticles, enabling the attachment of various ligands for applications in drug delivery, diagnostics, and biomedical imaging.
The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with primary amines on the nanoparticle surface to form a stable amine linkage.[1] The hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the functionalized nanoparticles, reduces non-specific protein adsorption (fouling), and can improve their circulation time in vivo.[2][3][4] The t-butyl ester provides a convenient protecting group for the terminal carboxylic acid. This allows for the initial conjugation to the nanoparticle via the tosyl group, followed by deprotection under acidic conditions to reveal a free carboxyl group, which can then be used for subsequent conjugation of targeting ligands, drugs, or imaging agents.[1][5]
These application notes provide a comprehensive overview, experimental protocols, and expected outcomes for the functionalization of nanoparticles using this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H32O8S | [6] |
| Molecular Weight | 432.5 g/mol | [1] |
| Appearance | Liquid or low-melting solid | [7] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [7] |
| Storage | -20°C, keep dry and avoid sunlight | [8] |
Table 2: Representative Data on Nanoparticle Characterization Before and After Functionalization
This table presents typical changes in nanoparticle characteristics following successful PEGylation. The exact values will depend on the nanoparticle core material, size, and surface chemistry.
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization with Tos-PEG4-COOH | Reference |
| Amine-functionalized Silica Nanoparticles | Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | [9][10] |
| Zeta Potential (mV) | +35 ± 4 | +15 ± 3 | [3][9][11] | |
| Amine-functionalized Gold Nanoparticles | Hydrodynamic Diameter (nm) | 50 ± 3 | 62 ± 4 | [12][13] |
| Zeta Potential (mV) | +25 ± 3 | +8 ± 2 | [12][13] | |
| PLGA Nanoparticles | Hydrodynamic Diameter (nm) | 150 ± 10 | 165 ± 12 | [9] |
| Zeta Potential (mV) | -30 ± 5 | -15 ± 4 | [9][10] |
Note: The final carboxyl group is denoted as COOH after deprotection of the t-butyl ester.
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
-
Centrifuge for nanoparticle purification
-
Deionized water or appropriate buffer for washing
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Reagent Preparation: In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Reaction Setup: To the nanoparticle suspension, add the dissolved this compound. A molar excess of the PEG linker (e.g., 10-50 fold excess relative to the estimated surface amine groups) is recommended to ensure complete surface coverage.
-
Base Addition: Add TEA or DIPEA to the reaction mixture. The base acts as an acid scavenger for the tosyl substitution reaction. A 2-3 fold molar excess of the base relative to the this compound is typically used.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. Protect the reaction from moisture.
-
Purification: After the reaction is complete, purify the functionalized nanoparticles from excess reagents.
-
For larger nanoparticles, centrifugation is a suitable method. Pellet the nanoparticles by centrifuging at an appropriate speed and time.
-
Remove the supernatant containing unreacted PEG linker and base.
-
Resuspend the nanoparticle pellet in a fresh solvent (e.g., DMF, followed by washes with ethanol (B145695) and then water).
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of impurities.
-
-
Final Product: Resuspend the purified this compound functionalized nanoparticles in the desired buffer or solvent for storage or subsequent deprotection.
Protocol 2: Deprotection of t-butyl ester on Functionalized Nanoparticles
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Centrifuge for nanoparticle purification
-
Deionized water or buffer for washing
Procedure:
-
Nanoparticle Suspension: Suspend the purified this compound functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension. A common reaction condition is a 1:1 (v/v) mixture of DCM and TFA.[14]
-
Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours. The t-butyl cation formed is scavenged by TFA to form isobutylene.[15]
-
Purification: Remove the acid and byproducts by repeated centrifugation and washing steps.
-
Pellet the nanoparticles by centrifugation.
-
Remove the supernatant.
-
Wash the nanoparticles sequentially with DCM, ethanol, and finally with deionized water or a neutral buffer (e.g., PBS pH 7.4).
-
Repeat the washing steps 2-3 times until the pH of the supernatant is neutral.
-
-
Final Product: Resuspend the deprotected, carboxyl-terminated PEGylated nanoparticles (Nanoparticle-PEG4-COOH) in the desired aqueous buffer for further applications.
Mandatory Visualizations
Caption: Workflow for nanoparticle functionalization.
References
- 1. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry | MDPI [mdpi.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles | MDPI [mdpi.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Tos-PEG-Tos | Biopharma PEG [biochempeg.com]
- 9. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [cora.ucc.ie]
- 13. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 14. rsc.org [rsc.org]
- 15. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for Bioconjugation using Tos-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Tos-PEG4-t-butyl ester in bioconjugation, with a primary focus on its application in the development of Antibody-Drug Conjugates (ADCs) and other protein conjugates.
Introduction
This compound is a heterobifunctional crosslinker containing a tosyl group at one end and a t-butyl protected carboxyl group at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to nucleophilic functional groups on biomolecules, such as the primary amines found in lysine (B10760008) residues of antibodies. The PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous solutions.[1][2] The t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to provide a reactive handle for subsequent modifications, such as the attachment of a cytotoxic drug in the synthesis of an ADC.[1]
The use of PEG linkers in bioconjugation, particularly in ADCs, offers several advantages, including:
-
Increased Solubility and Stability: The hydrophilic nature of the PEG chain can help to overcome the hydrophobicity of many small molecule drugs, reducing aggregation and improving the overall stability of the conjugate.[3]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a protein, leading to reduced renal clearance and a longer circulation half-life.[4][5]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, potentially reducing its recognition by the immune system.[6]
Reaction Mechanism and Workflow
The bioconjugation process using this compound typically involves a two-step process:
-
Conjugation: The tosyl group of the linker reacts with a nucleophilic group on the biomolecule (e.g., a primary amine on an antibody) to form a stable covalent bond.
-
Deprotection: The t-butyl ester protecting group is removed under acidic conditions to reveal a free carboxylic acid, which is then available for further functionalization.
Below is a generalized workflow for the creation of an Antibody-Drug Conjugate (ADC) using this linker.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the reaction of the tosyl group of the linker with the primary amine groups on an antibody.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Conjugation Buffer: 0.1 M sodium borate (B1201080) buffer, pH 8.5-9.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Protein A/G chromatography, Size-Exclusion Chromatography)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into the Conjugation Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution with gentle stirring. The optimal molar excess will depend on the desired degree of labeling and should be determined empirically. A starting point is a 10- to 50-fold molar excess of the linker to the antibody.
-
Incubate the reaction mixture at 37°C for 24-48 hours with continuous gentle mixing.[7]
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted tosyl groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody-PEG conjugate from excess linker and byproducts using an appropriate chromatography method.[8]
Protocol 2: Deprotection of the t-butyl ester
This protocol describes the removal of the t-butyl ester protecting group to yield a free carboxylic acid.
Materials:
-
Antibody-PEG4-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, for organic-soluble conjugates)
-
Neutralization Buffer: e.g., saturated sodium bicarbonate solution
-
Purification system (e.g., desalting column, dialysis)
Procedure:
-
Reaction Setup:
-
For aqueous solutions: Lyophilize the purified antibody-PEG4-t-butyl ester conjugate.
-
For organic-soluble conjugates: Dissolve the conjugate in DCM.
-
-
Deprotection:
-
Add a solution of TFA (e.g., 50% TFA in DCM or 95% aqueous TFA) to the conjugate.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
TFA Removal:
-
For organic reactions: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
For aqueous reactions: Neutralize the reaction mixture carefully with the Neutralization Buffer.
-
-
Purification: Purify the deprotected antibody-PEG4-COOH conjugate using a desalting column or dialysis to remove TFA salts and other small molecules.
Quantitative Data and Analysis
The success of the bioconjugation process is typically assessed by determining the average number of PEG linkers conjugated to each antibody, often referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs.[9]
| Parameter | Method | Description |
| Degree of Labeling / DAR | MALDI-TOF Mass Spectrometry | Measures the mass of the conjugate to determine the number of attached PEG linkers.[10] |
| UV-Vis Spectroscopy | Can be used if the linker or drug has a distinct absorbance from the antibody.[9] | |
| Hydrophobic Interaction Chromatography (HIC) | Separates antibody species with different numbers of conjugated linkers based on hydrophobicity.[9] | |
| Reversed-Phase HPLC (RP-HPLC) | Can separate light and heavy chains of the antibody to determine the distribution of the linker.[9] | |
| Conjugation Efficiency | Determined from the analysis of the purified conjugate and the initial amounts of reactants. | |
| Biological Activity | Cell-based assays (e.g., cytotoxicity assays for ADCs) | Assesses the functional activity of the final conjugate.[11] |
Table 1: Methods for Quantitative Analysis of Bioconjugates
A study on affibody-based drug conjugates demonstrated that the insertion of PEG chains significantly prolonged the circulation half-life.[11] For example, a 10 kDa PEG modification extended the half-life by 11.2-fold.[11] However, it also led to a reduction in in vitro cytotoxicity.[11] This highlights the trade-off between improved pharmacokinetics and potential reduction in potency that needs to be considered during the design of PEGylated bioconjugates.
Signaling Pathway and Logical Relationships
The following diagram illustrates the decision-making process for optimizing the bioconjugation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 6. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 7. bioclone.net [bioclone.net]
- 8. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis using a Tos-PEG4-t-butyl ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby dictating the efficacy and physicochemical properties of the PROTAC.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Tos-PEG4-t-butyl ester linker. This linker offers a versatile platform for PROTAC assembly due to its key features: a polyethylene (B3416737) glycol (PEG) chain, a terminal tosyl group, and a t-butyl ester protected carboxyl group. The PEG component enhances solubility and cell permeability, while the tosyl group serves as an excellent leaving group for nucleophilic substitution, and the t-butyl ester allows for a subsequent deprotection and coupling step.[2][3] A notable example of a PROTAC synthesized using this linker is BI-3663, a highly selective degrader of Focal Adhesion Kinase (FAK) that recruits the Cereblon (CRBN) E3 ligase.[4][5][6]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker is a three-step process. The general workflow involves:
-
Nucleophilic Substitution: Reaction of the tosylated end of the linker with an amine-functionalized ligand (either for the POI or the E3 ligase).
-
Deprotection: Removal of the t-butyl ester protecting group to reveal a carboxylic acid.
-
Amide Coupling: Formation of an amide bond between the newly formed carboxylic acid and the second amine-functionalized ligand.
Below is a visual representation of this workflow:
Experimental Protocols
The following protocols provide a detailed methodology for each step of the PROTAC synthesis.
Protocol 1: Synthesis of Ligand 1-PEG4-t-butyl ester Intermediate
This protocol describes the nucleophilic substitution reaction between the this compound linker and an amine-functionalized ligand.
Materials:
-
This compound
-
Amine-functionalized Ligand 1 (e.g., POI ligand or E3 ligase ligand)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-functionalized Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add a base such as K₂CO₃ (2.0 equivalents) or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 70-80 °C) for 16-24 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-PEG4-t-butyl ester intermediate.
Protocol 2: Deprotection of the t-butyl ester
This protocol outlines the removal of the t-butyl ester protecting group to yield the carboxylic acid intermediate.
Materials:
-
Ligand 1-PEG4-t-butyl ester intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Ligand 1-PEG4-t-butyl ester intermediate in a 1:1 mixture of anhydrous DCM and TFA.[7]
-
Stir the solution at room temperature for 2-5 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with water and then with saturated aqueous NaCl.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Ligand 1-PEG4-COOH intermediate. This product is often used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC via Amide Coupling
This protocol describes the final step of coupling the carboxylic acid intermediate with the second amine-functionalized ligand.
Materials:
-
Ligand 1-PEG4-COOH intermediate
-
Amine-functionalized Ligand 2 (e.g., E3 ligase ligand or POI ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the crude Ligand 1-PEG4-COOH intermediate (1.0 equivalent) and the amine-functionalized Ligand 2 (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to yield the final PROTAC molecule.
Quantitative Data Summary
The following table summarizes expected yields and purity for each step of the synthesis. These values are representative and may vary depending on the specific ligands used.
| Step | Product | Typical Yield | Typical Purity (Post-Purification) |
| 1. Nucleophilic Substitution | Ligand 1-PEG4-t-butyl ester | 60-90% | >95% |
| 2. Deprotection | Ligand 1-PEG4-COOH | >90% (crude) | Used directly |
| 3. Amide Coupling | Final PROTAC | 40-80% | >98% |
Mechanism of Action: FAK Degradation by a PROTAC
PROTACs synthesized with the this compound linker, such as BI-3663, can effectively induce the degradation of their target protein. In the case of BI-3663, it targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is often overexpressed in cancer and plays a crucial role in cell proliferation, survival, and migration.[1]
The following diagram illustrates the mechanism of FAK degradation mediated by a PROTAC like BI-3663.
By inducing the degradation of FAK, the PROTAC effectively shuts down both the kinase-dependent and kinase-independent scaffolding functions of the protein. This leads to the inhibition of downstream signaling pathways that are critical for tumor growth and metastasis, ultimately resulting in anti-cancer effects.[1]
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a straightforward and versatile approach to connect a wide range of POI and E3 ligase ligands. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation. Successful development of potent PROTACs relies on the careful selection of ligands and optimization of the linker to achieve efficient ternary complex formation and subsequent protein degradation.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Hydrogel Formation Using Tos-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Tos-PEG4-t-butyl ester in the formation of hydrogels. This document includes detailed protocols, data presentation, and visualizations to guide researchers in utilizing this versatile crosslinker for applications in drug delivery, tissue engineering, and biomedical research.
Introduction
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a tosyl (Tos) group at one terminus and a t-butyl ester protected carboxyl group at the other. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines (-NH2) and thiols (-SH). This reactivity is the basis for its use as a crosslinker in hydrogel formation. The PEG4 spacer enhances hydrophilicity and biocompatibility, while the t-butyl ester provides a protected carboxylic acid that can be deprotected under acidic conditions for subsequent modification or conjugation.[1][2]
Hydrogels formed using this compound are of significant interest for controlled drug delivery. The crosslinking density, and consequently the mechanical properties and degradation rate, can be tuned by varying the concentration and functionality of the precursors. The presence of the protected carboxyl group offers a latent functionality for post-fabrication modification of the hydrogel, allowing for the attachment of targeting ligands or therapeutic molecules.
Principle of Hydrogel Formation
The formation of hydrogels using this compound relies on a nucleophilic substitution reaction. The tosyl group is displaced by a nucleophile, leading to the formation of a stable covalent bond. When multi-arm PEG molecules functionalized with tosyl groups are reacted with multi-functional nucleophilic polymers (e.g., multi-arm PEG-amine or PEG-thiol), a three-dimensional crosslinked network is formed, resulting in a hydrogel.
The general reaction scheme involves the reaction of a tosylated PEG with a nucleophile (amine or thiol) to form a stable ether, thioether, or amine linkage, with tosylate as the leaving group.
Experimental Protocols
The following are representative protocols for the formation of hydrogels using a tosylated PEG derivative. These protocols are based on the known reactivity of the tosyl group with amine and thiol nucleophiles and should be optimized for specific applications.
Protocol 1: Hydrogel Formation with a Diamine Crosslinker
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-tosylate with a small molecule diamine crosslinker.
Materials:
-
4-Arm PEG-Tosylate (e.g., from a commercial supplier)
-
Diaminohexane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (MWCO appropriate for the PEG polymer)
Procedure:
-
Precursor Preparation:
-
Dissolve the 4-Arm PEG-Tosylate in anhydrous DMF to a final concentration of 20% (w/v).
-
Prepare a stock solution of diaminohexane in PBS (pH 7.4). The molar ratio of amine groups to tosyl groups should be optimized, typically starting with a 1:1 or 1.2:1 ratio.
-
-
Hydrogel Formation:
-
In a small reaction vial, add the desired volume of the 4-Arm PEG-Tosylate solution.
-
Rapidly inject the diaminohexane solution into the PEG-tosylate solution and mix thoroughly by vortexing or pipetting.
-
Observe the mixture for gelation. Gelation time can vary from minutes to hours depending on the concentration and reactivity of the precursors.
-
-
Purification:
-
Once the hydrogel has formed, immerse it in a large volume of PBS to allow for swelling and to leach out any unreacted components.
-
For more rigorous purification, place the hydrogel in dialysis tubing and dialyze against deionized water for 48-72 hours, changing the water every 12 hours.
-
-
Characterization:
-
Characterize the hydrogel for its swelling ratio, mechanical properties, and degradation profile as required for the specific application.
-
Protocol 2: In Situ Hydrogel Formation with a Multi-arm PEG-Amine
This protocol is suitable for applications requiring in situ gelation, such as for injectable drug delivery systems or cell encapsulation.
Materials:
-
This compound (or a multi-arm PEG-Tosylate)
-
Multi-arm PEG-Amine (e.g., 4-arm or 8-arm PEG-NH2)
-
Phosphate-buffered saline (PBS), pH 8.0 (a slightly basic pH can accelerate the reaction)
-
Sterile syringes
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the this compound (or multi-arm PEG-Tosylate) in sterile PBS (pH 8.0) to the desired concentration (e.g., 10% w/v) in one syringe.
-
In a separate sterile syringe, dissolve the multi-arm PEG-Amine in sterile PBS (pH 8.0) to a concentration that provides the desired stoichiometric ratio of amine to tosyl groups.
-
-
In Situ Gelation:
-
Connect the two syringes using a Luer lock connector.
-
Rapidly mix the two precursor solutions by passing the contents back and forth between the syringes for 15-20 seconds.
-
Inject the mixed solution into the desired mold or site of application before gelation occurs.
-
-
Post-Formation Handling:
-
Allow the hydrogel to fully cure at 37°C.
-
If used for cell encapsulation, ensure all steps are performed under sterile conditions and use cell culture medium as the solvent for the precursor solutions.
-
Quantitative Data
The properties of hydrogels are highly dependent on the specific precursors and reaction conditions used. The following table provides representative data for PEG-based hydrogels formed through nucleophilic substitution reactions. This data is for illustrative purposes and will need to be determined experimentally for hydrogels formed with this compound.
| Property | Typical Value Range | Method of Measurement |
| Gelation Time | 5 - 60 minutes | Vial tilt method, Rheometry |
| Swelling Ratio (q) | 10 - 50 | Gravimetric analysis (q = (Ws - Wd) / Wd) |
| Elastic Modulus (G') | 1 - 50 kPa | Oscillatory shear rheometry |
| Mesh Size (ξ) | 5 - 30 nm | Calculated from swelling and mechanical data |
| In Vitro Degradation | Days to Months | Mass loss measurement in PBS at 37°C |
Visualizations
Hydrogel Formation Workflow
The following diagram illustrates the general workflow for forming a hydrogel using a tosylated PEG and an amine-functionalized crosslinker.
Crosslinking Mechanism
The diagram below illustrates the nucleophilic substitution reaction between a tosylated PEG and an amine-functionalized PEG, leading to the formation of a crosslinked hydrogel network.
Applications in Drug Development
Hydrogels formed from this compound are particularly promising for drug delivery applications due to their biocompatibility, tunable properties, and potential for post-fabrication modification.
-
Controlled Release: The mesh size of the hydrogel network can be tailored to control the diffusion and release of encapsulated therapeutics, from small molecules to large proteins.
-
Injectable Scaffolds: The in situ gelling properties allow for minimally invasive delivery and the formation of scaffolds that conform to the target site.
-
Targeted Delivery: The t-butyl ester group can be deprotected after hydrogel formation to reveal a carboxylic acid, which can then be conjugated to targeting ligands to enhance drug delivery to specific tissues or cells.
Conclusion
This compound is a valuable tool for the fabrication of advanced hydrogel systems. The straightforward crosslinking chemistry based on nucleophilic substitution allows for the formation of hydrogels under mild conditions, making it suitable for biomedical applications. The protocols and information provided herein serve as a starting point for researchers to explore the potential of this versatile molecule in their own work. Experimental optimization will be crucial to achieve the desired hydrogel properties for any specific application.
References
Application Notes and Protocols for Incorporating Tos-PEG4-t-butyl Ester into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-t-butyl ester is a heterobifunctional linker widely utilized in drug delivery systems to enhance the therapeutic properties of pharmaceuticals. This linker is composed of three key functional components: a tosyl group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group. The tosyl group serves as an excellent leaving group for nucleophilic substitution, enabling covalent conjugation to drugs or targeting moieties. The hydrophilic PEG4 spacer improves the solubility and pharmacokinetic profile of the conjugate.[1] The t-butyl ester acts as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for further functionalization or to introduce a pH-sensitive release mechanism.
These application notes provide detailed protocols and data for the incorporation of this compound into various drug delivery platforms, including bioconjugates, nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).
Key Applications
The unique trifunctional nature of this compound makes it a versatile tool for a range of applications in drug delivery:
-
Bioconjugation: The tosyl group readily reacts with nucleophiles such as amines and thiols on biomolecules like peptides, proteins, and antibodies, forming stable covalent bonds.[2] This allows for the PEGylation of biologics to improve their stability, solubility, and circulation half-life.
-
Targeted Drug Delivery: The linker can be used to attach a targeting ligand (e.g., an antibody or peptide) to a drug or a drug-loaded nanoparticle. The t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to another molecule.
-
pH-Sensitive Drug Release: The t-butyl ester is labile in acidic environments. This property can be exploited to design drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.
-
PROTACs: This linker is instrumental in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins.[3][4] this compound can be used to connect the protein-targeting ligand (warhead) to the E3 ligase-binding ligand.[3][4]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Drug
This protocol describes a general method for the nucleophilic substitution of the tosyl group with a primary amine on a drug molecule.
Materials:
-
This compound
-
Amine-containing drug
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stir plate and stir bar
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
Dissolution: Dissolve the amine-containing drug (1 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.
-
Base Addition: Add the base (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) depending on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the desired conjugate.
Experimental Workflow for Conjugation
Caption: General workflow for the conjugation of an amine-containing drug to this compound.
Protocol 2: Deprotection of the t-Butyl Ester Group
This protocol describes the acid-catalyzed cleavage of the t-butyl ester to reveal the carboxylic acid.
Materials:
-
PEGylated drug conjugate with a t-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-butyl ester-protected conjugate in DCM.
-
TFA Addition: Add an equal volume of TFA to the solution (1:1 DCM:TFA).[5]
-
Reaction: Stir the reaction mixture at room temperature for 2-5 hours.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the cleavage of the t-butyl group.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting carboxylic acid can be used in the next step without further purification or can be purified by precipitation or chromatography if necessary.
Caption: Simplified PTK2/FAK signaling pathway targeted for degradation by PROTACs.
References
Application Notes and Protocols for Monitoring Tos-PEG4-t-butyl ester Reactions
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to monitor the progress of reactions involving Tos-PEG4-t-butyl ester. The primary application of this bifunctional linker is in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the tosyl group serves as an excellent leaving group for nucleophilic substitution.[1][2][3][4]
A common reaction involves the displacement of the tosyl group by a primary amine to form a secondary amine linkage. This document outlines the use of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor this conversion.
Reaction Scheme
The following scheme illustrates the nucleophilic substitution of this compound with a primary amine (R-NH2) to yield an amine-PEG4-t-butyl ester derivative.
Caption: General reaction scheme for the nucleophilic substitution of this compound.
Analytical Methods and Protocols
Four common analytical techniques are detailed below for monitoring the reaction progress.
Thin Layer Chromatography (TLC)
TLC is a rapid and simple method for qualitatively monitoring the disappearance of the starting material and the appearance of the product. PEGylated compounds can sometimes exhibit streaking on silica (B1680970) plates; however, with an appropriate solvent system, informative results can be obtained.[5][6]
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 aluminum-backed TLC plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spotting: On the baseline of the TLC plate, spot the starting material (this compound), the co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture.
-
Elution: Develop the plate in a sealed TLC chamber containing an appropriate eluent. A common solvent system is a mixture of ethyl acetate (B1210297) and hexanes. The polarity can be adjusted as needed; for instance, starting with 30-50% ethyl acetate in hexanes.[5]
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved using iodine vapor or by staining with potassium permanganate (B83412) or phosphomolybdic acid.[6]
Data Presentation:
| Compound | Solvent System (EtOAc:Hexanes) | Expected Rf | Visualization Method |
| This compound | 1:1 | ~0.5 | UV, Iodine, KMnO4 |
| Amine-PEG4-t-butyl ester | 1:1 | ~0.2 | Iodine, KMnO4, Ninhydrin (if R is suitable) |
Experimental Workflow:
Caption: Workflow for monitoring reaction progress using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of the starting material and the formation of the product. Reversed-phase chromatography is typically employed for this separation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution: A linear gradient from 30% B to 90% B over 15 minutes, followed by a hold at 90% B for 5 minutes, and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm. The tosyl group in the starting material will have a characteristic absorbance.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition.
Data Presentation:
| Compound | Retention Time (min) |
| This compound | ~12.5 |
| Amine-PEG4-t-butyl ester | ~8.2 |
Experimental Workflow:
Caption: Workflow for quantitative reaction monitoring using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing confirmation of the product's identity.
Experimental Protocol:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]+ and other adducts like [M+Na]+.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Expected [M+Na]+ (m/z) |
| This compound | C20H32O8S | 432.53 | 433.19 | 455.17 |
| Amine-PEG4-t-butyl ester (R=CH3) | C16H33NO6 | 335.44 | 336.24 | 358.22 |
Note: The values for the amine product are illustrative, assuming R = CH3.
Experimental Workflow:
Caption: Workflow for product confirmation using LC-MS.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR is a powerful tool for structural elucidation and can be used to monitor the reaction by observing the disappearance of signals from the tosyl group and the appearance of new signals corresponding to the product.
Experimental Protocol:
-
Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Monitor the aromatic protons of the tosyl group (doublets around 7.8 and 7.3 ppm) and the methylene (B1212753) protons adjacent to the tosyl group (~4.1 ppm). Upon reaction, these signals will diminish, and new signals corresponding to the amine-PEG product will appear.
Data Presentation:
| Compound | Key 1H NMR Signals (CDCl3, ppm) |
| This compound | 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.15 (t, 2H, CH2-OTs), 3.7-3.5 (m, PEG CH2s), 2.45 (s, 3H, Ar-CH3), 1.45 (s, 9H, t-butyl) |
| Amine-PEG4-t-butyl ester | Absence of signals at 7.80, 7.35, 4.15, and 2.45 ppm. Appearance of new signals for the R-group and shifted PEG protons. The t-butyl signal at ~1.45 ppm will remain.[7] |
Experimental Workflow:
Caption: Workflow for structural analysis via 1H NMR.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Cas 217817-01-1,this compound | lookchem [lookchem.com]
- 3. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tos-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has emerged as a cornerstone in the development of complex molecules, particularly in the fields of peptide synthesis, medicinal chemistry, and drug discovery. Its advantages over traditional solution-phase synthesis, such as the ease of purification and the ability to drive reactions to completion using excess reagents, have made it an indispensable tool. A critical component of SPS is the choice of a suitable linker, which tethers the nascent molecule to the solid support and can be designed to incorporate specific functionalities.
This document provides detailed application notes and protocols for the use of Tos-PEG4-t-butyl ester , a versatile heterobifunctional linker, in solid-phase synthesis. This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific proteins.[1][2]
The this compound linker possesses three key chemical features:
-
A tosyl (Ts) group : An excellent leaving group that facilitates efficient nucleophilic substitution reactions, enabling the conjugation of the linker to an amine-functionalized solid support or molecule.[3][4]
-
A hydrophilic tetraethylene glycol (PEG4) spacer : This flexible chain enhances the solubility of the synthesized molecule in aqueous media, a crucial property for biological applications. The length of the PEG linker is also a critical parameter for optimizing the efficacy of molecules like PROTACs.[5][6]
-
A tert-butyl (t-butyl) ester : A robust protecting group for a carboxylic acid functionality. This group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxyl group for subsequent coupling reactions.[7]
These features allow for a modular and sequential approach to the synthesis of complex bifunctional molecules on a solid support. This application note will focus on a representative workflow for the synthesis of a generic PROTAC, illustrating the utility of the this compound linker.
Experimental Protocols
The following protocols outline a general workflow for the solid-phase synthesis of a PROTAC utilizing the this compound linker. Rink Amide resin is selected as the solid support, which allows for the final product to be cleaved as a C-terminal amide.
Protocol 1: Immobilization of the E3 Ligase Ligand on Rink Amide Resin
This protocol describes the coupling of an E3 ligase ligand with a carboxylic acid functionality to an amine-functionalized Rink Amide resin. Pomalidomide (B1683931) is used here as an exemplary E3 ligase ligand.
Materials:
-
Rink Amide resin
-
Pomalidomide with a carboxylic acid handle
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 eq) in DMF in a solid-phase synthesis vessel for 1 hour at room temperature.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes at room temperature to remove the Fmoc protecting group from the rink amide linker. Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x resin volume), DCM (3 x resin volume), and DMF (5 x resin volume).
-
Coupling Reaction:
-
In a separate vial, dissolve the carboxylic acid-functionalized pomalidomide (2.0 eq) and HATU (1.9 eq) in DMF.
-
Add DIPEA (4.0 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), continue the reaction for another 1-2 hours.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (5 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).
-
Drying: Dry the resin under vacuum for at least 2 hours.
Protocol 2: Linker Coupling via Nucleophilic Substitution
This protocol details the reaction of the amine-functionalized, resin-bound E3 ligase ligand with the this compound linker.
Materials:
-
Pomalidomide-functionalized resin (from Protocol 1)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the pomalidomide-functionalized resin (1.0 eq) in DMF for 1 hour.
-
Linker Coupling:
-
Dissolve this compound (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution.
-
Add the linker solution to the swollen resin.
-
-
Reaction: Agitate the mixture at 50°C for 16 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (5 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).
-
Drying: Dry the resin under vacuum.
Protocol 3: On-Resin Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group from the linker to expose the carboxylic acid functionality.
Materials:
-
Resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Deprotection:
-
Prepare a solution of 50% TFA in DCM.
-
Add the TFA solution to the resin and agitate at room temperature for 2 hours.
-
-
Washing: Drain the TFA solution and wash the resin with DCM (5 x resin volume).
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DCM (3 x resin volume) to neutralize any residual TFA salts.
-
Final Washing: Wash the resin with DCM (5 x resin volume) and MeOH (3 x resin volume).
-
Drying: Dry the resin under vacuum.
Protocol 4: Coupling of the Protein of Interest (POI) Ligand
This protocol details the final coupling step, where a ligand for the protein of interest (POI) with a free amine is attached to the deprotected carboxylic acid on the linker. An exemplary FAK inhibitor with a primary amine handle is used here.
Materials:
-
Resin from Protocol 3
-
Amine-functionalized FAK inhibitor (e.g., a derivative of BI-4464)[8]
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Coupling Reaction:
-
In a separate vial, dissolve the amine-functionalized FAK inhibitor (2.0 eq) and HATU (1.9 eq) in DMF.
-
Add DIPEA (4.0 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Monitoring the Reaction: A Kaiser test can be used to monitor the disappearance of the resin-bound carboxylic acid (indirectly). However, HPLC analysis of a small cleavage sample is more reliable at this stage.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).
-
Drying: Dry the resin under vacuum.
Protocol 5: Cleavage of the Final PROTAC from the Resin
This protocol describes the final step where the synthesized PROTAC is cleaved from the solid support.
Materials:
-
PROTAC-bound resin from Protocol 4
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Collection:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
-
Precipitation:
-
Concentrate the combined filtrate under reduced pressure.
-
Add the concentrated solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the concentrate) with vigorous stirring.
-
-
Isolation:
-
A precipitate of the crude PROTAC should form.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude product with cold diethyl ether.
-
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.
Data Presentation
The following tables provide representative and expected quantitative data for the solid-phase synthesis of a PROTAC using the this compound linker. It is important to note that actual yields may vary depending on the specific ligands used and the optimization of reaction conditions.
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| Rink Amide Resin | TBD | 100-200 mesh, ~0.5 mmol/g |
| Pomalidomide-COOH | TBD | >98% |
| This compound | TBD | >98% |
| FAK Inhibitor-NH2 | TBD | >98% |
| HATU | TBD | >99% |
| DIPEA | TBD | Reagent Grade |
| TFA | TBD | Reagent Grade |
| DMF | TBD | Anhydrous |
| DCM | TBD | Anhydrous |
| MeOH | TBD | Anhydrous |
| TIS | TBD | Reagent Grade |
| Diethyl ether | TBD | Anhydrous |
Table 2: Summary of a Representative Solid-Phase PROTAC Synthesis
| Step | Reaction | Key Reagents | Time (h) | Temp (°C) | Expected Yield |
| 1 | E3 Ligand Immobilization | Pomalidomide-COOH, HATU, DIPEA | 4 | 25 | >95% (loading) |
| 2 | Linker Coupling | This compound, DIPEA | 16 | 50 | ~80-90% |
| 3 | t-Butyl Deprotection | 50% TFA in DCM | 2 | 25 | >99% |
| 4 | POI Ligand Coupling | FAK Inhibitor-NH2, HATU, DIPEA | 4 | 25 | ~70-85% |
| 5 | Cleavage & Purification | 95% TFA, TIS, H2O | 3 | 25 | ~40-60% (overall) |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.
FAK Signaling Pathway
The synthesized PROTAC, exemplified by BI-3663, targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[9] Upon degradation of FAK, its downstream signaling pathways are inhibited.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Ch8 : Tosylates [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGA supports for combinatorial peptide synthesis and solid-phase enzymatic library assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving Tos-PEG4-t-butyl Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-t-butyl ester is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure comprises a tosyl group, which is an excellent leaving group for nucleophilic substitution, a hydrophilic tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group. While the tosyl group is typically used for conjugation to nucleophiles such as amines or thiols, the t-butyl ester serves as a protecting group for the carboxylic acid. This carboxylic acid can be deprotected to allow for further conjugation, for instance, to form an amide bond with an amino-functionalized molecule.
Deprotection of the t-butyl ester is commonly achieved under acidic conditions. However, for sensitive biological applications where acidic treatment is undesirable, enzymatic hydrolysis presents a mild and highly selective alternative. This document provides an overview of the enzymatic lability of the t-butyl ester group and protocols for its enzymatic cleavage, based on studies of analogous compounds.
Enzymatic Lability of the t-butyl Ester Group
The t-butyl ester moiety is known to be susceptible to enzymatic hydrolysis by certain esterases and lipases. Research has demonstrated that enzymes such as esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica can effectively cleave t-butyl esters of protected amino acids.[1] Additionally, the protease subtilisin has been shown to selectively hydrolyze C-terminal t-butyl esters of peptides.[2] This enzymatic activity is attributed to the presence of specific amino acid motifs within the active site of these enzymes that can accommodate the bulky t-butyl group.[1]
The enzymatic cleavage of the t-butyl ester in this compound conjugates yields the corresponding carboxylic acid, Tos-PEG4-COOH, and tert-butanol (B103910) as a byproduct. This reaction provides a valuable tool for researchers working with acid-sensitive biomolecules or requiring spatio-temporal control over the deprotection reaction.
Applications in Drug Development
The enzymatic cleavage of linkers is a cornerstone of modern drug delivery strategies, particularly in the context of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). While this compound is a building block for such molecules, the enzymatic lability of the t-butyl ester itself can be exploited in several ways:
-
Prodrug Activation: The t-butyl ester can act as a temporary masking group for a carboxylic acid functionality on a therapeutic agent. Upon exposure to specific esterases, the active drug is released.
-
Controlled Release Systems: In drug delivery systems, nanoparticles or hydrogels can be functionalized with drugs via an enzymatically cleavable t-butyl ester linker, allowing for controlled release in an environment rich in the target enzyme.
-
On-Demand Functionalization: In a multi-step synthesis or bioconjugation process, enzymatic deprotection allows for the unmasking of a carboxylic acid at a specific step without the use of harsh chemicals.
Quantitative Data on Enzymatic Hydrolysis of t-butyl Esters
| Substrate | Enzyme | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-Gly-Phe-Phe-Leu-OBut | Alcalase CLEA (Subtilisin A) | NMP/Phosphate (B84403) buffer (0.1 M, pH 8) (1:1 v/v) | 40 | 17 | >95 | [2] |
| Z-GABA-OtBu | Bacillus subtilis esterase | Dioxane/Phosphate buffer (0.1 M, pH 7) (1:1 v/v) | 30 | 48 | 92 | [1] |
| Fmoc-GABA-OtBu | Bacillus subtilis esterase | Dioxane/Phosphate buffer (0.1 M, pH 7) (1:1 v/v) | 30 | 72 | 85 | [1] |
| Boc-Tyr(Boc)-OtBu | Candida antarctica lipase A | Dioxane/Phosphate buffer (0.1 M, pH 7) (1:1 v/v) | 30 | 72 | 88 | [1] |
Note: The data presented is for structurally related compounds and should be used as a guideline for optimizing the enzymatic hydrolysis of this compound conjugates.
Experimental Protocols
The following are generalized protocols for the enzymatic hydrolysis of a t-butyl ester, which can be adapted for this compound conjugates.
Protocol 1: Enzymatic Deprotection of t-butyl Ester using Subtilisin A
This protocol is adapted from the procedure for the hydrolysis of peptide C-terminal t-butyl esters.[2]
Materials:
-
This compound conjugate
-
Subtilisin A (e.g., Alcalase CLEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Sodium phosphate buffer (0.1 M, pH 7.0-8.0)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Dissolve the this compound conjugate in NMP or DMF to a final concentration of approximately 0.02-0.04 M.
-
In a separate vessel, prepare a solution of Subtilisin A in 0.1 M sodium phosphate buffer (pH 7.0-8.0). A typical enzyme concentration is 1-2 mg/mL.
-
Add the enzyme solution to the substrate solution in a 1:1 volume ratio.
-
Incubate the reaction mixture at 40°C with gentle stirring.
-
Monitor the progress of the reaction by HPLC by observing the disappearance of the starting material and the appearance of the deprotected product.
-
Upon completion (typically >95% conversion), add ethyl acetate to the reaction mixture to extract the product.
-
Separate the organic phase and wash it twice with a saturated sodium chloride solution.
-
Concentrate the organic phase in vacuo to obtain the deprotected product.
-
If necessary, further purify the product by precipitation from a non-solvent (e.g., diethyl ether or heptane) or by chromatography.
Protocol 2: Enzymatic Deprotection of t-butyl Ester using Bacillus subtilis Esterase
This protocol is based on the deprotection of N-protected amino acid t-butyl esters.[1]
Materials:
-
This compound conjugate
-
Bacillus subtilis esterase
-
Dioxane
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) or HPLC for reaction monitoring
Procedure:
-
Dissolve the this compound conjugate in a minimal amount of dioxane.
-
Add an equal volume of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add Bacillus subtilis esterase to the reaction mixture. The optimal enzyme concentration should be determined empirically, starting with approximately 1 mg of enzyme per 10 mg of substrate.
-
Incubate the reaction at 30°C with stirring for 48-72 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid product as needed.
Visualizations
Caption: General workflow for the enzymatic deprotection of a this compound conjugate.
Caption: Enzymatic hydrolysis of the t-butyl ester group in a Tos-PEG4 conjugate.
References
Troubleshooting & Optimization
troubleshooting low yield in Tos-PEG4-t-butyl ester conjugation reactions
Welcome to the technical support center for Tos-PEG4-t-butyl ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reaction mechanism?
This compound is a heterobifunctional PEG linker used extensively in bioconjugation and for constructing Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure includes:
-
A Tosyl (Tos) group : This is an excellent leaving group, making it highly reactive towards nucleophiles.[3][4]
-
A hydrophilic 4-unit PEG spacer : This increases the solubility of the molecule and the final conjugate in aqueous media.[3][4]
-
A t-butyl ester group : This is a protecting group for a carboxylic acid. It is stable under many reaction conditions but can be removed (deprotected) using acid to reveal a free carboxylic acid for subsequent reactions.[3][5]
The primary reaction mechanism is a nucleophilic substitution , where a nucleophile (such as an amine or thiol group on a protein, peptide, or small molecule) attacks the carbon adjacent to the tosyl group, displacing the tosyl group to form a stable covalent bond.[6][7]
Q2: My conjugation yield is extremely low. What are the most common initial checks?
When facing low conjugation yield, start with these fundamental checks:
-
Reagent Quality and Storage : Ensure the this compound has been stored correctly at -20°C and protected from moisture, which can hydrolyze the reagent.[3][5] Verify the purity of your substrate and ensure it is free of competing nucleophiles.
-
Reaction pH : The pH is one of the most critical parameters.[8][9] For conjugation to primary amines, the pH should typically be between 7 and 9 to ensure the amine is sufficiently deprotonated and nucleophilic.[10] For thiol conjugations, a pH range of 6.5-7.5 is generally optimal.[10]
-
Molar Ratio : An insufficient molar excess of the PEG reagent can lead to low conversion. Conversely, a very large excess can cause purification difficulties and potential over-PEGylation.[8][11]
-
Substrate Concentration : Very dilute reaction mixtures can lead to slow reaction kinetics.[11] If possible, concentrate the reactants.
Q3: I see multiple products on my analytical gel or chromatogram. What could they be?
The presence of multiple species is a common issue in PEGylation and can be attributed to several factors:[12][13]
-
Over-PEGylated Species : If your substrate has multiple potential reaction sites (e.g., a protein with many lysine (B10760008) residues), using a high molar excess of the PEG reagent can result in the attachment of more than one PEG chain.[12]
-
Positional Isomers : If the PEG chain attaches to different sites on the molecule, it can create isomers that may have slightly different properties and can be difficult to separate.[13][]
-
Hydrolyzed t-butyl Ester : The t-butyl ester can be inadvertently cleaved if the reaction or workup conditions are too acidic.[15][16]
-
Unreacted Starting Material : Incomplete reaction will leave both unreacted substrate and unreacted PEG reagent in the mixture.[8]
Q4: How can I confirm that my t-butyl ester group is still intact after the conjugation reaction?
The integrity of the t-butyl ester protecting group can be confirmed using analytical techniques such as:
-
Mass Spectrometry (LC-MS) : This is the most direct method. The observed mass of the conjugate should correspond to the theoretical mass with the t-butyl group intact. A mass difference of 56 Da lower would indicate loss of the t-butyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : If the sample is pure enough and the molecule is small enough for NMR analysis, the characteristic singlet peak for the nine protons of the t-butyl group will be present in the ¹H NMR spectrum.
Q5: What is the best way to purify my final PEGylated conjugate?
Purifying PEGylated molecules from reaction byproducts is often challenging.[13] The most effective methods are typically chromatographic:[]
-
Ion Exchange Chromatography (IEX) : This is often the method of choice.[8] PEGylation shields the surface charges of proteins, altering their interaction with the IEX resin and allowing for separation from the un-PEGylated native protein and sometimes positional isomers.[13][]
-
Size Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a molecule, SEC is very effective at removing smaller impurities like unreacted PEG reagent and other low molecular weight compounds.[8][]
-
Hydrophobic Interaction Chromatography (HIC) : This technique can also be used, though its effectiveness can vary depending on the properties of the substrate molecule.[8][]
Troubleshooting Guide: Low Reaction Yield
This guide provides a systematic approach to diagnosing and solving low-yield issues in your conjugation reaction.
Problem 1: Low or No Product Formation
Q: I've performed the initial checks, but my reaction is still failing or showing very low conversion. What should I investigate next?
A: If initial checks on reagents and basic conditions don't solve the problem, a more detailed optimization is required. Several factors could be at play, including reaction kinetics and substrate stability.
-
Inadequate Nucleophilicity : The reacting group on your substrate (e.g., an amine) must be sufficiently nucleophilic. For amines, this is highly pH-dependent; a pH below 7 can protonate the majority of primary amines, drastically reducing their reactivity.[8]
-
Steric Hindrance : The reaction site on your substrate may be sterically hindered, preventing the bulky PEG reagent from accessing it efficiently.[17][18] This can be a significant issue for complex biomolecules.
-
Suboptimal Temperature : While room temperature is a common starting point, some reactions require more thermal energy to proceed at a reasonable rate. Conversely, heat can degrade sensitive substrates.[8]
-
Poor Reagent Solubility : The this compound may not be fully soluble in a purely aqueous buffer. Using a small amount (5-10% v/v) of an organic co-solvent like DMSO or DMF can improve solubility but must be done cautiously as it can impact the stability of proteins.[11]
Problem 2: Formation of Multiple Products and Side Reactions
Q: My reaction works, but I get a complex mixture of products. How can I improve the selectivity for my desired mono-PEGylated product?
A: Achieving high selectivity is a common challenge in PEGylation.[12] The strategy depends on the nature of the side products.
-
To Minimize Over-PEGylation : This is the most common side reaction when multiple nucleophilic sites are available.[12]
-
Reduce Molar Ratio : Lower the molar excess of the this compound. A titration experiment is recommended to find the optimal ratio that maximizes mono-PEGylated product while minimizing unreacted starting material.[8]
-
Adjust pH : For proteins, lowering the pH towards 7.0 can increase the selectivity for the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues.[8]
-
-
To Prevent t-butyl Ester Hydrolysis : The t-butyl ester is sensitive to acid.[15]
-
Avoid acidic conditions (pH < 4) during the reaction and, more importantly, during workup and purification.
-
If deprotection is not the next intended step, ensure all buffers for purification are neutral or slightly basic.
-
Data Presentation & Experimental Protocols
Table 1: Key Reaction Parameter Optimization
| Parameter | Typical Range | Effect on Reaction & Troubleshooting Considerations |
| pH | 7.0 - 9.0 (Amines) 6.5 - 7.5 (Thiols) | Low pH : Reduces nucleophilicity of amines, leading to low/no reaction.[8] High pH : Can increase the rate of hydrolysis of some reagents and may impact protein stability. |
| Molar Ratio (PEG : Substrate) | 5:1 to 20:1 | Too Low : Incomplete conversion, leaving unreacted substrate. Too High : Leads to over-PEGylation, aggregation, and makes purification difficult.[11] |
| Temperature | 4°C to 37°C | Low Temp : Slows reaction rate but may be necessary for unstable substrates. High Temp : Increases reaction rate but can cause substrate degradation or aggregation.[8] |
| Reaction Time | 1 - 24 hours | Too Short : Incomplete reaction. Too Long : May increase the chance of side reactions or degradation.[8] Monitor reaction progress by LC-MS or SDS-PAGE. |
| Co-solvent (DMSO/DMF) | 0% - 10% (v/v) | Purpose : Improves solubility of the PEG reagent. Caution : Can destabilize proteins and impact activity. Test protein stability in the presence of the co-solvent beforehand.[11] |
Protocol 1: General Protocol for Conjugation to an Amine-Containing Substrate
This protocol provides a starting point for optimization. The specific concentrations and ratios should be adjusted based on the substrate.
Materials:
-
Substrate (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, HEPES), pH 7.5-8.5.
-
This compound.
-
Anhydrous, high-purity DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0).
-
Purification system (e.g., SEC or IEX column).
Procedure:
-
Prepare Substrate : Ensure the substrate is at a known concentration (e.g., 2-5 mg/mL) in the desired reaction buffer.
-
Prepare PEG Reagent Stock : Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve a precisely weighed amount in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Initiate Conjugation : Add the desired molar excess (e.g., 10-fold) of the PEG stock solution to the stirring substrate solution. The final volume of DMSO should not exceed 10% of the total reaction volume.[11]
-
Incubate : Allow the reaction to proceed at a set temperature (e.g., room temperature) for a defined time (e.g., 2-4 hours). Gentle mixing is recommended.
-
Monitor Reaction (Optional but Recommended) : At various time points (e.g., 0, 1, 2, 4 hours), take a small aliquot of the reaction mixture for analysis by LC-MS or SDS-PAGE to monitor the formation of the product and disappearance of the starting material.
-
Quench Reaction : Stop the reaction by adding a quenching agent that contains a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM. This will consume any unreacted this compound. Incubate for 30 minutes.
-
Purify Conjugate : Purify the reaction mixture using an appropriate chromatography method (e.g., SEC to remove excess PEG and quenching agent, followed by IEX if isomer separation is needed).[]
Protocol 2: Post-Conjugation Deprotection of the t-Butyl Ester
This protocol is used to remove the t-butyl protecting group, revealing a free carboxylic acid.
Materials:
-
Purified, lyophilized conjugate (R-NH-PEG4-tBu).
-
Deprotection solution: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).
-
Cold diethyl ether.
Procedure:
-
Prepare Conjugate : Ensure the purified conjugate is dry (lyophilized).
-
Initiate Deprotection : Dissolve the dried conjugate in the cold deprotection solution. Use a sufficient volume to fully dissolve the material.
-
Incubate : Let the reaction stand at room temperature for 1-2 hours.
-
Remove TFA : Remove the TFA by either rotary evaporation or by precipitating the deprotected product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Isolate Product : Pellet the precipitated product by centrifugation, decant the ether, and wash the pellet again with cold ether.
-
Dry and Purify : Dry the final product under vacuum. If necessary, further purify by HPLC or SEC to remove residual scavengers and salts.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 4. This compound|lookchem [lookchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. N-(Tos-peg4)-n-bis(peg4-t-butyl ester) [myskinrecipes.com]
- 7. This compound, CAS 217817-01-1 | AxisPharm [axispharm.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 13. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
common side reactions with Tos-PEG4-t-butyl ester and how to avoid them
Welcome to the technical support center for Tos-PEG4-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and their respective functionalities?
A1: this compound is a heterobifunctional linker with two distinct reactive ends:
-
Tosyl (Toluene-4-sulfonyl) Group (-OTs): This is an excellent leaving group for nucleophilic substitution (SN2) reactions. It readily reacts with nucleophiles such as amines, thiols, and alcohols to form stable covalent bonds.[1][2]
-
t-Butyl Ester Group (-COOtBu): This is a protecting group for the carboxylic acid functionality. It is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions to reveal the free carboxylic acid.[1][3]
Q2: What is the primary application of this compound?
A2: This linker is widely used in bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] Its PEG4 spacer enhances the solubility and provides flexibility to the resulting conjugate.[7][8] The orthogonal nature of its two functional groups allows for the sequential and controlled conjugation of two different molecules.[1]
Q3: What are the general storage recommendations for this compound?
A3: For long-term stability, it is recommended to store this compound as a powder at -20°C. If in solution, it should be stored at -80°C for up to six months or at -20°C for up to two months.[9]
Troubleshooting Guide
This guide addresses common side reactions and experimental challenges encountered when using this compound.
Side Reactions Involving the Tosyl Group
Problem 1: Low yield in nucleophilic substitution reaction with an amine/thiol.
-
Possible Cause A: Inactive Nucleophile. Many nucleophiles, especially amines, are basic. If the reaction medium is acidic, the nucleophile can be protonated, reducing its nucleophilicity.[10]
-
Solution: Ensure the reaction is performed under neutral to slightly basic conditions (pH 7.2-8.5) to maintain the nucleophilicity of amines. Use a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge any acid generated during the reaction.
-
-
Possible Cause B: Competing Elimination Reaction. The tosylate is a good leaving group, and under certain conditions, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), leading to the formation of an alkene byproduct.
-
Solution: Use a less sterically hindered base if one is required. Running the reaction at a lower temperature can also favor the substitution reaction over elimination.
-
-
Possible Cause C: Substitution by Counter-ions. If the reaction mixture contains sources of other nucleophiles, such as chloride ions (e.g., from triethylamine hydrochloride), these can compete with the desired nucleophile to displace the tosyl group.[8][11]
-
Solution: Use a base that does not introduce competing nucleophiles, such as DIPEA. If a hydrochloride salt of a reagent is used, consider pre-neutralizing it or using the free base form.
-
Problem 2: Observation of an unexpected chlorinated byproduct.
-
Possible Cause: As mentioned above, chloride ions in the reaction mixture can displace the tosylate group. This is a known side reaction in tosylation and subsequent substitution reactions.[8][11]
-
Solution: Minimize sources of chloride ions. Use alternative bases like DIPEA or proton sponge. If purification is necessary, the chlorinated byproduct can often be separated from the desired product by chromatography.
-
Side Reactions Involving the t-Butyl Ester Group
Problem 3: Premature cleavage of the t-butyl ester group.
-
Possible Cause: The t-butyl ester is sensitive to acidic conditions. Exposure to even mildly acidic conditions during the nucleophilic substitution step or workup can lead to its partial or complete removal.
-
Solution: Maintain neutral or basic conditions throughout the reaction and workup of the nucleophilic substitution step. Avoid acidic washes until the t-butyl ester deprotection is intended.
-
Problem 4: Formation of byproducts during acidic deprotection of the t-butyl ester.
-
Possible Cause: Alkylation by the tert-butyl cation. The cleavage of the t-butyl ester with a strong acid like trifluoroacetic acid (TFA) generates a stable tert-butyl cation.[12][13] This cation is a reactive electrophile that can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine.[12][14]
-
Solution: Use scavengers in your deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[10][12][14] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[14]
-
Side Reactions Involving the Entire Bifunctional Linker
Problem 5: Instability of the newly formed bond during t-butyl ester deprotection.
-
Possible Cause: While standard amide bonds are generally stable to the acidic conditions used for t-butyl ester deprotection (e.g., TFA), certain peptide sequences or other functional groups can be more labile.[15][16][17]
-
Solution: If you suspect instability of your conjugate, minimize the deprotection time and temperature. Perform the reaction at room temperature or below and monitor the progress closely to stop the reaction as soon as the deprotection is complete. If the linkage is exceptionally acid-sensitive, alternative protecting groups for the carboxylic acid may need to be considered for future syntheses.
-
Summary of Reaction Conditions and Potential Side Products
| Reaction Step | Reagents/Conditions | Desired Product | Potential Side Product(s) | How to Avoid |
| Nucleophilic Substitution | Amine/Thiol, Base (e.g., DIPEA), Anhydrous Solvent (e.g., DMF, DCM) | Amine/Thiol adduct | Elimination product (alkene), Chlorinated byproduct | Use a non-nucleophilic, non-sterically hindering base. Lower reaction temperature. Avoid chloride sources. |
| t-Butyl Ester Deprotection | Strong Acid (e.g., TFA), Scavengers (e.g., TIS, H₂O) | Free Carboxylic Acid | t-Butyl adducts on sensitive residues | Use an effective scavenger cocktail. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of the Tosyl Group with a Primary Amine
-
Dissolve the amine-containing molecule in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Add 1.0 to 1.2 equivalents of this compound.
-
Add 2-3 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with water or brine to remove excess base and salts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Deprotection of the t-Butyl Ester
-
Dissolve the t-butyl ester-containing compound in dichloromethane (DCM).
-
Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the solution of the compound.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting carboxylic acid can be used in the next step directly or purified further if necessary.
Visualizing Experimental Workflows
Workflow for Sequential Conjugation using this compound
Caption: Sequential reaction workflow with this compound.
Logical Relationship of Side Reactions and Solutions
Caption: Troubleshooting logic for common side reactions.
References
- 1. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic studies of amide bond scission during acidolytic deprotection of Pip containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Tos-PEG4-t-butyl Ester
Welcome to the technical support center for Tos-PEG4-t-butyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction of this compound with biomolecules, focusing on the critical role of pH.
Troubleshooting Guide
Researchers may encounter several issues during the PEGylation of biomolecules with this compound. This guide addresses common problems in a question-and-answer format to provide clear and actionable solutions.
Q1: Why is my PEGylation reaction efficiency low?
A1: Low reaction efficiency is a common issue that can stem from several factors, primarily related to reaction conditions and reagent stability.
-
Suboptimal pH: The reaction of the tosyl group with nucleophiles on biomolecules, such as the primary amines on lysine (B10760008) residues, is highly pH-dependent. The amine groups need to be deprotonated to act as effective nucleophiles. A pH that is too low will result in protonated amines, which are non-nucleophilic, while a pH that is too high can lead to hydrolysis of the PEG reagent or denaturation of the biomolecule. For reactions with amines, a pH around 8 is generally recommended for tresylated-PEG, a similar sulfonate-activated PEG.[1]
-
Reagent Instability: this compound can be sensitive to moisture. Ensure that the reagent is stored under dry conditions and brought to room temperature before opening to prevent condensation.
-
Steric Hindrance: The accessibility of the target functional group on the biomolecule can significantly impact reaction efficiency. If the target residue is buried within the protein's three-dimensional structure, the reaction rate will be slow.
-
Incorrect Molar Ratio: An insufficient molar excess of the PEG reagent can lead to incomplete modification of the target biomolecule.
Q2: I am observing significant side products or aggregation of my biomolecule. What could be the cause?
A2: The formation of side products and aggregation are often linked to the reaction's specificity and the stability of the biomolecule under the chosen reaction conditions.
-
Reaction with Other Nucleophiles: At higher pH values (e.g., > 9), other nucleophilic residues such as the hydroxyl groups of serine and threonine, or the imidazole (B134444) group of histidine, may become reactive towards the tosyl group, leading to non-specific modifications.[1]
-
Biomolecule Instability: The chosen pH and temperature may compromise the stability of your biomolecule, leading to denaturation and subsequent aggregation. It is crucial to work within the known stability range of your protein or peptide.
-
Cross-linking: If the starting PEG material contains bifunctional impurities (e.g., PEG-ditosylate), this can lead to unwanted cross-linking of your biomolecules.
Q3: How can I improve the site-specificity of the PEGylation reaction?
A3: Achieving site-specific PEGylation is critical for preserving the biological activity of the biomolecule. The pH of the reaction is a key parameter for controlling specificity.
-
Targeting the N-terminus: The α-amino group at the N-terminus of a protein typically has a lower pKa (around 7.8) than the ε-amino group of lysine residues (around 10.1).[2] Performing the reaction at a pH closer to the pKa of the N-terminal amine (e.g., pH 7.0-7.5) can favor modification at this position.
-
Protecting Groups: In some cases, reversible protection of certain functional groups on the biomolecule can be employed to direct the PEGylation to a specific site.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of using this compound.
Q1: What is the recommended starting pH for the reaction of this compound with primary amines on a protein?
A1: Based on the reactivity of similar sulfonate-activated PEGs like tresylated-PEG, a starting pH of around 8.0 is recommended for reactions targeting amine groups.[1] This pH provides a good balance between ensuring a sufficient fraction of deprotonated, nucleophilic amines and minimizing potential side reactions.
Q2: Which buffers are suitable for this reaction?
A2: It is essential to use a buffer that does not contain primary or secondary amines, as these will compete with the biomolecule for reaction with the this compound. Phosphate-based buffers (e.g., sodium phosphate) or borate (B1201080) buffers are commonly used for PEGylation reactions. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane).
Q3: How can I monitor the progress of the PEGylation reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the biomolecule upon PEGylation.
-
HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC) or reversed-phase (RP-HPLC), can separate the PEGylated product from the unreacted biomolecule and PEG reagent.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can confirm the mass of the PEGylated product and determine the degree of PEGylation.
Q4: What is the purpose of the t-butyl ester group in this compound?
A4: The t-butyl ester is a protecting group for a carboxylic acid functionality. It is stable under the conditions typically used for the tosyl group reaction. This allows for the PEGylation of the biomolecule first. Subsequently, the t-butyl ester can be removed under acidic conditions to reveal a free carboxylic acid, which can then be used for further conjugation or modification.
Quantitative Data Summary
The optimal pH for PEGylation is a critical parameter that influences reaction efficiency and specificity. The following table summarizes the recommended pH ranges for the reaction of different activated PEGs with various functional groups on biomolecules. While specific data for this compound is not extensively published, the data for similar sulfonate-activated PEGs provides a valuable starting point.
| Activated PEG | Target Functional Group | Recommended pH Range | Notes |
| Tos-PEG / Tresyl-PEG | Primary Amines (e.g., Lysine) | ~ 8.0[1] | Balances amine nucleophilicity and reagent stability. |
| N-terminal α-Amine | 7.0 - 7.5[2] | Exploits the lower pKa of the N-terminal amine for site-selectivity. | |
| Thiols (e.g., Cysteine) | ~ 8.0 | Thiolates are highly nucleophilic at this pH. | |
| NHS-Ester-PEG | Primary Amines (e.g., Lysine) | 7.0 - 9.0[3] | A widely used range for efficient acylation of amines. |
| Maleimide-PEG | Thiols (e.g., Cysteine) | 6.5 - 7.5 | Specific for thiol modification at this pH. |
Experimental Protocols
General Protocol for PEGylation of a Protein with this compound
This protocol provides a general guideline for the PEGylation of a protein. The optimal conditions, including the molar ratio of PEG to protein, reaction time, and temperature, should be determined empirically for each specific biomolecule.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH (e.g., 100 mM sodium phosphate, pH 8.0). If the protein solution contains amine-containing buffers like Tris, perform a buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Allow the container of this compound to equilibrate to room temperature before opening. Prepare a stock solution of the PEG reagent in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
PEGylation Reaction:
-
Determine the desired molar excess of this compound to the protein (a starting point of 5- to 10-fold molar excess is common).
-
Slowly add the calculated volume of the PEG stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at a controlled temperature. A starting point of 4°C for several hours to overnight, or room temperature for 1-4 hours, is recommended.
-
-
Reaction Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.
-
Purification: Remove the unreacted PEG reagent and purify the PEGylated protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the purified product by SDS-PAGE, HPLC, and mass spectrometry to confirm the degree of PEGylation and purity.
Visualizations
Caption: Experimental workflow for protein PEGylation.
References
Technical Support Center: Purification of Tos-PEG4-t-butyl Ester Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of Tos-PEG4-t-butyl ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile PEG linker molecule used in bioconjugation and drug development.[1][2][3] It contains three key functional components:
-
A tosyl (Tos) group , which is an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to molecules.[1][2][3]
-
A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer , which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3]
-
A tert-butyl (t-butyl) ester group , which serves as a protecting group for a carboxylic acid. This group is stable under basic conditions but can be removed under acidic conditions to reveal the carboxylic acid for further modification.[1][2][3]
Its primary use is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[4][5] It is also used in drug delivery systems to improve the solubility and circulation time of drug carriers.[1]
Q2: What are the critical chemical properties of this conjugate to consider during HPLC purification?
The most critical property is the stability of the t-butyl ester group. This group is highly sensitive to acidic conditions and can be readily cleaved.[2][3] Therefore, the mobile phase pH must be carefully controlled to avoid unintentional deprotection of the ester, which would result in a different compound eluting at a different retention time. While stable to basic hydrolysis, prolonged exposure to strong bases should also be avoided.[6] The tosyl group is generally stable during chromatography but is reactive towards nucleophiles.
Q3: What is a recommended starting point for an HPLC method?
A reverse-phase HPLC (RP-HPLC) method is typically suitable for these types of conjugates. The PEG chain provides hydrophilicity, while the tosyl and t-butyl groups, along with the conjugated molecules, provide hydrophobicity. A gradient elution is usually necessary to achieve good separation. See the experimental protocol section for a detailed starting method.
Q4: What level of purity can I expect from a single HPLC run?
With an optimized method, it is common to achieve >95% purity for the final collected fractions. The final yield will depend on the efficiency of the synthesis, the complexity of the crude mixture, and the resolution achieved during the HPLC run.
Detailed Experimental Protocol
This protocol provides a general methodology for the purification of a this compound conjugate using RP-HPLC. Optimization will be required based on the specific properties of the conjugated molecule.
System Preparation
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 mm ID x 250 mm L).
-
Mobile Phase A: 0.1% Formic Acid (FA) or Ammonium (B1175870) Acetate in Water. Caution: If the t-butyl ester is highly acid-labile, use a neutral pH mobile phase like water.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Degassing: Thoroughly degas both mobile phases using an online degasser, sonication, or helium sparging to prevent air bubbles in the system.[7]
-
System Flush: Flush the HPLC system, including the pump and injector, with a filtered mixture of 50:50 Mobile Phase A/B to remove any contaminants.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[8]
Sample Preparation
-
Dissolution: Dissolve the crude conjugate material in a suitable solvent. The ideal solvent is the initial mobile phase itself.[7] If solubility is an issue, use a minimal amount of a stronger organic solvent like DMSO or DMF, and then dilute with the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system frits.[9]
-
Concentration: The sample concentration should be optimized to avoid column overloading, which can lead to peak fronting and poor resolution.
HPLC Method Execution
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might start at 5% B and increase to 95% B over 30-40 minutes.
-
Detection: Monitor the elution using a UV detector. The wavelength should be chosen based on the chromophores present in the conjugate (e.g., 254 nm for aromatic rings).
Fraction Collection & Post-Run Analysis
-
Collection: Collect fractions corresponding to the target peak.
-
Analysis: Re-inject a small aliquot of the collected fraction to confirm purity.
-
Solvent Removal: Remove the HPLC solvent from the pure fractions using a rotary evaporator or lyophilizer.
Quantitative Data Summary
Table 1: Typical Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column Type | C18, 3.5-5 µm, 100-120 Å | Good retention for moderately hydrophobic molecules. |
| Mobile Phase A | Water with 10 mM Ammonium Acetate | Neutral pH buffer to protect the acid-sensitive t-butyl ester. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% ACN over 30 minutes | A broad gradient is a good starting point for unknown mixtures. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. Adjust for column diameter. |
| Column Temp. | 25-30 °C | Stable temperature ensures reproducible retention times.[10] |
| Detection | UV at 254 nm and/or 280 nm | Depends on the aromatic nature of the conjugate. |
| Injection Vol. | 10-50 µL | Dependent on sample concentration and column capacity. |
Table 2: Quick Troubleshooting Reference
| Problem | Most Common Cause(s) | Quick Actions to Take |
| High Backpressure | Column/frit blockage; buffer precipitation.[9] | 1. Filter sample/mobile phases. 2. Backflush column. 3. Check buffer solubility in ACN. |
| Peak Tailing | Secondary analyte interactions; column void.[10] | 1. Check mobile phase pH. 2. Use a new column. 3. Reduce sample load. |
| Split Peaks | Clogged inlet frit; sample solvent incompatible.[8][10] | 1. Dissolve sample in mobile phase. 2. Replace column inlet frit. 3. Check injector rotor seal. |
| Ghost Peaks | Carryover from previous injection; contamination.[8][10] | 1. Run a blank gradient. 2. Ensure high-purity solvents. 3. Clean the injector. |
| Retention Time Drift | Leak; poor temperature control; column not equilibrated.[10] | 1. Check for leaks. 2. Use a column oven. 3. Increase equilibration time. |
Visual Guides & Workflows
Caption: HPLC Purification Workflow for this compound Conjugates.
Caption: Troubleshooting Logic for Investigating Unexpected Peaks.
Troubleshooting Guide
Problem: I'm seeing a significant peak eluting earlier than my target compound, and its size increases in older samples.
-
Possible Cause: This is a classic sign of the hydrolysis of the t-butyl ester.[2][3] The resulting carboxylic acid is more polar than the ester and will therefore elute earlier on a reverse-phase column. This hydrolysis is accelerated by acidic conditions, which may be present in your mobile phase (e.g., trifluoroacetic acid or formic acid) or during sample workup.
-
Solutions:
-
Neutralize the Mobile Phase: Replace acidic additives like TFA or FA with a neutral buffer such as 10 mM ammonium acetate.
-
Prepare Samples Fresh: Prepare your sample for injection immediately before placing it in the autosampler. Avoid letting the sample sit for extended periods, especially if dissolved in an acidic or aqueous environment.
-
Check Sample pH: Ensure the final pH of your dissolved sample is near neutral before injection.
-
Problem: My peaks are tailing or showing poor shape.
-
Possible Cause 1: Secondary Interactions: The molecule might be interacting with active sites on the silica (B1680970) packing material of the column.[10]
-
Solution: Ensure the mobile phase has sufficient ionic strength. Adding a small amount of a salt buffer (like ammonium acetate) can help shield these interactions and improve peak shape.
-
-
Possible Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.
-
Solution: Dilute your sample and inject a smaller mass onto the column.
-
-
Possible Cause 3: Column Degradation: The column may be old or have been damaged by extreme pH or pressure. A void at the column inlet can also cause split or tailing peaks.[10]
-
Solution: Try purifying the sample on a new or well-maintained column.
-
Problem: My backpressure is unexpectedly high.
-
Possible Cause 1: System Blockage: Particulate matter from the sample or mobile phase may have clogged the column inlet frit or other parts of the system.[9]
-
Solution: Always filter your samples and mobile phases.[9] Try back-flushing the column (disconnect it from the detector first) with an appropriate solvent.
-
-
Possible Cause 2: Buffer Precipitation: If you are using a buffer in Mobile Phase A, it may precipitate when mixed with the high concentration of organic solvent in Mobile Phase B.[9]
-
Solution: Check the solubility of your buffer in the highest concentration of organic solvent you are using. If necessary, switch to a more soluble buffer or reduce the buffer concentration.
-
Problem: My retention times are shifting between runs.
-
Possible Cause 1: Inadequate Equilibration: The column is not returning to the initial mobile phase conditions before the next injection.[8][10]
-
Solution: Increase the column equilibration time at the end of your gradient method to ensure the column is ready for the next run.
-
-
Possible Cause 2: Pump or Leak Issues: Air bubbles in the pump or a small leak in the system can cause inconsistent flow rates, leading to retention time drift.[7]
-
Solution: Degas your mobile phases thoroughly.[7] Perform a system leak test and check all fittings for tightness.
-
-
Possible Cause 3: Temperature Fluctuation: Changes in ambient temperature can affect retention times.[10]
-
Solution: Use a column oven to maintain a constant, stable temperature.
-
References
- 1. Cas 217817-01-1,this compound | lookchem [lookchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. Common HPLC Problems & How to Deal With Them [phenomenex.com]
Technical Support Center: Deprotection of t-Butyl Esters in PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of t-butyl esters in polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Q1: My t-butyl ester deprotection is not going to completion, or is very slow. What are the possible causes and how can I resolve this?
A1: Incomplete deprotection is a common issue that can arise from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
Potential Causes:
-
Insufficient Acid Strength or Concentration: The cleavage of the t-butyl ester is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the t-butyl group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the t-butyl ester, slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical. Both the PEG-linker conjugate and the acid must be fully solvated for the reaction to proceed efficiently. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50% TFA in DCM.[1]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR, and extend the reaction time accordingly.[1]
-
Consider a Stronger Acid System: If increasing the concentration of TFA is not effective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[1]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]
Issue 2: Observation of Side Products Post-Deprotection
Q2: I am observing unexpected side products in my reaction mixture after deprotection. What could be the cause and how can I prevent them?
A2: The formation of side products is often due to the reactivity of the intermediates generated during deprotection or the presence of other acid-sensitive functional groups in your molecule.
Potential Causes:
-
Alkylation by tert-Butyl Cations: The cleavage of the t-butyl ester generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[1]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, such as Boc protecting groups or trityl groups, they may also be cleaved under the acidic deprotection conditions.[1]
Troubleshooting Steps:
-
Use Scavengers: The most effective way to prevent alkylation by tert-butyl cations is to use scavengers. These are reagents that react with and "trap" the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A common scavenger cocktail is a ratio of 95:2.5:2.5 (TFA:TIS:Water).[2]
-
Optimize Reaction Conditions: Use the mildest acidic conditions possible that still afford complete deprotection of the t-butyl ester. This can help to preserve other acid-sensitive groups.
-
Consider Alternative Deprotection Methods: If side reactions persist, consider milder deprotection methods that do not employ strong Brønsted acids. These can include:
-
Lewis Acid Catalysis: Reagents like zinc bromide (ZnBr₂) in DCM can effect t-butyl ester deprotection.[1][3][4]
-
Thermal Deprotection: In some cases, heating the t-butyl ester-containing compound can lead to thermal cleavage of the protecting group.[1][5]
-
Aqueous Phosphoric Acid: This can be an effective and milder alternative for deprotection.[6]
-
Frequently Asked Questions (FAQs)
Q3: What are the standard conditions for t-butyl ester deprotection using TFA?
A3: A standard protocol for TFA-mediated deprotection involves dissolving the t-butyl ester-protected PEG linker in DCM and adding TFA. The concentration of TFA can range from 20% to 95% (v/v), with 50% TFA in DCM being a common starting point.[1][7] The reaction is often carried out at room temperature for 1-2 hours.[1][8]
Q4: How can I monitor the progress of my deprotection reaction?
A4: The progress of the deprotection reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the consumption of the starting material and the formation of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic t-butyl signal in the ¹H NMR spectrum.
Q5: Are there any orthogonal deprotection strategies if my molecule also contains a Boc-protected amine?
A5: Both t-butyl esters and Boc-protected amines are acid-labile, making their selective deprotection challenging.[9] Generally, t-butyl esters are considered slightly more acid-labile than Boc groups. Selective deprotection of the t-butyl ester in the presence of a Boc group can sometimes be achieved using milder acidic conditions or Lewis acids like ZnBr₂.[3][4] However, achieving high selectivity can be difficult and requires careful optimization of reaction conditions for each specific substrate.
Data Presentation
Table 1: Comparison of Acidic Conditions for Deprotection
| Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (%) |
| TFA | 20% | DCM | 60 | ~85 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
This table illustrates the effect of different acidic reagents and reaction times on the purity of a deprotected product, as determined by HPLC analysis.[8]
Experimental Protocols
Protocol 1: Standard t-Butyl Ester Deprotection using TFA/DCM
-
Dissolve the t-butyl ester-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v).
-
If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected carboxylic acid can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free carboxylic acid.[1]
Protocol 2: Monitoring Deprotection by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Visualizations
Caption: Experimental workflow for t-butyl ester deprotection.
Caption: Troubleshooting logic for deprotection challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]
preventing degradation of Tos-PEG4-t-butyl ester during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Tos-PEG4-t-butyl ester to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functional groups?
A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three main parts:
-
A tosyl (Tos) group , which is an excellent leaving group for nucleophilic substitution reactions.[3][4]
-
A hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer , which increases the solubility of the molecule in aqueous media.[1][3]
-
A tert-butyl (t-butyl) ester group , which serves as a protecting group for a carboxylic acid and can be removed under acidic conditions.[3][5]
Q2: What are the primary degradation pathways for this compound during storage?
A2: The two main points of instability in the molecule are the t-butyl ester and the PEG chain.
-
Hydrolysis of the t-butyl ester: This is the most common degradation pathway. The t-butyl ester is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, which exposes the carboxylic acid.[5][6]
-
Oxidation of the PEG chain: The polyethylene glycol backbone can undergo oxidative degradation, especially when exposed to air, light, and elevated temperatures.[7][8]
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, solid this compound should be stored with careful control of temperature and atmosphere. It is sensitive to light and oxidation.[7] For optimal long-term storage, the following conditions are strongly recommended:
-
Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Protect from light by using an opaque container.[7]
-
Store at low temperatures, typically ≤ -15°C.[7]
-
Keep in a dry environment, using a desiccant outside the container is advisable.[7]
Q4: How should I handle the compound when taking it out of storage?
A4: To prevent condensation of moisture, which can lead to hydrolysis, the container should be allowed to warm up slowly to room temperature before opening.[7] After use, it is best practice to backfill the container with an inert gas like nitrogen or argon before sealing and returning it to the recommended storage conditions.[7] For frequently used reagents, preparing smaller aliquots can help maintain the integrity of the bulk material.[7]
Q5: How should I store solutions of this compound?
A5: If you need to store the compound in a solvent, it is crucial to use an anhydrous, aprotic solvent. The stability in solution is significantly lower than in solid form. For maximum stability, solutions should be stored at -80°C.[3]
Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Temperature | Duration | Key Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Inert atmosphere (Ar or N₂), protect from light, keep dry.[3][7] |
| 4°C | Up to 2 years | Inert atmosphere (Ar or N₂), protect from light, keep dry.[3][7] | |
| In Solvent | -80°C | Up to 6 months | Use anhydrous, aprotic solvent.[3] |
| -20°C | Up to 2 months | Use anhydrous, aprotic solvent.[3] |
Troubleshooting Guide
Problem: I suspect my this compound has degraded. What are the initial steps to verify this?
Answer: If you suspect degradation, the first step is to assess the purity of your material. The recommended method is High-Performance Liquid Chromatography (HPLC), as it can separate the parent compound from potential degradation products.
-
Primary Degradation Product: The main degradation product to look for would be the corresponding carboxylic acid from the hydrolysis of the t-butyl ester.
-
Analytical Technique: Use a reversed-phase HPLC system. Since the PEG component lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is more effective than a standard UV detector for quantification.[9][10] Alternatively, Mass Spectrometry (LC-MS) can be used for definitive identification of the parent compound and its degradation products.
Problem: My reaction yield is lower than expected. Could degradation of the linker be the cause?
Answer: Yes, degradation of the linker is a potential cause for low reaction yields.
-
Hydrolysis: If the t-butyl ester has been hydrolyzed, the resulting free carboxylic acid will not undergo the intended subsequent reaction steps without activation.
-
Oxidation: Degradation of the PEG chain can lead to fragmentation and loss of the desired linker structure. It is advisable to check the purity of the linker using the analytical methods described above before starting your synthesis.
Problem: My analytical data (e.g., HPLC, NMR) shows impurities that were not present previously. What could be the cause?
Answer: The appearance of new impurities over time is a strong indicator of degradation.
-
Acidic Contaminants: Check for any potential sources of acid contamination in your storage container or handling environment. The t-butyl ester is sensitive to acid.[5]
-
Atmosphere and Light: Ensure that the compound has been consistently stored under an inert atmosphere and protected from light.[7] Exposure to oxygen and light can cause oxidative damage to the PEG chain.
-
Moisture: The presence of moisture, especially in combination with trace acidic impurities, can accelerate the hydrolysis of the t-butyl ester. Ensure the product was brought to room temperature before opening to avoid condensation.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.
Caption: A flowchart for troubleshooting suspected degradation.
Experimental Protocols
Protocol: Purity Assessment by Reversed-Phase HPLC
This protocol provides a general method for assessing the purity of this compound. The actual parameters may need to be optimized for your specific HPLC system.
1. Objective: To determine the purity of this compound and detect the presence of its primary hydrolytic degradation product (the corresponding carboxylic acid).
2. Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), HPLC grade
-
Volumetric flasks and pipettes
-
HPLC vials
3. Instrument and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). A UV detector can be used but may have low sensitivity for the PEG moiety.[9]
4. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
5. Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in Acetonitrile.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution into an HPLC vial for analysis.
6. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
7. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
The primary degradation product (hydrolyzed ester) is expected to be more polar and thus have a shorter retention time than the parent compound. If using LC-MS, confirm the identity of the peaks by their mass-to-charge ratio.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing Nucleophilic Substitution on Tosylates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of nucleophilic substitution reactions on the tosyl group.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic substitution reactions involving tosylates.
Issue 1: Low or No Product Yield
Q1: I am getting a low yield of my desired substitution product. What are the potential causes and how can I troubleshoot this?
A1: Low yields in nucleophilic substitution on tosylates can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a step-by-step troubleshooting approach:
-
Verify Starting Material Quality:
-
Tosylating Agent: Ensure the p-toluenesulfonyl chloride (TsCl) is fresh and has been stored under anhydrous conditions. Decomposition of TsCl can lead to poor tosylation of the starting alcohol. One purification method involves recrystallizing the tosyl chloride from hexane (B92381) beforehand to remove impurities.[1]
-
Alcohol: Confirm the purity of your starting alcohol. Contaminants can interfere with the tosylation step or the subsequent substitution.
-
Tosylated Substrate: If you are starting with a pre-synthesized tosylate, ensure it has been properly stored, typically at low temperatures and protected from moisture. Benzyl tosylate, for instance, is prone to decomposition with prolonged exposure to heat and light.[2] A color change to brown or red can indicate degradation.[2]
-
-
Optimize Reaction Conditions for Tosylation:
-
Base: The choice and amount of base are critical. Pyridine (B92270) or triethylamine (B128534) (Et3N) are commonly used to neutralize the HCl generated during the reaction.[3][4] For sterically hindered alcohols, a stronger, non-nucleophilic base or alternative methods might be necessary.[1] Ensure the base is dry and added appropriately.
-
Temperature: Tosylation is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3][5] However, for hindered alcohols, cautiously increasing the temperature might be required.[1]
-
-
Optimize Nucleophilic Substitution Conditions:
-
Nucleophile Strength: The nucleophile must be sufficiently strong to displace the tosylate group. If you are using a weak nucleophile, consider strategies to enhance its reactivity, such as using a salt with a less coordinating counter-ion or switching to a more appropriate solvent. Negatively charged nucleophiles are generally more reactive than their neutral counterparts.[6]
-
Solvent: The choice of solvent is crucial and depends on the desired reaction mechanism (Sₙ1 or Sₙ2).
-
For Sₙ2 reactions, polar aprotic solvents like acetone, DMF, or DMSO are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.[2]
-
For Sₙ1 reactions, polar protic solvents like water or alcohols are used to stabilize the carbocation intermediate.[2]
-
-
Temperature: Increasing the temperature can accelerate the substitution reaction, but it may also promote competing elimination reactions. Optimization is key.[2]
-
-
Minimize Side Reactions: Be mindful of potential side reactions such as elimination (E1/E2) and hydrolysis.[2]
Issue 2: Competing Elimination Reactions
Q2: My reaction is producing a significant amount of alkene by-product instead of the desired substitution product. How can I favor substitution over elimination?
A2: The competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) is a common challenge. Here’s how to favor substitution:
-
Nucleophile/Base Properties:
-
Use a strong, non-bulky nucleophile: Sterically hindered, strong bases (e.g., tert-butoxide) favor E2 elimination.[2] Nucleophiles with low basicity, such as azide (B81097) (N₃⁻), cyanide (CN⁻), and halides, are excellent for Sₙ2 reactions.
-
Control Basicity: If your nucleophile is also a strong base, consider running the reaction at a lower temperature to disfavor elimination, which typically has a higher activation energy.
-
-
Substrate Structure:
-
Primary Substrates: Primary tosylates strongly favor Sₙ2 reactions.
-
Secondary Substrates: For secondary tosylates, the balance between Sₙ2 and E2 is sensitive to the reaction conditions. Using a weakly basic, strong nucleophile in a polar aprotic solvent is your best strategy.
-
Tertiary Substrates: Tertiary tosylates will predominantly undergo elimination (E2) with strong bases or Sₙ1/E1 reactions with weak nucleophiles/bases in protic solvents. Sₙ2 reactions are not feasible due to steric hindrance.
-
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
Issue 3: Reaction Mechanism Control (Sₙ1 vs. Sₙ2)
Q3: How do I ensure my reaction proceeds via an Sₙ2 mechanism to achieve inversion of stereochemistry?
A3: To favor an Sₙ2 pathway and achieve stereochemical inversion, you should employ the following conditions:
-
Substrate: Use a methyl, primary, or less hindered secondary tosylate.
-
Nucleophile: Use a strong, preferably negatively charged, and non-bulky nucleophile.
-
Solvent: Use a polar aprotic solvent such as acetone, DMF, or DMSO.[2] These solvents enhance the nucleophile's reactivity.
-
Concentration: Maintain a high concentration of the nucleophile.
Frequently Asked Questions (FAQs)
Q4: Why is the tosyl group such a good leaving group?
A4: The tosylate anion (p-toluenesulfonate) is an excellent leaving group because it is a very weak base. Its stability comes from the delocalization of the negative charge through resonance across the three oxygen atoms of the sulfonyl group and the aromatic ring.[4] The pKa of its conjugate acid, p-toluenesulfonic acid, is approximately -2.8, indicating that the tosylate anion is very stable and therefore readily departs during a nucleophilic substitution reaction.[4]
Q5: Does the tosylation of an alcohol affect its stereochemistry?
A5: No, the tosylation of an alcohol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[7] This is because the C-O bond of the alcohol is not broken during the reaction with tosyl chloride. The subsequent nucleophilic substitution (Sₙ2), however, will proceed with inversion of stereochemistry.
Q6: What are some common alternatives to the tosyl group?
A6: Other sulfonate esters are also excellent leaving groups and can be used in a similar manner to tosylates. Common alternatives include:
-
Mesylates (OMs): Derived from methanesulfonyl chloride (MsCl).
-
Triflates (OTf): Derived from trifluoromethanesulfonyl chloride (TfCl) or triflic anhydride (B1165640) (Tf₂O). Triflates are even better leaving groups than tosylates.[4]
Q7: Can the chloride ion from tosyl chloride act as a nucleophile and displace the newly formed tosylate?
A7: Yes, this is a possible side reaction, especially if the reaction is heated. To minimize the formation of the alkyl chloride by-product, tosylation reactions are typically carried out at low temperatures.
Data Presentation
Table 1: Relative Nucleophilicity in Sₙ2 Reactions
| Nucleophile | Formula | Relative Rate of Reaction |
| Iodide | I⁻ | 100,000 |
| Hydrosulfide | HS⁻ | 125,000 |
| Cyanide | CN⁻ | 125,000 |
| Methoxide | CH₃O⁻ | 25,000 |
Data for the reaction with bromomethane.[6]
Table 2: Effect of Solvent on Sₙ2 Reaction Rates
| Solvent | Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| Ethanol | Polar Protic | 2 |
| Acetone | Polar Aprotic | 500 |
| DMF | Polar Aprotic | 1,400 |
| DMSO | Polar Aprotic | 2,800 |
Relative rates for the reaction of 1-bromobutane (B133212) with azide (N₃⁻).
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
-
Preparation: In a round-bottom flask, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the cooled solution.[8]
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3][8]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][8]
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.
Protocol 2: Sₙ2 Substitution of an Alkyl Tosylate with Sodium Azide
-
Preparation: In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5-3.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC. The reaction of tosylates with sodium azide is typically an Sₙ2 process.[9]
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent. After filtration, remove the solvent under reduced pressure to obtain the crude alkyl azide, which can be purified by distillation or column chromatography if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ch8 : Tosylates [chem.ucalgary.ca]
- 5. rsc.org [rsc.org]
- 6. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Hydrolysis of the t-Butyl Ester Group
Welcome to the technical support center for handling the tert-butyl (t-Bu) ester protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting guides, and frequently asked questions to help minimize unwanted hydrolysis of t-butyl esters during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of a t-butyl ester?
A1: The t-butyl ester is a sterically hindered ester used to protect carboxylic acids. Its stability is highly dependent on the pH of the environment. It is known for its high stability under neutral and basic conditions but is labile to acid.[1][2][3] The steric bulk of the tertiary butyl group significantly hinders the approach of nucleophiles, like hydroxide, to the carbonyl carbon, making base-mediated hydrolysis very slow compared to less hindered esters like methyl or ethyl esters.[4][5]
Q2: Under what specific conditions is a t-butyl ester prone to hydrolysis?
A2: T-butyl esters are primarily susceptible to cleavage under acidic conditions.[1] The hydrolysis proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by the formation of a stable tertiary butyl cation.[1] A wide range of acids, from strong mineral acids (HCl, H₂SO₄) to organic acids (formic acid, acetic acid, p-toluenesulfonic acid, trifluoroacetic acid) can effect cleavage.[1] Lewis acids such as ZnBr₂ and CeCl₃·7H₂O can also promote hydrolysis.[6][7][8] Additionally, elevated temperatures, especially in the presence of protic solvents, can lead to thermolytic cleavage.[9][10]
Q3: How can I selectively deprotect a tert-butyloxycarbonyl (Boc) group without cleaving a t-butyl ester?
A3: While both are acid-labile, the N-Boc group is generally more sensitive to acid than a t-butyl ester. This difference in reactivity allows for selective deprotection. Milder acidic conditions can often be employed to remove the Boc group while leaving the t-butyl ester intact. For instance, using 1 M HCl in ethyl acetate (B1210297) or concentrated H₂SO₄ in tert-butyl acetate has been reported to selectively deprotect the N-Boc group.[7] Careful screening of reaction time and temperature is crucial for achieving high selectivity.
Q4: What are some common, yet overlooked, sources of acidity that can cause unintentional hydrolysis?
A4: Unintended hydrolysis can often be traced back to latent sources of acidity in your reaction or workup. These can include:
-
Acidic reagents or starting materials: Reagents that are themselves acidic or contain acidic impurities.
-
In situ generation of acidic byproducts: Some reactions may produce acidic species as the reaction progresses.
-
Acidic quench: Using an acidic solution (e.g., 1N HCl) during workup can cause rapid cleavage.
-
Silica (B1680970) gel chromatography: Standard silica gel is inherently acidic and can cause partial or complete hydrolysis of sensitive compounds on the column.[9][10]
Troubleshooting Guide: Premature t-Butyl Ester Cleavage
If you are observing unexpected hydrolysis of your t-butyl ester, this guide will help you diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Cleavage during reaction | Presence of an explicit or latent acid. | Buffer the reaction with a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine). Use anhydrous solvents and reagents to prevent in-situ acid generation. |
| High reaction temperature. | Lower the reaction temperature. If heating is necessary, screen for the lowest effective temperature. | |
| Cleavage during aqueous workup | Use of an acidic quench (e.g., NH₄Cl, dilute HCl). | Use a neutral or mildly basic quench, such as water, saturated sodium bicarbonate (NaHCO₃), or a phosphate (B84403) buffer (pH 7).[6] |
| Cleavage during purification | Use of standard silica gel for chromatography. | Use deactivated/neutralized silica gel (e.g., by washing with a triethylamine (B128534)/hexane solution) or consider alternative purification methods like reverse-phase chromatography, crystallization, or distillation if applicable. |
| Protic or acidic eluents in chromatography. | Avoid acidic additives like acetic acid in your eluent system. If a modifier is needed, consider a volatile base like triethylamine. |
Below is a logical workflow to help troubleshoot the premature cleavage of a t-butyl ester.
Caption: Troubleshooting workflow for premature t-butyl ester cleavage.
Stability of t-Butyl Esters Under Various Conditions
The stability of a t-butyl ester is highly dependent on the reaction conditions. The following table summarizes its relative stability with different reagents.
| Reagent/Condition | Stability of t-Butyl Ester | Notes |
| Bases | ||
| Aqueous NaOH, KOH, LiOH | Generally Stable[4] | Steric hindrance prevents saponification under standard conditions.[5] |
| Piperidine (20% in DMF) | Stable | Standard condition for Fmoc-deprotection in peptide synthesis. |
| Acids | ||
| Trifluoroacetic Acid (TFA) | Labile | Commonly used for cleavage. |
| HCl, H₂SO₄ (aqueous) | Labile | Strong protic acids readily cleave the ester. |
| Formic Acid, Acetic Acid | Labile | Cleavage rate depends on acid strength and temperature.[1] |
| Aqueous Phosphoric Acid (85%) | Labile | An effective reagent for deprotection.[11] |
| Lewis Acids | ||
| ZnBr₂ in CH₂Cl₂ | Labile[6][12] | Can be used for deprotection, but selectivity can be an issue.[7] |
| CeCl₃·7H₂O/NaI in MeCN | Labile[8] | Reported for selective deprotection. |
| Other | ||
| Hydrogenolysis (H₂, Pd/C) | Stable | Orthogonal to benzyl (B1604629) ester deprotection. |
| Silica Gel (standard grade) | Potentially Labile[9] | Acidity of silica can cause hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Maintaining t-Butyl Ester Stability During Workup
Objective: To isolate a product containing a t-butyl ester from a reaction mixture while minimizing acid-catalyzed hydrolysis.
Materials:
-
Reaction mixture containing the t-butyl ester product.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Procedure:
-
Cool the reaction mixture to room temperature or 0 °C if the reaction was heated.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Caution: Gas evolution (CO₂) may occur if the reaction mixture is acidic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove excess water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Neutralization of Silica Gel for Chromatography
Objective: To prepare a less acidic silica gel stationary phase to prevent on-column hydrolysis of t-butyl esters.
Materials:
-
Standard silica gel.
-
Hexane (or another non-polar solvent).
-
Triethylamine (~1-2% v/v).
Procedure:
-
Prepare a slurry of the required amount of silica gel in a solution of 1-2% triethylamine in hexane.
-
Gently stir the slurry for 15-30 minutes.
-
Pack the column with the slurry as you normally would.
-
Equilibrate the packed column by flushing with your starting eluent system.
-
Proceed with loading your sample and running the chromatography.
Mechanism of Acid-Catalyzed Hydrolysis
Understanding the mechanism highlights the key factors to control for minimizing hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The subsequent departure of the neutral and stable tert-butanol, which quickly fragments to isobutylene (B52900) and water, drives the reaction forward.
Caption: Mechanism of acid-catalyzed tert-butyl ester hydrolysis.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
optimizing reaction time and temperature for Tos-PEG4-t-butyl ester conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tos-PEG4-t-butyl ester conjugations. Our aim is to help you optimize your reaction conditions, specifically time and temperature, to achieve successful conjugation for your application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker containing a tosyl group and a t-butyl protected carboxyl group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and alcohols.[2][3] The t-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to allow for further functionalization.[4] This reagent is commonly used as a linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting ligand.[5][6][7]
Q2: What are the key reactive groups on this compound and how do they react?
A2: The two key functional groups are:
-
Tosyl Group (-OTs): This group is highly reactive towards nucleophiles. It is displaced by nucleophiles such as primary amines (e.g., lysine (B10760008) residues in proteins), thiols (e.g., cysteine residues), or alcohols in a nucleophilic substitution reaction. This reaction forms a stable covalent bond.
-
t-Butyl Ester (-COOtBu): This is a protecting group for a carboxylic acid. It is stable under many reaction conditions but can be selectively removed using strong acids like trifluoroacetic acid (TFA) to reveal the free carboxylic acid.[8] This newly exposed functional group can then be used for subsequent conjugation reactions, for example, through amide bond formation.
Q3: What are the general recommended reaction conditions for conjugating this compound to a primary amine?
A3: For the reaction of the tosyl group with a primary amine, a pH range of 8.0 to 9.5 is generally recommended to ensure the amine is sufficiently nucleophilic.[2] The reaction is typically carried out in an aqueous buffer or a polar aprotic solvent like DMF or DMSO. Temperature and reaction time are key parameters that need to be optimized for each specific substrate.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the reaction can be monitored by various analytical techniques, depending on the nature of your substrate. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials, product, and any by-products.
-
Mass Spectrometry (MS): To confirm the mass of the conjugated product.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | 1. Sub-optimal pH: The nucleophile (e.g., amine) is protonated and not sufficiently reactive. | 1. Increase the pH of the reaction buffer to between 8.0 and 9.5 for amine nucleophiles.[2] |
| 2. Low Reaction Temperature: The reaction kinetics are too slow. | 2. Gradually increase the reaction temperature in increments of 5-10°C and monitor for product formation. | |
| 3. Short Reaction Time: The reaction has not had enough time to proceed to completion. | 3. Extend the reaction time, monitoring at regular intervals using an appropriate analytical technique like HPLC or TLC. | |
| 4. Steric Hindrance: The nucleophilic site on the substrate is sterically hindered, preventing the approach of the PEG linker. | 4. Consider using a longer PEG linker to overcome steric hindrance. | |
| 5. Hydrolysis of this compound: The reagent has degraded due to exposure to moisture. | 5. Ensure the reagent is stored under dry conditions and brought to room temperature before opening to prevent condensation.[4] Use anhydrous solvents if possible. | |
| Multiple Products or Side Reactions | 1. Reaction with Multiple Nucleophiles: If your substrate has multiple nucleophilic sites, the PEG linker may react at more than one position. | 1. If site-specific conjugation is required, consider using protecting groups on other reactive sites. Alternatively, adjust the stoichiometry of the PEG linker to favor mono-conjugation. |
| 2. High Reaction Temperature: Elevated temperatures can sometimes lead to side reactions or degradation of the substrate or product. | 2. Try running the reaction at a lower temperature for a longer period. | |
| Difficulty in Purifying the Conjugate | 1. Similar Properties of Starting Material and Product: The conjugated product may have similar chromatographic behavior to the starting material. | 1. Explore different purification techniques such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography, depending on the properties of your conjugate. |
| 2. Presence of Unreacted PEG Linker: Excess PEG linker can be difficult to remove. | 2. Optimize the stoichiometry of the reactants to minimize excess PEG linker. Consider using a purification method that specifically removes the unreacted linker, such as dialysis if there is a significant size difference. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Primary Amine
This protocol provides a starting point for your optimization experiments. The optimal conditions will vary depending on the specific substrate.
Materials:
-
This compound
-
Substrate containing a primary amine
-
Reaction Buffer: e.g., 100 mM sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the substrate containing the primary amine in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the substrate solution. A good starting point is a 3-5 fold molar excess of the PEG linker.
-
Incubate the reaction mixture at a starting temperature of 25°C for 2-4 hours. The reaction can be performed with gentle stirring or shaking.
-
-
Monitoring the Reaction:
-
At different time points (e.g., 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture and analyze it by HPLC or MS to monitor the formation of the conjugate.
-
-
Quenching the Reaction:
-
Once the desired level of conjugation is achieved, quench the reaction by adding a small amount of the quenching solution (e.g., to a final concentration of 50 mM). The primary amines in the quenching solution will react with any remaining this compound.
-
-
Purification:
-
Purify the conjugate from unreacted substrate, excess PEG linker, and by-products using an appropriate chromatographic technique.
-
Optimization of Reaction Time and Temperature
To optimize the reaction, a design of experiments (DoE) approach can be employed. The following table outlines key parameters and suggested ranges to test.
| Parameter | Suggested Range for Optimization | Notes |
| Temperature (°C) | 4 - 40 | Start at room temperature (25°C) and adjust based on reaction speed and stability of the substrate. |
| Time (hours) | 1 - 48 | Monitor the reaction at several time points to determine the optimal reaction duration. |
| Molar Ratio (PEG:Substrate) | 1:1 to 10:1 | A higher molar excess of the PEG linker can drive the reaction to completion but may complicate purification. |
| pH | 8.0 - 9.5 | Optimal for reactions with primary amines. |
| Solvent | Aqueous buffer, DMF, DMSO | The choice of solvent will depend on the solubility of the substrate and the PEG linker. |
Visualization of a Relevant Pathway: PROTAC Mechanism of Action
This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein through the ubiquitin-proteasome pathway.[9][10][11][12][13]
Caption: Workflow of PROTAC-mediated protein degradation.
References
- 1. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. nbinno.com [nbinno.com]
- 8. Tos-PEG-Tos | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
characterization of unexpected byproducts in Tos-PEG4-t-butyl ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tos-PEG4-t-butyl ester. Our aim is to help you identify and characterize unexpected byproducts and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. First, the commercially available tetraethylene glycol is reacted to form tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate.[1][2][3] This intermediate alcohol is then tosylated at the terminal hydroxyl group to yield the final product, this compound.
Q2: What are the most common expected byproducts in this synthesis?
A2: Based on the two-step synthesis, the most common expected byproducts are:
-
From the esterification step: Unreacted tetraethylene glycol mono-carboxylic acid and potentially N-acylurea if a carbodiimide (B86325) coupling agent like DCC is used.[4][5][6][7][8]
-
From the tosylation step: Unreacted tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate and potentially a di-tosylated product if the starting tetraethylene glycol was not perfectly mono-functionalized.
Q3: What are some unexpected byproducts that I might encounter?
A3: Unexpected byproducts can arise from impurities in starting materials or from side reactions during the synthesis. Some possibilities include:
-
PEG-related impurities: Commercial tetraethylene glycol can contain impurities such as other PEG oligomers (e.g., triethylene glycol or pentaethylene glycol), which would lead to the formation of shorter or longer Tos-PEG-t-butyl ester analogs.
-
Cyclic ethers: Intramolecular cyclization of the PEG chain can occur under certain conditions, leading to the formation of crown ether-like structures.
-
Chlorinated byproduct: In some cases, treatment of an alcohol with tosyl chloride can result in the formation of a corresponding chloride instead of the tosylate.[9]
-
N-acylurea: During Steglich esterification, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive and can be difficult to remove.[4][5][6][7][8]
Q4: I am having trouble purifying my final product. What are some common issues and solutions?
A4: Purification of tosylated PEG compounds can be challenging due to their physical properties. Common issues include:
-
High water solubility: The PEG chain makes the product and byproducts water-soluble, which can complicate extractions.
-
Difficulty with chromatography: The flexible PEG chain can lead to broad peaks and poor separation on silica (B1680970) gel. It is also important to note that tosylated compounds can sometimes be unstable on silica gel.
-
Solutions: Consider using reversed-phase chromatography for purification. Due to the lack of a strong UV chromophore, detection methods such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are recommended for HPLC analysis.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield in the esterification step | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature. Use a more efficient coupling agent. |
| Formation of N-acylurea byproduct. | Keep the reaction temperature low and minimize reaction time. Add the coupling agent (e.g., DCC) slowly. | |
| Multiple spots on TLC after tosylation | Incomplete reaction. | Increase the equivalents of tosyl chloride and base. Extend the reaction time. |
| Presence of di-tosylated byproduct. | Use highly pure mono-functionalized PEG starting material. | |
| Formation of chlorinated byproduct. | Use a non-nucleophilic base like pyridine (B92270) instead of triethylamine. | |
| Product is an insoluble oil or gum | Presence of polymeric byproducts. | Review the reaction conditions to minimize polymerization. |
| Contamination with dicyclohexylurea (DCU) from the esterification step. | Ensure complete removal of DCU by filtration before work-up. | |
| Unexpected peaks in NMR or Mass Spectrum | Impurities in starting materials. | Characterize all starting materials for purity before use. |
| Formation of unexpected byproducts. | Refer to the list of potential unexpected byproducts and use appropriate analytical techniques (e.g., high-resolution mass spectrometry) for identification. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (Intermediate Alcohol)
This procedure is based on the Steglich esterification method.[4][5][6][7]
Materials:
-
Tetraethylene glycol mono-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve tetraethylene glycol mono-carboxylic acid (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butanol (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure intermediate alcohol.
Protocol 2: Synthesis of this compound
This procedure is a general method for the tosylation of alcohols.[10][11]
Materials:
-
tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (Intermediate Alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the intermediate alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of TsCl (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data of Potential Byproducts
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Features (¹H NMR, MS) |
| Di-tosylated PEG4 | C₂₂H₃₀O₉S₂ | 502.60 | Two tosyl groups visible in ¹H NMR (aromatic protons and methyl singlets). Corresponding molecular ion peak in mass spectrum. |
| N-acylurea | C₂₉H₅₂N₂O₈ | 568.73 | Presence of cyclohexyl protons and characteristic amide protons in ¹H NMR. Molecular ion peak in mass spectrum. |
| Chlorinated PEG4-t-butyl ester | C₁₄H₂₇ClO₆ | 326.81 | Absence of tosyl group signals in ¹H NMR. Presence of a chlorine isotopic pattern in the mass spectrum. |
Visualizing Workflows and Byproduct Formation
Synthetic Workflow
Caption: Synthetic route for this compound.
Potential Byproduct Formation Pathways
Caption: Formation of key byproducts during synthesis.
References
- 1. Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate CAS 186020-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, CAS No. 186020-66-6 - iChemical [ichemical.com]
- 3. Cas 217817-01-1,this compound | lookchem [lookchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Ch8 : Tosylates [chem.ucalgary.ca]
Technical Support Center: Improving Target Molecule Solubility for Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the conjugation of target molecules.
Frequently Asked Questions (FAQs)
Q1: My target protein expresses well but is largely insoluble. What is the first step to improve its solubility for conjugation?
A1: A common initial step is to re-clone your protein to include a solubility-enhancing tag.[1] Large affinity tags like Maltose-Binding Protein (MBP), Glutathione (B108866) S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO) are protein domains that, when fused to your protein of interest (often at the N-terminus), can significantly improve its soluble expression.[1][2] These tags are thought to act as chaperones, assisting in the proper folding of the fusion protein and preventing aggregation.[3][4]
Q2: How do I choose the right solubility-enhancing tag for my protein?
A2: The choice of tag can depend on your downstream application and the nature of your target protein.
-
MBP (Maltose-Binding Protein): At approximately 42 kDa, MBP is a large tag known for its robust ability to enhance the solubility of a wide range of proteins.[2] It can also be used for affinity purification on amylose (B160209) resin.[2][5] MBP is a good starting point for particularly difficult-to-express proteins.
-
GST (Glutathione S-transferase): This 26 kDa tag is another popular choice that promotes solubility and allows for purification via glutathione affinity chromatography.[6][7] However, GST has a tendency to dimerize, which could be a consideration if your protein's function is sensitive to its oligomeric state.[8]
-
SUMO (Small Ubiquitin-like Modifier): As a smaller tag (~12 kDa), SUMO is less likely to interfere with the function of the target protein.[8] A key advantage of the SUMO tag is that it can often be cleaved off precisely, leaving no extra amino acids on the target protein.[8]
Q3: My small molecule is poorly soluble in aqueous buffers, making conjugation to my protein difficult. What can I do?
A3: For hydrophobic small molecules, using a water-miscible organic co-solvent is a common strategy.[9] Solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to first dissolve the small molecule before adding it to the aqueous protein solution for the conjugation reaction.[9][10] It is crucial to keep the final concentration of the organic solvent low (ideally <10%) to avoid denaturing the protein.[11]
Q4: Can adjusting the pH of my reaction buffer improve the solubility of my molecule?
A4: Yes, pH can significantly impact the solubility of molecules with ionizable groups.[12] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[13] Adjusting the buffer pH to be at least one to two units away from the pI will increase the net charge on the protein, leading to greater repulsion between molecules and improved solubility.[14] Similarly, the solubility of small molecules can be pH-dependent. For example, acidic compounds become more soluble at higher pH, while basic compounds are more soluble at lower pH.
Q5: I am working on an antibody-drug conjugate (ADC), and it precipitates after conjugation. What could be the cause?
A5: ADC aggregation and precipitation are common challenges, often due to the hydrophobicity of the payload (the small molecule drug).[15] Several factors can contribute to this:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic molecules are attached to the antibody, increasing the overall hydrophobicity and propensity to aggregate.[15]
-
Payload and Linker Chemistry: The inherent hydrophobicity of the drug and linker can significantly impact the solubility of the final ADC.[]
-
Conjugation Site: Random conjugation to surface lysines can alter the antibody's surface charge, potentially leading to a decrease in solubility.[15] Site-specific conjugation methods can help produce more homogeneous and soluble ADCs.[]
-
Buffer Conditions: Unfavorable buffer conditions, such as inappropriate pH or low ionic strength, can promote aggregation.[17]
Troubleshooting Guides
Issue 1: Target Protein is Found in Inclusion Bodies
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | Lower the expression temperature (e.g., to 18-25°C) and reduce the concentration of the inducing agent (e.g., IPTG). This slows down protein synthesis, allowing more time for proper folding. |
| Suboptimal Buffer Conditions | Ensure the lysis and purification buffers have a pH at least 1-2 units away from the protein's pI.[14] Optimize the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific interactions. |
| Lack of a Solubility-Enhancing Tag | Re-clone the protein with a solubility-enhancing tag such as MBP, GST, or SUMO.[1] |
| Incorrect Protein Folding | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the folding process. |
Issue 2: Small Molecule Precipitates When Added to Aqueous Buffer
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility of the Small Molecule | Prepare a concentrated stock solution of the small molecule in a water-miscible organic co-solvent like DMSO or DMF.[10] Add this stock solution dropwise to the vigorously stirred protein solution to avoid localized high concentrations. |
| Final Co-solvent Concentration is Too Low | While the final co-solvent concentration should be minimized to protect the protein, ensure it is sufficient to maintain the solubility of the small molecule. You may need to empirically determine the optimal final concentration (typically 1-10%). |
| pH of the Buffer is Unfavorable for Small Molecule Solubility | If the small molecule has ionizable groups, adjust the pH of the reaction buffer to increase its charge and, consequently, its solubility. |
Issue 3: Antibody-Drug Conjugate (ADC) Aggregates During or After Conjugation
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload-Linker | Consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) chain.[18] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the payload-linker during the conjugation reaction to target a lower average DAR. |
| Suboptimal Reaction Conditions | Optimize the conjugation reaction parameters, including pH, temperature, and reaction time.[18] Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration. |
| Unfavorable Buffer Conditions | Screen different buffer systems and excipients to find a formulation that stabilizes the ADC.[17] The addition of stabilizers like sucrose (B13894) or polysorbate may be beneficial. |
Quantitative Data Summary
Table 1: Comparison of Common Solubility-Enhancing Tags
| Tag | Size (kDa) | Purification Method | Key Characteristics |
| GST | ~26 | Glutathione Affinity Chromatography[7] | Promotes solubility; can dimerize, which may affect the function of some proteins.[8] |
| MBP | ~42 | Amylose Affinity Chromatography[2][5] | Very effective at enhancing solubility for a wide range of proteins; its large size may sometimes interfere with protein function.[2] |
| SUMO | ~12 | His-tag often co-expressed for purification | Small size is less likely to interfere with protein function; can be cleaved with high precision.[8] |
Table 2: Common Co-solvents for Improving Solubility of Hydrophobic Molecules
| Co-solvent | Typical Starting Concentration in Stock Solution | Recommended Final Concentration in Reaction | Notes |
| DMSO | 10-100 mM | < 10% (v/v)[11] | Aprotic and highly polar; miscible with water in all proportions.[19] |
| DMF | 10-100 mM | < 10% (v/v) | Aprotic and polar; also widely used but generally more toxic than DMSO. |
Experimental Protocols
Protocol 1: pH Optimization for Improved Protein Solubility
This protocol provides a general framework for identifying the optimal pH for your protein's solubility.
-
Determine the Isoelectric Point (pI): Use an online pI/Mw tool to calculate the theoretical pI of your target protein based on its amino acid sequence.
-
Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from 1-2 units below the pI to 1-2 units above the pI, in 0.5 pH unit increments. Common biological buffers and their useful pH ranges are listed in Table 3.
-
Buffer Exchange: Exchange your purified protein into each of the prepared buffers using a desalting column or dialysis. Ensure the final protein concentration is the same for all samples.
-
Assess Solubility:
-
Visually inspect each sample for precipitation or turbidity immediately after buffer exchange and after a period of incubation (e.g., 1 hour at room temperature and overnight at 4°C).
-
Quantify the soluble protein in each sample by measuring the absorbance at 280 nm after centrifuging to pellet any aggregates.
-
-
Select Optimal pH: The pH that results in the least precipitation and the highest concentration of soluble protein is the optimal pH for your protein.
Table 3: Useful pH Ranges of Selected Biological Buffers
| Buffer | pKa at 25°C | Useful pH Range |
| MES | 6.10 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.47 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Bicine | 8.26 | 7.6 - 9.0 |
| CHES | 9.50 | 8.6 - 10.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
| Data adapted from various sources.[20] |
Protocol 2: Using DMSO as a Co-solvent for Small Molecule Conjugation
This protocol describes the use of DMSO to solubilize a hydrophobic small molecule for conjugation to a protein.
-
Prepare Reagents:
-
Protein solution: Prepare your protein in an appropriate aqueous reaction buffer (e.g., PBS, pH 7.4).
-
Small molecule stock solution: Dissolve the hydrophobic small molecule in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).[10]
-
-
Conjugation Reaction:
-
While gently vortexing or stirring the protein solution, add the small molecule stock solution dropwise to achieve the desired final molar excess.
-
Ensure the final concentration of DMSO in the reaction mixture is kept to a minimum, ideally below 10% (v/v), to prevent protein denaturation.[11]
-
-
Incubation: Incubate the reaction mixture for the desired time and at the appropriate temperature for your specific conjugation chemistry.
-
Purification: After the reaction is complete, remove the unreacted small molecule, DMSO, and any byproducts by methods such as dialysis, size exclusion chromatography, or tangential flow filtration.
Protocol 3: Expression and Purification of a GST-Tagged Protein
This protocol provides a general workflow for producing a soluble protein using a GST tag.
-
Cloning: Clone the gene encoding your protein of interest into an expression vector that contains an N-terminal GST tag and a protease cleavage site (e.g., thrombin or PreScission protease).
-
Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight to promote proper folding and solubility.
-
-
Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme, DNase I, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to pellet cell debris and insoluble proteins.
-
-
Affinity Purification:
-
Apply the soluble fraction of the cell lysate to a glutathione-agarose resin column.[7]
-
Wash the column extensively with wash buffer (e.g., PBS) to remove unbound proteins.[6]
-
Elute the GST-tagged protein from the resin using an elution buffer containing free reduced glutathione (e.g., 10-50 mM glutathione in Tris buffer).[6]
-
-
(Optional) Tag Cleavage:
-
If desired, digest the purified GST-fusion protein with the appropriate protease to remove the GST tag.
-
Re-apply the digested protein mixture to the glutathione-agarose resin. The cleaved target protein will be in the flow-through, while the GST tag and any uncleaved fusion protein will bind to the resin.
-
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. genscript.com [genscript.com]
- 3. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 4. Maltose-Binding Protein (MBP), a Secretion-Enhancing Tag for Mammalian Protein Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 7. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. lifetein.com [lifetein.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Multidimensional Protein Solubility Optimization with an Ultrahigh-Throughput Microfluidic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. benchchem.com [benchchem.com]
- 19. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Useful pH Range of Biological Buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]
Technical Support Center: Scaling Up Tos-PEG4-t-butyl Ester Synthesis
Welcome to the technical support center for the synthesis of Tos-PEG4-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important reaction for larger preparations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this versatile PROTAC linker.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during the scale-up of the this compound synthesis.
Q1: My reaction yield is consistently low when scaling up. What are the potential causes and how can I improve it?
A1: Low yields during scale-up can stem from several factors. Here are the most common culprits and their solutions:
-
Incomplete Reaction: The tosylation of the primary alcohol on the PEG chain may not go to completion.
-
Solution: Increase the equivalents of tosyl chloride (TsCl) and the base (e.g., pyridine (B92270) or triethylamine). On a larger scale, ensuring efficient mixing is crucial for the reaction to proceed to completion. Consider increasing the reaction time and monitoring progress by TLC or NMR.[1] For particularly stubborn reactions, using a stronger, non-nucleophilic base might be beneficial.
-
-
Moisture Contamination: Tosyl chloride is highly sensitive to moisture, which can lead to its hydrolysis and a reduction in the effective concentration of the reagent.
-
Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and reagents. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Degradation: Elevated temperatures or prolonged reaction times in the presence of excess base can lead to product degradation.
-
Solution: Maintain the reaction temperature, typically at 0°C initially, and allow it to slowly warm to room temperature.[2] Monitor the reaction closely to avoid unnecessary extensions of the reaction time.
-
-
Inefficient Work-up and Purification: Due to the hydrophilic nature of the PEG chain, the product can be partially lost to the aqueous phase during extraction.
-
Solution: Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product in water. Use a larger volume of organic solvent for extraction and perform multiple extractions.
-
Q2: I am having difficulty removing pyridine from my final product. What is the best way to purify my this compound?
A2: Pyridine removal is a common challenge, especially with polar, water-soluble products. Here are several effective methods:
-
Aqueous Acid Wash: This is the most common method. The reaction mixture is diluted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with a dilute aqueous acid solution (e.g., 1M HCl or saturated copper sulfate (B86663) solution).[3][4] The acid protonates the pyridine, forming a water-soluble pyridinium (B92312) salt that is extracted into the aqueous layer. Multiple washes may be necessary.
-
Azeotropic Removal: After the bulk of the pyridine has been removed by rotary evaporation, add toluene (B28343) to the crude product and evaporate again.[5] This forms a toluene-pyridine azeotrope which has a lower boiling point, aiding in the removal of residual pyridine. This process can be repeated several times.
-
Column Chromatography: If residual pyridine persists, purification by column chromatography on silica (B1680970) gel is an effective final step. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the product from any remaining impurities.
Q3: I observe a significant amount of a byproduct that I suspect is the corresponding chloride. How can I prevent this side reaction?
A3: The formation of the alkyl chloride is a known side reaction in tosylation reactions, particularly when using pyridine. The pyridinium chloride salt formed during the reaction can act as a source of nucleophilic chloride ions that displace the tosylate group.
-
Choice of Base: Using a non-nucleophilic base like triethylamine (B128534) (TEA) can minimize this side reaction.[6]
-
Temperature Control: Keeping the reaction temperature low (0°C to room temperature) can help to suppress the rate of the nucleophilic substitution that leads to the chloride byproduct.
-
Alternative Sulfonylating Agents: In some cases, using an alternative sulfonylating agent like mesyl chloride might be considered, although this would yield a different product (mesylate instead of tosylate).
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound, suitable for scaling up.
Synthesis of tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (Starting Material)
Tosylation of tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate
This protocol is a generalized procedure based on common tosylation methods for PEGylated compounds and can be adapted for various scales.
Materials:
-
tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes for chromatography
Procedure (Illustrative for a 10g scale of starting material):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (10 g, 1 eq.) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base and TsCl: Slowly add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the stirred solution. Following the addition of the base, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding cold water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove the base, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data
The following table summarizes typical reaction parameters for the tosylation of PEG-alcohols at different scales. Note that these are generalized values and may require optimization for the specific this compound synthesis.
| Parameter | Lab Scale (1 g) | Bench Scale (10 g) | Pilot Scale (100 g) |
| Starting Alcohol | 1 g | 10 g | 100 g |
| Solvent (DCM) | 10 mL | 100 mL | 1 L |
| Base (Pyridine/TEA) | 1.5 eq. | 1.5 eq. | 1.5 - 2.0 eq. |
| Tosyl Chloride | 1.2 eq. | 1.2 eq. | 1.2 - 1.5 eq. |
| Reaction Time | 12-16 h | 12-18 h | 16-24 h |
| Typical Yield | 75-85% | 70-80% | 65-75% |
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
The following diagram illustrates a logical workflow for troubleshooting low reaction yields when scaling up the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted Tos-PEG4-t-butyl ester from the reaction mixture
Topic: Removing Unreacted Tos-PEG4-t-butyl Ester from the Reaction Mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence purification?
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. The molecule is a PEG linker that contains both a tosyl group and a t-butyl ester.[1][2] Its hydrophilic PEG spacer increases its solubility in aqueous media.[3][4] The tosyl group serves as a good leaving group in nucleophilic substitution reactions, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid.[1][3]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 217817-01-1 | [1] |
| Molecular Formula | C₂₀H₃₂O₈S | [1][5] |
| Molecular Weight | 432.53 g/mol | [1][5] |
| Predicted Boiling Point | 528.5 ± 45.0 °C | [2] |
| Predicted Density | 1.154 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Q2: What are the primary methods for removing unreacted this compound after a reaction?
The choice of purification method depends heavily on the properties (e.g., molecular weight, solubility, stability) of your desired PEGylated product. The most common and effective techniques are liquid-liquid extraction, silica (B1680970) gel column chromatography, and precipitation.[6] For larger biomolecule products, size exclusion or ion-exchange chromatography are often employed.[][8]
Q3: When is liquid-liquid extraction the best choice?
Liquid-liquid extraction is an excellent initial purification step, particularly for removing water-soluble impurities, salts, and unreacted PEG linkers from a reaction mixture.[6][9] It is most effective when your desired product and the unreacted this compound have significantly different solubilities in a biphasic system (e.g., an organic solvent and an aqueous solution).
Q4: Which type of column chromatography is most effective for separating the unreacted PEG linker from my small-molecule product?
For small-molecule PEGylated products, normal-phase silica gel column chromatography is a standard and highly effective method.[6] Separation is achieved based on the different polarities of the components. A solvent gradient, typically increasing in polarity (e.g., an increasing percentage of ethyl acetate (B1210297) in hexanes), is often used to elute the compounds from the column.[6] If co-elution is an issue, reversed-phase HPLC can provide an alternative with a different separation mechanism.[10]
Q5: My desired product is a PEGylated protein. How should I adapt my purification strategy?
When purifying large biomolecules like proteins, the significant increase in hydrodynamic radius upon PEGylation makes size-exclusion chromatography (SEC) a very effective method.[][8] SEC can efficiently separate the larger PEGylated protein from the much smaller, unreacted this compound (MW ~432.5 Da).[] Ion-exchange chromatography (IEX) can also be used, as the attachment of neutral PEG chains can shield the protein's surface charges, altering its elution profile compared to the unreacted protein.[][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unreacted this compound remains after liquid-liquid extraction. | 1. Insufficient washing. 2. Incorrect choice of organic solvent. 3. Emulsion formation. | 1. Increase the number of aqueous washes (e.g., with water or brine).[9] 2. Use an organic solvent where your product is highly soluble but the PEG linker has lower solubility. 3. If an emulsion forms, add more brine to the separatory funnel to help break the layers apart. |
| Product and unreacted PEG linker co-elute during silica gel chromatography. | 1. Inappropriate solvent system (eluent). 2. Overloading the column. | 1. Optimize the eluent polarity. Run analytical TLC with various solvent mixtures first. A shallower gradient or isocratic elution with a fine-tuned solvent ratio may be required.[12] 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel mass. |
| The t-butyl ester group on my product was unintentionally cleaved. | The t-butyl ester is sensitive to acidic conditions.[1] | Avoid prolonged exposure to strong acids during the workup and purification steps. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) if your target molecule is stable under these conditions.[12][13] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
This protocol is designed to remove water-soluble impurities, including excess this compound, from a reaction mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Quench the Reaction: Carefully quench the reaction mixture as required by your specific synthesis protocol (e.g., by adding saturated aqueous NH₄Cl solution).
-
Dilute: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., DCM, EtOAc) and water.
-
Separate Layers: Shake the funnel gently and allow the layers to separate fully. Drain the organic layer.
-
Wash: Wash the organic layer sequentially with:
-
Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter the solution, and concentrate it under reduced pressure to yield the crude product.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the purification of a small-molecule product from unreacted this compound.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the prepared column.
-
Elute: Begin eluting the column with the starting eluent. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Apply Gradient (Optional): Gradually increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate) to elute more polar compounds.[6]
-
Collect and Combine: Collect the fractions containing the pure desired product, combine them, and remove the solvent under reduced pressure.
Process Visualizations
Caption: General workflow for purification after a PEGylation reaction.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Cas 217817-01-1,this compound | lookchem [lookchem.com]
- 3. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 217817-01-1 | AxisPharm [axispharm.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. rsc.org [rsc.org]
impact of buffer selection on Tos-PEG4-t-butyl ester reaction kinetics
Welcome to the technical support center for Tos-PEG4-t-butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It comprises a tosyl group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group.[1][2] The key features are:
-
Tosyl (Ts) Group: An excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to amines, thiols, and hydroxyls.[3][4][5]
-
PEG4 Spacer: A hydrophilic spacer that increases the aqueous solubility of the molecule and the resulting conjugate.[1][6]
-
t-Butyl (tert-Butyl) Ester: A protecting group for the carboxylic acid functionality. It is stable under neutral and basic conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid for subsequent conjugation.[7][8][9]
Its primary application is in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand and an E3 ligase ligand.[10][11][12]
Q2: How does buffer selection impact reactions involving this compound?
Buffer selection is critical as it directly influences the stability of both the tosyl and the t-butyl ester groups, thereby affecting reaction kinetics and yield. The pH of the buffer is the most significant factor:
-
Acidic pH (below 4): Will lead to the premature cleavage of the t-butyl ester group, exposing the carboxylic acid.[1][7] This can be a desired step for deprotection but is an undesirable side reaction if the carboxylic acid needs to remain protected.
-
Neutral pH (6.5-7.5): Generally optimal for nucleophilic substitution reactions at the tosyl group while maintaining the integrity of the t-butyl ester.
-
Basic pH (above 8.5): Can lead to the hydrolysis of the tosyl group, rendering the linker inactive for its intended conjugation reaction.[3] The t-butyl ester group is generally stable under basic conditions.[7]
Q3: Which buffers are recommended for conjugation reactions with the tosyl group?
For nucleophilic substitution reactions with amines or thiols, non-nucleophilic buffers at a slightly basic pH are recommended to promote the nucleophilicity of the conjugating species while minimizing hydrolysis of the tosyl group. Recommended buffers include:
-
HEPES (pH 7.0-8.0): A common non-nucleophilic buffer in bioconjugation.
-
Phosphate-buffered saline (PBS) (pH 7.2-7.4): Widely used, but phosphate (B84403) can sometimes interfere with downstream applications.
-
Sodium bicarbonate/carbonate buffer (pH 8.0-9.0): Effective for reactions with amines, but care must be taken to avoid significant tosyl hydrolysis.
It is crucial to perform small-scale pilot reactions to determine the optimal pH for your specific nucleophile.
Q4: What conditions are required to deprotect the t-butyl ester?
The t-butyl ester is typically deprotected under anhydrous acidic conditions. A common reagent is trifluoroacetic acid (TFA), often used as a 20-50% solution in an inert solvent like dichloromethane (B109758) (DCM).[9] The reaction is usually rapid, occurring within 1-2 hours at room temperature.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Conjugated Product | Hydrolysis of the tosyl group: The buffer pH is too high or the reaction time is too long. | Optimize the reaction pH to be between 7.0 and 8.0. Reduce the reaction time and monitor progress by TLC or LC-MS. |
| Poor nucleophilicity of the substrate: The pH of the buffer is too low, protonating the nucleophile (e.g., an amine). | Increase the pH of the reaction buffer in small increments (e.g., from 7.0 to 7.5, then to 8.0) to find the optimal balance for nucleophilicity without causing significant tosyl hydrolysis. | |
| Steric hindrance: The nucleophile or the substrate is sterically hindered. | Increase the reaction temperature (e.g., from room temperature to 37°C). Increase the molar excess of one of the reactants. | |
| Premature Cleavage of the t-Butyl Ester | Buffer pH is too acidic: The chosen buffer has a pH below 6.5. | Use a buffer system with a pH between 7.0 and 8.0, such as HEPES or PBS. |
| Acidic contamination: Reagents or glassware are contaminated with acid. | Ensure all reagents are of high purity and glassware is properly cleaned and dried. | |
| Presence of Multiple Products on TLC/LC-MS | Concurrent tosyl substitution and t-butyl ester cleavage: The reaction conditions are not optimal, leading to multiple reaction pathways. | Re-evaluate the buffer system. A neutral pH buffer should be prioritized. Consider a two-step approach where conjugation is performed first, followed by purification and then deprotection of the t-butyl ester. |
| Side reactions with the buffer: The buffer itself is acting as a nucleophile (e.g., TRIS buffer). | Switch to a non-nucleophilic buffer like HEPES or phosphate buffer. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Dissolve the Amine Substrate: Dissolve the amine-containing substrate in a suitable buffer (e.g., 0.1 M HEPES, pH 7.5).
-
Prepare this compound Solution: Dissolve this compound (1.2 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Reaction: Add the this compound solution dropwise to the stirred amine solution.
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Purification: Once the reaction is complete, purify the product using an appropriate method, such as reverse-phase HPLC.
Protocol 2: Deprotection of the t-Butyl Ester
-
Dissolve the Conjugate: Dissolve the purified t-butyl ester-protected conjugate in anhydrous dichloromethane (DCM).
-
Add TFA: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final concentration of 50% TFA).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The resulting carboxylic acid can be used directly or purified further if necessary.
Data Presentation
Table 1: Stability of Functional Groups in Different Buffer Systems
| Buffer System | pH Range | Tosyl Group Stability | t-Butyl Ester Stability | Recommendation |
| Phosphate (PBS) | 6.0 - 8.0 | Good | Good | Recommended for conjugation. |
| HEPES | 7.0 - 8.5 | Excellent | Good | Highly recommended for conjugation due to non-nucleophilic nature. |
| Acetate | 3.6 - 5.6 | Good | Poor (hydrolysis) | Not recommended for conjugation if the t-butyl ester needs to be preserved. Suitable for deprotection if milder acidic conditions are needed. |
| TRIS | 7.5 - 9.0 | Moderate (can act as a nucleophile) | Excellent | Not recommended due to the nucleophilic nature of the buffer. |
| Carbonate-Bicarbonate | 9.0 - 10.5 | Poor (hydrolysis) | Excellent | Not recommended for tosyl-based conjugations. |
Visualizations
References
- 1. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 2. This compound|lookchem [lookchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. PEG Tosylate | BroadPharm [broadpharm.com]
- 6. Cas 217817-01-1,this compound | lookchem [lookchem.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
Comparative Guide to Analytical Techniques for Confirming Tos-PEG4-t-butyl Ester Conjugation
This guide provides a detailed comparison of standard analytical techniques to verify the successful conjugation of Tos-PEG4-t-butyl ester to a target molecule. Below, we outline the experimental protocols, present comparative data in a tabular format, and visualize the workflow for researchers, scientists, and drug development professionals.
The conjugation of this compound typically involves the reaction of the tosylate group, a good leaving group, with a nucleophile such as an amine or thiol on the target molecule. This forms a stable covalent bond. The analytical challenge lies in unequivocally demonstrating the formation of this new bond, the presence of the PEG linker, and the integrity of the t-butyl ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound conjugation, ¹H NMR is particularly useful for confirming the presence of characteristic protons from the PEG linker and the t-butyl ester group in the final product, as well as the disappearance of signals corresponding to the tosyl group.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample (starting material, target molecule, and purified conjugate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the samples.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H NMR spectra for all samples. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons. Compare the spectra of the starting materials with that of the conjugate to identify new peaks and the disappearance of peaks.
Comparative Data (¹H NMR):
| Compound | Characteristic Chemical Shifts (δ, ppm) | Interpretation |
| This compound | 7.8-7.9 (d, 2H, Ar-H), 7.3-7.4 (d, 2H, Ar-H), 4.1-4.2 (t, 2H, CH₂-OTs), 3.5-3.7 (m, 12H, PEG CH₂), 2.4 (s, 3H, Ar-CH₃), 1.45 (s, 9H, C(CH₃)₃) | Presence of tosyl group, PEG chain, and t-butyl ester. |
| Target Molecule (e.g., with Amine) | Varies depending on the molecule. | Characteristic peaks of the molecule to be conjugated. |
| Conjugate | Disappearance of 7.8-7.9, 7.3-7.4, and 2.4 ppm peaks. Shift of the CH₂ peak adjacent to the conjugation site (formerly 4.1-4.2 ppm). Presence of peaks from the target molecule, PEG chain (3.5-3.7 ppm), and t-butyl ester (1.45 ppm). | Confirms the loss of the tosyl group and the formation of a new bond, with the retention of the PEG linker and t-butyl ester. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for confirming conjugation as it directly measures the molecular weight of the product.[1] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering definitive confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µM) of the sample in a solvent compatible with the ionization technique (e.g., acetonitrile (B52724)/water with 0.1% formic acid for ESI).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. For ESI, typical settings involve a capillary voltage of 3-5 kV and a source temperature of 100-150 °C. For MALDI, the sample is co-crystallized with a matrix (e.g., sinapinic acid) on a target plate.
-
Data Acquisition: Acquire the mass spectra of the starting materials and the conjugate.
-
Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the observed ions. For ESI, this may involve deconvolution of a multiply charged ion series.[2] Compare the experimental mass of the conjugate with the theoretical mass.
Comparative Data (Mass Spectrometry):
| Compound | Theoretical Molecular Weight (Da) | Observed Molecular Weight (Da) | Interpretation |
| This compound | 432.5 | 432.5 ± 0.1 | Confirms the identity of the starting PEG linker. |
| Target Molecule (e.g., with Amine) | Varies | Varies | Confirms the identity of the molecule to be conjugated. |
| Conjugate | (MW of Target Molecule) + 277.4 | (MW of Target Molecule) + 277.4 ± 0.1 | The observed mass corresponds to the addition of the PEG4-t-butyl ester moiety (277.4 Da) and the loss of the tosyl group (155.1 Da) and a proton from the nucleophile. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of a reaction and assessing the purity of the final product.[3] By comparing the retention times of the starting materials and the product, one can confirm the formation of a new, typically more hydrophobic, compound.
Experimental Protocol:
-
Sample Preparation: Dissolve the samples in the mobile phase at a concentration of approximately 1 mg/mL. Filter the samples through a 0.22 µm syringe filter.
-
Instrument Setup: Use a reverse-phase HPLC system with a C18 column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Data Acquisition: Inject the samples and run the gradient method. Monitor the elution profile using a UV detector at a wavelength where the target molecule or the tosyl group absorbs (e.g., 254 nm).
-
Data Analysis: Compare the chromatograms of the starting materials and the reaction mixture/purified product. Successful conjugation is indicated by the appearance of a new peak with a different retention time and the disappearance of the starting material peaks.
Comparative Data (HPLC):
| Compound | Typical Retention Time (min) | Interpretation |
| This compound | ~ 8-10 | Elution of the starting PEG linker. |
| Target Molecule (e.g., with Amine) | Varies (often more polar, shorter retention time) | Elution of the unconjugated target molecule. |
| Conjugate | ~ 12-15 | The conjugate is typically less polar than the target molecule and will have a longer retention time. The peak for the this compound should be absent or significantly reduced in the purified product. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule. In the context of this conjugation, it can confirm the presence of the PEG ether linkages and the ester carbonyl group, and potentially the disappearance of the sulfonate group from the tosyl moiety.
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed as thin films on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Record a background spectrum.
-
Data Acquisition: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups of interest.
Comparative Data (FTIR):
| Compound | Characteristic Absorption Bands (cm⁻¹) | Interpretation |
| This compound | ~1360 and ~1175 (S=O stretch of tosyl), ~1100 (C-O-C stretch of PEG), ~1730 (C=O stretch of ester)[4][5] | Presence of all key functional groups in the starting material. |
| Target Molecule (e.g., with Amine) | Varies (e.g., N-H stretch ~3300-3500) | Characteristic peaks of the molecule to be conjugated. |
| Conjugate | Disappearance of ~1360 and ~1175 bands. Presence of ~1100 and ~1730 bands, along with characteristic bands from the target molecule. | Confirms the loss of the tosyl group and the retention of the PEG and ester functionalities in the final conjugate. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for confirming the conjugation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for conjugation and analysis.
Caption: Logical relationship of analytical evidence.
Conclusion
No single technique is sufficient to fully confirm the successful conjugation of this compound. A combination of these orthogonal analytical methods provides the most comprehensive and reliable characterization of the final product. Mass spectrometry provides unequivocal evidence of the correct molecular weight, while NMR gives detailed structural information. HPLC is essential for assessing purity and monitoring the reaction, and FTIR serves as a good complementary technique for confirming the presence of key functional groups. For GMP-regulated environments, a combination of these techniques would be required for full characterization and release of the conjugated molecule.
References
A Comparative Guide to Protein Modification: Tos-PEG4-t-butyl Ester vs. Alternative PEGylation Reagents for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the strategic modification of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone of modern biotherapeutics. This guide provides an objective comparison of Tos-PEG4-t-butyl ester with other common PEGylation reagents, supported by experimental data and detailed protocols to inform the selection of the optimal modification strategy for mass spectrometry-based analysis.
The covalent attachment of PEG to a protein can enhance its therapeutic properties by increasing solubility, extending circulating half-life, and reducing immunogenicity. The choice of PEGylation reagent is critical, influencing the specificity of modification, reaction efficiency, and the ultimate characterization of the conjugated protein. This guide focuses on the analysis of proteins modified with this compound and provides a comparative framework against alternative reagents.
Comparing PEGylation Reagents: A Head-to-Head Analysis
The selection of a PEGylation reagent is dictated by the target functional groups on the protein, the desired reaction conditions, and the analytical methods for characterization. Here, we compare this compound with two common alternatives: NHS-PEG4-t-butyl ester and Mal-PEG4-t-butyl ester.
| Feature | This compound | NHS-PEG4-t-butyl ester | Mal-PEG4-t-butyl ester |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Reaction pH | Typically 8.0-9.0 | Typically 7.0-8.5[1] | Typically 6.5-7.5 |
| Leaving Group | p-Toluenesulfonate | N-hydroxysuccinimide | - |
| Reaction Speed | Generally slower than NHS esters | Fast | Fast |
| Specificity | High for primary amines | High for primary amines | High for thiols |
| Side Reactions | Potential for reaction with other nucleophiles (e.g., thiols, hydroxyls) at higher pH. | Hydrolysis of the NHS ester in aqueous solutions. | Reaction with other nucleophiles at higher pH; potential for retro-Michael addition. |
| Mass Spec Analysis | Straightforward, with a predictable mass shift. | Straightforward, with a predictable mass shift. | Straightforward, with a predictable mass shift. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for protein modification and subsequent mass spectrometry analysis.
Protocol 1: Protein Modification with this compound
This protocol outlines the general procedure for the covalent modification of a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 8.5.
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by SEC.
Protocol 2: Mass Spectrometry Analysis of PEGylated Proteins
This protocol describes a general workflow for the analysis of PEGylated proteins by mass spectrometry.
Materials:
-
PEGylated protein sample
-
Mass spectrometer (e.g., ESI-TOF, Orbitrap)
-
Liquid chromatography system (optional, for LC-MS)
-
Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein to a final concentration of approximately 1 µM in a solution suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Direct Infusion: Introduce the sample directly into the mass spectrometer via electrospray ionization (ESI).
-
LC-MS: Separate the PEGylated protein from non-PEGylated species and other impurities using a suitable chromatography column (e.g., reversed-phase) before introduction into the mass spectrometer.
-
-
Data Acquisition: Acquire mass spectra in the appropriate mass range to detect the unmodified and PEGylated protein species.
-
Data Analysis:
-
Determine the mass of the PEGylated protein by analyzing the resulting mass spectrum. The mass increase corresponds to the number of attached PEG moieties.
-
For peptide mapping analysis, digest the PEGylated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific sites of modification. The fragmentation spectra will show mass shifts on the modified peptides.[2]
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in protein PEGylation and mass spectrometry analysis.
Concluding Remarks
The choice of PEGylation reagent is a critical step in the development of protein therapeutics. This compound offers a reliable method for modifying primary amines, with the tosyl group acting as an effective leaving group. While direct quantitative comparisons with other reagents are not extensively published, the provided protocols and comparative table offer a solid foundation for researchers to empirically determine the optimal PEGylation strategy for their specific protein and analytical needs. The use of mass spectrometry is indispensable for characterizing the resulting PEGylated protein, confirming the degree of modification, and identifying the specific sites of PEG attachment. As the field of bioconjugation continues to evolve, a thorough understanding of the available chemical tools and analytical techniques will be paramount for the successful development of next-generation protein therapeutics.
References
A Comparative Guide to the NMR Spectroscopic Characterization of Tos-PEG4-t-butyl Ester and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for optimizing the physicochemical and pharmacokinetic properties of novel therapeutics. Among these, Tos-PEG4-t-butyl ester has emerged as a versatile building block, featuring a tosyl group for nucleophilic substitution and a t-butyl ester-protected carboxylic acid. Accurate and thorough characterization of these linkers is paramount to ensure the synthesis of well-defined and pure final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing detailed structural information.
This guide offers an objective comparison of the NMR spectroscopic features of this compound and a common alternative, Ms-PEG4-t-butyl ester, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Ms-PEG4-t-butyl Ester
The choice between a tosyl (Ts) and a mesyl (Ms) leaving group on a PEG linker can influence reactivity and, subtly, the NMR spectrum. Both are excellent leaving groups, but their distinct chemical environments lead to discernible differences in the chemical shifts of nearby protons and carbons. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and Ms-PEG4-t-butyl ester. These values are compiled from typical chemical shift ranges and data from closely related structures.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted δ, ppm) | Ms-PEG4-t-butyl ester (Predicted δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.79, 7.35 | - | Doublet | 2H, 2H |
| -O-CH₂ -CH₂-OTs/OMs | 4.15 | 4.22 | Triplet | 2H |
| -O-CH₂-CH₂ -OTs/OMs | 3.68 | 3.75 | Triplet | 2H |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | 3.65 - 3.55 | 3.65 - 3.55 | Multiplet | 12H |
| -O-CH₂ -CH₂-C(O)O-tBu | 3.67 | 3.67 | Triplet | 2H |
| -O-CH₂-CH₂ -C(O)O-tBu | 2.45 | 2.45 | Triplet | 2H |
| Ar-CH₃ | 2.43 | - | Singlet | 3H |
| -SO₂-CH₃ | - | 3.05 | Singlet | 3H |
| -C(O)O-C(CH₃ | ||||
| )₃ | 1.43 | 1.43 | Singlet | 9H |
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Predicted δ, ppm) | Ms-PEG4-t-butyl ester (Predicted δ, ppm) |
| C =O | 171.0 | 171.0 |
| Ar-C (quaternary, S-C) | 144.8 | - |
| Ar-C (quaternary, CH₃-C) | 132.8 | - |
| Ar-C H | 129.8, 127.9 | - |
| -C (CH₃)₃ | 80.4 | 80.4 |
| -O-C H₂-CH₂-OTs/OMs | 70.8 | 69.1 |
| PEG Backbone (-O-C H₂-C H₂-O-) | 70.6 - 70.0 | 70.6 - 70.0 |
| -O-CH₂-C H₂-OTs/OMs | 69.2 | 68.8 |
| -O-C H₂-CH₂-C(O)O-tBu | 66.8 | 66.8 |
| -O-CH₂-C H₂-C(O)O-tBu | 35.9 | 35.9 |
| -SO₂-C H₃ | - | 37.7 |
| -C(C H₃)₃ | 28.1 | 28.1 |
| Ar-C H₃ | 21.6 | - |
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous experimental execution. Below are detailed methodologies for the NMR characterization of PEG-ester products.
1. Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity (>95%), as impurities can complicate spectral interpretation. Purification is typically achieved through column chromatography.
-
Solvent: Dissolve 5-10 mg of the PEG derivative in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used for these compounds. For enhanced signal dispersion, especially for resolving proton signals in the PEG backbone, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be a viable alternative.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher. Higher field strengths will provide better signal dispersion, which is advantageous for analyzing the complex PEG region.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/NMR Processor) for Fourier transformation, phase correction, baseline correction, and signal integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: For ¹H NMR, carefully integrate all signals to determine the relative number of protons for each resonance. This is crucial for confirming the structure and assessing purity.
-
Peak Picking and Assignment: Identify the chemical shift (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz for each signal. Assign each peak to the corresponding nucleus in the molecular structure.
Visualizing Structural and Experimental Workflows
To further clarify the structural relationships and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Structure of this compound.
A Head-to-Head Comparison: Tos-PEG4-t-butyl Ester vs. NHS-Ester for Amine Modification
For researchers and professionals in drug development and bioconjugation, the precise modification of amine groups on proteins, peptides, and other biomolecules is a foundational technique. The choice of reagent is critical, dictating reaction efficiency, specificity, and the properties of the final conjugate. This guide provides an objective comparison between two common amine-reactive functionalities: the alkylating agent Tos-PEG4-t-butyl ester and the acylating N-Hydroxysuccinimide (NHS) ester.
Executive Summary: Alkylation vs. Acylation
The fundamental difference between these two reagents lies in their reaction mechanism. This compound modifies amines via a nucleophilic substitution reaction (alkylation), forming a stable secondary or tertiary amine linkage. The tosyl group acts as an excellent leaving group. In contrast, NHS-esters react with primary amines through nucleophilic acyl substitution (acylation) to form a highly stable amide bond. This distinction in the resulting linkage and reaction pathway has significant implications for reaction conditions, specificity, and the potential for multi-step conjugations.
Chemical Reaction Mechanisms
The choice of reagent determines the chemical nature of the bond formed with the target amine.
Caption: Reaction mechanisms for amine modification.
Performance and Reaction Parameters
The operational differences between the two reagents are critical for experimental design. NHS-esters are highly susceptible to hydrolysis, which competes with the amine reaction, whereas tosylates are generally more stable in aqueous conditions but may require more stringent conditions to achieve reactivity.
| Parameter | This compound | NHS-Ester | Source(s) |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution (Acylation) | [1][2] |
| Reactive Towards | Primary amines, thiols, alcohols | Primarily primary amines; side reactions with serine, threonine, tyrosine | [1][3] |
| Resulting Bond | Secondary Amine | Amide | [1] |
| Optimal pH | 8.0 - 9.5 | 8.3 - 8.5 | [1][4] |
| Reagent Stability | Generally stable in aqueous buffers, but susceptible to hydrolysis over time. | Highly susceptible to hydrolysis, especially at pH > 8.5. Half-life can be minutes at pH 9. | [2][5] |
| Solvents | Aqueous buffers, DMSO, DMF | Aqueous buffers (especially for Sulfo-NHS variants), DMSO, DMF | [4][5] |
| Orthogonal Chemistry | Yes, the t-butyl ester can be deprotected under acidic conditions for subsequent modification. | No inherent orthogonal handle. | |
| Byproducts | Tosylate anion | N-Hydroxysuccinimide (NHS) |
Key Considerations for Reagent Selection
Choose this compound when:
-
A secondary amine linkage is desired: This linkage maintains a positive charge at physiological pH, which may be important for the solubility or biological activity of the conjugate.
-
Multi-step conjugation is planned: The t-butyl ester group serves as a protected carboxylate. After the initial amine modification, it can be deprotected with acid (e.g., TFA) to reveal a carboxylic acid, which can then be used for a second coupling reaction (e.g., forming an amide bond with another amine).
-
Greater reagent stability in solution is required: While not immune to degradation, tosylates are generally less prone to rapid hydrolysis than NHS-esters, allowing for longer reaction times or pre-incubation steps if necessary.
Choose NHS-ester when:
-
A stable, uncharged amide bond is required: Amide bonds are exceptionally stable and are uncharged, which can be crucial for mimicking native peptide bonds.
-
High selectivity for primary amines is paramount: While side reactions can occur, NHS-esters are overwhelmingly selective for primary aliphatic amines over other nucleophiles found in proteins under optimized conditions.[3]
-
Rapid and well-established protocols are preferred: NHS-ester chemistry is one of the most common and well-documented bioconjugation methods, with extensive literature and readily available protocols.[4][5]
Experimental Protocols
Protocol 1: Amine Modification using NHS-Ester
This protocol is a general guideline for labeling a protein with an NHS-ester functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein solution (2 mg/mL minimum) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 8.3-8.5).
-
NHS-ester reagent.
-
Anhydrous, amine-free DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., gel filtration/desalting column).
Workflow Diagram:
Caption: NHS-Ester conjugation workflow.
Procedure:
-
Calculate Reagent Amount: Determine the desired molar excess of NHS-ester to protein. A 5-20 fold molar excess is common for mono-labeling.[4]
-
Prepare Protein: Dissolve or buffer-exchange the protein into the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[4] Avoid buffers containing primary amines like Tris.
-
Prepare NHS-Ester: Immediately before use, dissolve the NHS-ester in a small volume of anhydrous DMSO or DMF.[4]
-
Reaction: Add the dissolved NHS-ester solution to the protein solution while gently vortexing.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting or gel filtration column.
Protocol 2: Amine Modification using this compound
This protocol provides a general method for the alkylation of an amine-containing molecule with this compound. Reaction conditions may require optimization depending on the nucleophilicity of the amine.
Materials:
-
Amine-containing substrate.
-
This compound.
-
Aprotic polar solvent (e.g., DMF or DMSO).
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).
-
Purification system (e.g., HPLC).
Workflow Diagram:
Caption: this compound conjugation workflow.
Procedure:
-
Dissolve Substrate: In an anhydrous solvent like DMF, dissolve the amine-containing substrate and a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound.
-
Add Base: Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the mixture. The base acts as a proton scavenger.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, which can be the case for less nucleophilic amines, heating to 50-70°C may be necessary.
-
Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Once complete, cool the reaction to room temperature. The workup may involve quenching with water, extraction with an organic solvent, and subsequent purification of the product using column chromatography or HPLC.
Conclusion
The decision between this compound and an NHS-ester for amine modification should be driven by the specific goals of the conjugation. For creating highly stable, neutral amide linkages with well-established and rapid protocols, NHS-esters are an excellent choice. For applications requiring a charged secondary amine linkage, greater reagent stability, or the strategic design of multi-step conjugations via an orthogonal protected carboxylate, This compound offers unique advantages. Understanding the fundamental chemical differences is key to leveraging these powerful tools in research and development.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker, the component connecting the target protein-binding ligand and the E3 ligase-recruiting ligand, plays a crucial role in determining the molecule's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1][2] This guide provides an objective comparison of PROTACs with different PEG linker lengths, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes.
The Influence of PEG Linker Length on PROTAC Performance
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy. An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the proteasome.[2][3]
A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex.[4] Conversely, a linker that is excessively long might result in a non-productive complex where the lysine (B10760008) residues on the target protein are not accessible to the E3 ligase for ubiquitination.[3] Therefore, the optimization of the linker length is a critical step in the development of potent and selective PROTACs.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[2] The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | PROTAC/Linker Details | Linker Length (PEG units) | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | Thalidomide-based | 2 | ~9 | HeLa | >1000 | <20 | [5] |
| BRD4 | CRBN | Thalidomide-based | 3 | ~12 | VCaP | ~500 | ~50 | [5] |
| BRD4 | CRBN | Thalidomide-based | 4 | ~15 | 22Rv1 | ~100 | >80 | [6] |
| BRD4 | CRBN | Thalidomide-based | 5 | ~18 | VCaP | <50 | >90 | [5] |
| BRD4 | VHL | MZ1 | 3 | 8 | HeLa | 13 | >95 | [6] |
| ERα | VHL | Estradiol-based | - | 9 | MCF-7 | 140,000 | - | [6] |
| ERα | VHL | Estradiol-based | - | 12 | MCF-7 | - | - | [4] |
| ERα | VHL | Estradiol-based | - | 16 | MCF-7 | 26,000 | >80 | [6][7] |
| ERα | VHL | ERD-308 | - | - | T47D | 0.43 | >95 | [8] |
| BTK | CRBN | Ibrutinib-based | 2 | - | Mino | >1000 | <20 | |
| BTK | CRBN | Ibrutinib-based | 3 | - | Mino | ~500 | ~60 | [9] |
| BTK | CRBN | Ibrutinib-based | 4 | - | Mino | ~100 | >80 | [9] |
| BTK | CRBN | Ibrutinib-based | 5 | - | Mino | 4.9 | >90 | [9] |
| BTK | CRBN | Ibrutinib-based | 9 | - | Mino | 5.9 | >95 | [10] |
| TBK1 | VHL | - | - | <12 | - | No degradation | - | [6] |
| TBK1 | VHL | - | - | 21 | - | 3 | 96 | [6] |
| TBK1 | VHL | - | - | 29 | - | 292 | 76 | [6] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and ternary complex formation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for key experiments.
Western Blotting for Protein Degradation Analysis
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs with varying PEG linker lengths in the cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of PROTACs for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[11]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[5]
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL or Cereblon complex), and biotinylated ubiquitin in an assay buffer.[12]
-
Add the PROTAC of interest at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the ubiquitinated target protein using streptavidin-HRP (to detect biotinylated ubiquitin) or a specific antibody against the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated protein should be observed.[2]
-
Ternary Complex Formation Assays
These assays measure the formation of the POI-PROTAC-E3 ligase complex, which is a prerequisite for degradation.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):
-
Immobilize the purified target protein or E3 ligase onto a sensor chip.
-
Flow the PROTAC over the chip to measure the binary interaction.
-
In a subsequent step, flow a mixture of the PROTAC and the other protein partner (E3 ligase or target protein) to measure the formation of the ternary complex.
-
The binding kinetics (kon and koff) and affinity (KD) of the binary and ternary complexes can be determined.[1]
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the purified target protein in the ITC cell.
-
Titrate the PROTAC into the cell to measure the heat change associated with their binding.
-
In a separate experiment, place a pre-formed complex of the target protein and PROTAC in the cell and titrate the E3 ligase to measure the thermodynamics of ternary complex formation. This can reveal the cooperativity of binding.[1]
-
-
NanoBRET™ Ternary Complex Assay (in live cells):
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Label the HaloTag® fusion protein with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
If a ternary complex forms, the NanoLuc® donor and the fluorescently labeled HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET), which can be measured.[3]
-
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. As the presented data illustrates, a systematic approach to varying the linker length is essential for the development of potent and selective protein degraders. There is often an optimal linker length for a given target and E3 ligase pair, and deviations from this optimum can lead to a significant loss of degradation activity. By employing the quantitative assays and experimental protocols outlined in this guide, researchers can effectively compare the performance of different PROTAC constructs and rationally design novel therapeutics with improved efficacy.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. Ternary Complex Formation [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Evaluating the Stability of Tos-PEG4-t-butyl Ester Linkage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability directly influences the efficacy, safety, and pharmacokinetic profile of the entire construct. This guide provides an objective evaluation of the stability of the linkage formed by Tos-PEG4-t-butyl ester, a commonly utilized bifunctional linker, and compares its performance with alternative linker technologies, supported by experimental data and detailed methodologies.
This compound incorporates three key chemical moieties: a tosyl (Tos) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyl (t-butyl) ester. The overall stability of the linker is a composite of the individual stabilities of these components.
Component Stability Profile
Tosyl (Tos) Group: The p-toluenesulfonyl (tosyl) group is a well-established activating group for alcohols, converting them into good leaving groups for nucleophilic substitution reactions. When part of a stable molecule and not subjected to nucleophilic attack, the tosyl group itself is generally stable under neutral and mildly acidic or basic conditions. However, its primary role in a linker like this compound is often to serve as a reactive site for conjugation with a nucleophile (e.g., a thiol group on a cysteine residue) on a biomolecule. Once conjugated, the tosyl group is displaced, and the stability of the resulting linkage (e.g., a thioether) becomes the relevant parameter.
Polyethylene Glycol (PEG) Spacer: The PEG4 moiety is a short, hydrophilic spacer. PEG linkers are widely incorporated into bioconjugates to enhance aqueous solubility, improve pharmacokinetic properties, and reduce immunogenicity.[1] The ether linkages within the PEG chain are generally stable to a wide range of chemical conditions, including physiological pH and enzymatic degradation.[2]
Tert-butyl Ester Group: The t-butyl ester serves as a protecting group for a carboxylic acid. This linkage is characterized by its high stability under neutral and basic conditions, but it is labile to acidic conditions.[3] The acid-catalyzed hydrolysis of t-butyl esters proceeds via a stable tertiary carbocation intermediate, allowing for its removal under relatively mild acidic conditions.[3]
Quantitative Stability Data
The stability of the t-butyl ester linkage is often the most critical factor determining the overall stability of the this compound linker under physiological and laboratory conditions. The following table summarizes available quantitative data on the hydrolysis of t-butyl esters under various pH conditions.
| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 2 | 4 | 6 hours | [4] |
| Neutral | 22 | 5 days | [4] |
| 11 | 22 | 8 minutes | [4] |
Note: This data is for t-butyl formate (B1220265) (TBF) and serves as a general indicator of t-butyl ester stability. The exact hydrolysis rates for this compound may vary depending on the specific molecular context.
Comparison with Alternative Linkers
The choice of linker technology depends on the specific application and the desired stability profile. Here, we compare the this compound linkage with other common linker types.
| Linker Type | Key Stability Features | Advantages | Disadvantages |
| This compound | Tosyl: Good leaving group for conjugation. PEG: Generally stable. t-butyl ester: Stable at neutral/basic pH, labile to acid. | Versatile for bioconjugation; PEG enhances solubility; acid-cleavable ester allows for controlled release. | The tosyl group is not part of the final stable linkage. The t-butyl ester is highly sensitive to acidic conditions. |
| Alkyl Linkers | Generally stable to a wide range of chemical and enzymatic conditions. | High stability. | Can be hydrophobic, potentially leading to aggregation and poor solubility. |
| Maleimide-based Linkers | The thioether bond formed with cysteine residues is generally stable, but can undergo retro-Michael addition, leading to drug deconjugation. | Widely used for cysteine conjugation. | Potential for instability and drug release in plasma. |
| "Click Chemistry" Linkers (e.g., Azide-Alkyne) | The resulting triazole ring is exceptionally stable to chemical and enzymatic degradation. | High stability and bioorthogonality of the reaction. | May require a copper catalyst, which can be cytotoxic. |
| Valine-Citrulline (VC) Linkers | Designed to be stable in circulation and cleaved by lysosomal enzymes (e.g., Cathepsin B) inside target cells. | Enables targeted drug release within the cell. | Can exhibit some instability in plasma. |
Experimental Protocols
1. Plasma Stability Assay
This protocol is adapted for evaluating the stability of a bioconjugate formed using the this compound linker, where the stability of the linkage to the biomolecule is assessed.
Objective: To determine the in vitro stability of the linker-drug conjugate in human plasma.
Materials:
-
Conjugated biomolecule (e.g., ADC)
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade water, acetonitrile, and formic acid
-
Protein A or G magnetic beads (for antibody-based conjugates)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare a stock solution of the conjugated biomolecule in an appropriate buffer.
-
Spike the conjugate into pre-warmed human plasma to a final concentration of 1 mg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
For antibody conjugates, perform immunoaffinity purification using Protein A or G magnetic beads to isolate the conjugate from plasma proteins.
-
Elute the conjugate from the beads.
-
Analyze the samples by LC-MS to determine the extent of drug/linker cleavage. For ADCs, this is often measured as a change in the drug-to-antibody ratio (DAR).[5]
2. pH Stability Assay (for t-butyl ester hydrolysis)
Objective: To evaluate the rate of hydrolysis of the t-butyl ester group at different pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7.4, 9)
-
Incubator at a controlled temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Quenching solution (e.g., a strong base to neutralize acidic samples or a strong acid for basic samples)
Procedure:
-
Prepare stock solutions of this compound in an organic solvent (e.g., DMSO).
-
Add a small volume of the stock solution to each pH buffer to a final desired concentration, ensuring the final organic solvent concentration is low (e.g., <1%).
-
Incubate the solutions at the desired temperature.
-
At various time points, withdraw aliquots and immediately quench the reaction to stop further hydrolysis.
-
Analyze the samples by HPLC to quantify the remaining intact this compound and the appearance of the hydrolyzed carboxylic acid product.
-
Calculate the half-life of the t-butyl ester at each pH.
Visualizations
Caption: Experimental workflows for plasma and pH stability assays.
Caption: Factors influencing the stability of this compound components.
References
A Comparative Guide to Bioconjugation Linkers: Evaluating Alternatives to Tos-PEG4-t-butyl Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker not only connects the biomolecule to the payload but also significantly influences the stability, solubility, and in vivo performance of the final conjugate. While Tos-PEG4-t-butyl ester is a commonly used reagent, a variety of alternatives offer distinct advantages in terms of reactivity, stability, and biocompatibility. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.
Performance Comparison of Amine-Reactive Linkers
This compound belongs to the class of amine-reactive linkers, which target primary amines on proteins, such as the side chain of lysine (B10760008) residues. Other widely used amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters. The choice between these activated esters can impact conjugation efficiency and stability.
| Feature | This compound | NHS-PEG4-t-butyl ester | TFP-PEG4-t-butyl ester |
| Reactive Group | Tosylate | N-hydroxysuccinimide ester | 2,3,5,6-tetrafluorophenyl ester |
| Reaction pH | Typically 8.0-9.0 | 7.2-8.5[1] | >7.5[2] |
| Relative Reactivity | Good leaving group for nucleophilic substitution[3] | High, but susceptible to hydrolysis[4] | Higher than NHS esters[2] |
| Hydrolytic Stability | Generally stable | Half-life of minutes at pH 8.6, hours at pH 7[4] | More stable towards hydrolysis than NHS esters[5] |
| Byproducts | p-Toluenesulfonate | N-hydroxysuccinimide | 2,3,5,6-tetrafluorophenol |
Beyond Polyethylene Glycol (PEG): Alternative Linker Scaffolds
While PEG is the gold standard for imparting hydrophilicity and extending the half-life of bioconjugates, concerns about potential immunogenicity and non-biodegradability have driven the development of alternatives.[6] Polysarcosine and polypeptides are two promising classes of alternative linkers.
| Feature | PEG Linkers | Polysarcosine (PSar) Linkers | Polypeptide Linkers |
| Composition | Repeating ethylene (B1197577) glycol units | Repeating N-methylglycine units | Sequence of amino acids (e.g., Gly-Ser)[6] |
| Biocompatibility | Generally good, but anti-PEG antibodies can occur[6] | Excellent, derived from an endogenous amino acid[7] | Excellent, composed of natural amino acids[8] |
| Biodegradability | Non-biodegradable[6] | Biodegradable[7] | Biodegradable[6] |
| In Vivo Half-Life | Proven to extend circulation time[9] | Comparable or superior to PEG in some studies[7] | Can be tuned by amino acid sequence[10] |
| Payload Capacity | Can lead to aggregation at high drug-to-antibody ratios (DAR) | Allows for higher DARs without aggregation[11] | Tunable based on sequence and structure |
| Immune Response | Can elicit anti-PEG antibodies | Lower immunogenicity compared to PEG reported in some studies[7] | Generally low immunogenicity[6] |
Alternative Conjugation Chemistries: The Rise of Click Chemistry
Beyond traditional amine-reactive chemistry, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variants, has emerged as a powerful tool for bioconjugation. This approach offers high specificity and efficiency.
| Feature | Amine-Reactive Chemistry (e.g., Tos, NHS, TFP esters) | Click Chemistry (e.g., Azide-Alkyne Cycloaddition) |
| Target Functional Group | Primary amines (e.g., lysine) | Azides and alkynes (introduced chemically or genetically) |
| Specificity | Can react with multiple available amines, leading to heterogeneity | Highly specific reaction between the azide (B81097) and alkyne partners |
| Reaction Conditions | pH-dependent (typically neutral to alkaline) | Often milder conditions, less pH-sensitive |
| Orthogonality | Can have side reactions with other nucleophiles | Bio-orthogonal; reactants do not interfere with native biological functional groups |
| Control over Conjugation Site | Limited, depends on the accessibility of amines | High, allows for site-specific conjugation |
| Product Homogeneity | Often results in a heterogeneous mixture of conjugates | Can produce highly homogeneous conjugates |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Antibody Conjugation with an Amine-Reactive PEG Linker (NHS Ester as an example)
1. Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG4-Payload dissolved in anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
2. Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
Linker Addition: Add a 5- to 10-fold molar excess of the NHS-PEG4-Payload solution to the antibody solution with gentle mixing.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using SEC to remove unconjugated payload and other small molecules.
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
1. Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
2. Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Monitor the absorbance at 280 nm. The chromatogram will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR by determining the weighted average of the peak areas.[][13][14][15]
Protocol 3: Assessment of ADC Stability by Size Exclusion Chromatography (SEC)-HPLC
1. Materials:
-
Purified ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
HPLC system with a UV detector
2. Procedure:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in PBS. Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours), take an aliquot and store it at -80°C until analysis.
-
Chromatography: Inject the samples onto the SEC column and elute with the mobile phase.
-
Data Analysis: Monitor the absorbance at 280 nm. Analyze the chromatograms for the appearance of fragments or aggregates over time to assess the stability of the ADC.[16][17][18]
Visualizations
Experimental Workflow for ADC Preparation and Characterization
Caption: A generalized experimental workflow for the preparation and characterization of an antibody-drug conjugate (ADC).
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)
Caption: The mechanism of action of a typical internalizing antibody-drug conjugate (ADC).
References
- 1. bioconductor.org [bioconductor.org]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. ymc.eu [ymc.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Tos-PEG Linkers with Diverse Protecting Groups for Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for Tos-PEG linkers is a critical determinant of success in the synthesis of bioconjugates and drug delivery systems. The choice of protecting group dictates the stability of the linker during synthesis and storage, the conditions required for its removal, and ultimately, the efficiency of the final conjugation reaction. This guide provides an objective comparison of Tos-PEG linkers functionalized with common protecting groups, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.
The tosyl (Tos) group on a polyethylene (B3416737) glycol (PEG) linker is an excellent leaving group, facilitating nucleophilic substitution reactions with amines, thiols, and hydroxyls.[1] However, to achieve controlled and specific bioconjugation, the other terminus of the PEG linker is often protected. This guide focuses on a comparative analysis of commonly employed protecting groups for amine and hydroxyl functionalities on Tos-PEG linkers, including tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) for amines, and tert-Butyldimethylsilyl (TBDMS) and Tetrahydropyranyl (THP) for hydroxyls.
Performance Comparison of Amine-Protecting Groups: Boc vs. Cbz
The protection of terminal amine groups on Tos-PEG linkers is crucial for multi-step synthetic strategies. The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are two of the most widely used amine-protecting groups, each with distinct characteristics.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acidic (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acidic and basic conditions. |
| Orthogonality | Orthogonal to Cbz, Fmoc, and many other protecting groups. | Orthogonal to Boc and other acid-labile groups. |
| Typical Deprotection Yield | High (>95%) | Generally high, but can be affected by catalyst poisoning. |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
| Compatibility | Not suitable for acid-sensitive substrates. | Not suitable for substrates with reducible functional groups (e.g., alkynes, alkenes). |
Table 1: Comparative analysis of Boc and Cbz protecting groups for amine-terminated Tos-PEG linkers.
The choice between Boc and Cbz largely depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The acid-lability of the Boc group makes it a popular choice in solid-phase peptide synthesis (SPPS) and for molecules that are stable to acidic conditions.[2] In contrast, the Cbz group, which is removed under neutral conditions via hydrogenolysis, is advantageous when working with acid-sensitive compounds.[3]
Performance Comparison of Hydroxyl-Protecting Groups: TBDMS vs. THP
For Tos-PEG linkers with a terminal hydroxyl group, protection is often necessary to prevent unwanted side reactions. The tert-Butyldimethylsilyl (TBDMS) and Tetrahydropyranyl (THP) ethers are common choices for hydroxyl protection.
| Feature | TBDMS (tert-Butyldimethylsilyl) | THP (Tetrahydropyranyl) |
| Deprotection Condition | Fluoride (B91410) ions (e.g., TBAF) or acidic conditions. | Acidic conditions (e.g., mild aqueous acid). |
| Stability | Stable to a wide range of non-acidic and non-fluoride conditions. | Stable to bases, organometallics, and reducing agents. |
| Orthogonality | Orthogonal to THP and many other protecting groups. | Orthogonal to TBDMS and other fluoride-labile groups. |
| Typical Deprotection Yield | High | High |
| Byproducts of Deprotection | Silyl ethers and salts. | Dihydropyran. |
| Considerations | Can be sterically hindered, affecting reaction rates. Introduces a chiral center upon protection of a chiral alcohol. | Deprotection conditions are generally milder than for TBDMS. |
Table 2: Comparative analysis of TBDMS and THP protecting groups for hydroxyl-terminated Tos-PEG linkers.
TBDMS ethers are known for their robustness and are stable under a variety of reaction conditions, making them suitable for complex, multi-step syntheses.[4] Their removal is typically achieved with fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF). THP ethers, on the other hand, are readily cleaved under mild acidic conditions, offering a convenient deprotection strategy when acid-sensitive groups are not present elsewhere in the molecule.[5][6]
Experimental Protocols
Protocol 1: Deprotection of Boc-PEG-Tos
Objective: To remove the Boc protecting group from a Boc-NH-PEG-Tos linker to yield the corresponding amine-PEG-Tos.
Materials:
-
Boc-NH-PEG-Tos
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-NH-PEG-Tos in DCM (e.g., 100 mg in 2 mL).
-
Add TFA to the solution (e.g., 1 mL, to make a 33% TFA solution).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected NH₂-PEG-Tos.
Protocol 2: Conjugation of NH₂-PEG-Tos to a Thiol-Containing Biomolecule
Objective: To conjugate the deprotected amine-PEG-Tos linker to a biomolecule containing a free thiol group.
Materials:
-
NH₂-PEG-Tos (from Protocol 1)
-
Thiol-containing biomolecule (e.g., a cysteine-containing peptide)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the thiol-containing biomolecule in the reaction buffer.
-
Add a molar excess of NH₂-PEG-Tos to the biomolecule solution. The exact molar ratio should be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
Monitor the conjugation reaction by SDS-PAGE or LC-MS.
-
Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted PEG linker and other small molecules.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the deprotection and conjugation processes.
Logical Relationships in Protecting Group Selection
The choice of a protecting group is a critical decision that influences the entire synthetic route. The following diagram illustrates the logical considerations for selecting an appropriate protecting group for a Tos-PEG linker.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized Tos-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of bioconjugates and other advanced therapeutics, the purity of linking agents is paramount to ensure the efficacy, safety, and reproducibility of the final product. Tos-PEG4-t-butyl ester is a commonly utilized heterobifunctional linker, prized for its defined-length polyethylene (B3416737) glycol (PEG) spacer, a tosyl group for nucleophilic substitution, and a t-butyl ester protected carboxyl group. This guide provides a comprehensive comparison of methods to assess the purity of synthesized this compound, alongside a comparative analysis with alternative PEG-based linkers.
Assessing the Purity of this compound: A Multi-Technique Approach
A thorough evaluation of the purity of synthesized this compound necessitates a combination of chromatographic and spectroscopic techniques. Commercial suppliers typically guarantee a purity of ≥95% or ≥98% for this reagent.[1][2] The following methods are essential for verifying the purity and structural integrity of the synthesized product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of PEG-containing molecules. By utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, impurities with different polarities can be effectively separated from the main product.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (for the tosyl group) and 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition.
A high-purity sample will exhibit a single major peak in the chromatogram. The presence of additional peaks indicates impurities, which could include starting materials, byproducts, or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound and identifying any structural impurities. The spectrum provides detailed information about the different proton environments within the molecule.
Interpreting the ¹H NMR Spectrum:
A representative ¹H NMR spectrum of this compound would display characteristic peaks corresponding to the protons of the tosyl group, the PEG chain, and the t-butyl ester. The integration of these peaks should be consistent with the number of protons in each part of the molecule. For instance, the large singlet corresponding to the nine protons of the t-butyl group is a key identifier.[3][4] Any unexpected peaks would suggest the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to confirm the molecular weight of the synthesized this compound. This technique provides a mass-to-charge ratio (m/z) that can be compared to the theoretical value.
Expected Mass Spectrometry Data:
The theoretical molecular weight of this compound (C₂₀H₃₂O₈S) is 432.53 g/mol .[2] In ESI-MS, the compound is often observed as various adducts. Predicted m/z values for common adducts include:
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 433.18908 |
| [M+Na]⁺ | 455.17102 |
| [M+K]⁺ | 471.14496 |
The presence of a peak corresponding to one of these expected m/z values confirms the successful synthesis of the target molecule. Additional peaks may indicate impurities or fragmentation of the molecule.[5]
Comparison with Alternative PEG Linkers
The choice of a PEG linker is often dictated by the specific requirements of the bioconjugation strategy. Below is a comparison of this compound with two common alternatives, highlighting their functional differences and purity considerations.
| Feature | This compound | Boc-NH-PEG4-COOH | Maleimide-PEG4-NHS ester |
| Functional Group 1 | Tosyl (reactive with nucleophiles like thiols and amines)[6] | Boc-protected amine (deprotected to a primary amine)[7][8] | Maleimide (highly specific reaction with thiols)[9][10][11] |
| Functional Group 2 | t-butyl ester (deprotected to a carboxylic acid) | Carboxylic acid (reactive with amines)[8] | NHS ester (reactive with primary amines)[9][10] |
| Typical Purity | ≥95-98%[1][2] | ≥95%[7][12] | ≥95% |
| Primary Application | General bioconjugation, PROTAC synthesis[13] | Peptide synthesis, surface modification | Antibody-drug conjugates (ADCs), protein-protein conjugation |
| Purity Assessment | HPLC, NMR, MS | HPLC, NMR, MS | HPLC, NMR, MS |
Experimental Workflows and Logical Relationships
To visualize the process of purity assessment and the relationship between the different linkers, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship of the reactivity of this compound and its alternatives.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent bioconjugation reactions. A combination of HPLC, ¹H NMR, and mass spectrometry provides a comprehensive evaluation of both purity and structural integrity. When selecting a PEG linker, researchers must consider the specific functional groups required for their application. While this compound offers versatility in its reactivity, alternatives such as Boc-NH-PEG4-COOH and Maleimide-PEG4-NHS ester provide more specific functionalities for different bioconjugation strategies. The choice of linker should always be accompanied by rigorous purity assessment to guarantee the quality of the final product.
References
- 1. This compound, 217817-01-1 | BroadPharm [broadpharm.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. PubChemLite - this compound (C20H32O8S) [pubchemlite.lcsb.uni.lu]
- 6. PEG Tosylate | BroadPharm [broadpharm.com]
- 7. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 8. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 9. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]
- 10. Maleimide-PEG4-NHS [nanocs.net]
- 11. Maleimide-PEG4-NHS | TargetMol [targetmol.com]
- 12. Boc-NH-PEG4-ACA - CD Bioparticles [cd-bioparticles.net]
- 13. medchemexpress.com [medchemexpress.com]
functional assays to test the activity of Tos-PEG4-t-butyl ester conjugates
A Comparative Guide to Functional Assays for PROTACs Featuring PEG Linkers
For researchers and drug development professionals, evaluating the efficacy of Proteolysis Targeting Chimeras (PROTACs) is a critical step. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] A typical PROTAC consists of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3] Components like Tos-PEG4-t-butyl ester serve as flexible polyethylene (B3416737) glycol (PEG)-based linkers, which can enhance solubility and optimize the spatial orientation required for efficient degradation.[3][]
This guide provides a comparative overview of the essential functional assays used to test the activity of PROTAC conjugates, with a focus on quantitative data, experimental protocols, and the underlying mechanisms.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the formation of a ternary complex.[5][6] This proximity allows the E3 ligase to transfer ubiquitin to the target protein.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation.[1][8]
Assays for Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the crucial first step for PROTAC activity.[5] Several biophysical and cell-based assays can quantify this interaction. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary association.[5]
| Assay Type | Principle | Throughput | Key Advantages | Key Limitations |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between tagged POI and E3 ligase in live cells.[5] | Medium-High | Live-cell, real-time kinetic data.[2] | Requires genetic modification (tagging) of proteins.[5] |
| FRET | Fluorescence Resonance Energy Transfer between fluorescently labeled proteins.[9] | Medium | Can be used in live cells or with purified proteins. | Potential for spectral overlap and background fluorescence. |
| AlphaLISA® | Proximity-based immunoassay using donor and acceptor beads that generate a signal when brought close.[6] | High | Homogeneous, no-wash format; highly sensitive.[10] | Can be prone to assay interference from sample components. |
| SPR / BLI | Surface Plasmon Resonance or Bio-Layer Interferometry measures mass changes on a sensor surface to determine binding kinetics.[11] | Low-Medium | Provides detailed kinetic data (on/off rates).[11] | Requires purified proteins and specialized equipment. |
| ITC | Isothermal Titration Calorimetry measures heat changes upon binding to determine thermodynamics.[6] | Low | Gold standard for measuring binding affinity and cooperativity without labeling.[6][11] | Requires large amounts of purified protein.[12] |
Assays for Target Ubiquitination
Following ternary complex formation, the E3 ligase ubiquitinates the target protein. Detecting this modification is direct proof of a PROTAC's mechanism of action.[13]
| Assay Type | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blot (IP) | Immunoprecipitation (IP) of the target protein followed by Western blot detection with an anti-ubiquitin antibody.[13] | Low | Direct, qualitative confirmation of ubiquitination.[13] | Labor-intensive, not easily quantifiable.[14] |
| In Vitro Ubiquitination Kits | Reconstituted E1, E2, E3 enzymes, and biotinylated ubiquitin are used to ubiquitinate a target protein, often detected via AlphaLISA®.[7][10] | High | Allows for direct comparison of PROTACs and E3 ligase selectivity.[7] | In vitro conditions may not fully reflect cellular environment. |
| NanoBRET™ Ubiquitination Assay | A live-cell assay measuring BRET between a tagged POI and tagged ubiquitin.[2] | Medium-High | Monitors ubiquitination kinetics in real-time within intact cells.[2] | Requires dual genetic modification of POI and ubiquitin. |
Assays for Protein Degradation
The ultimate functional outcome of a successful PROTAC is the reduction of target protein levels. These assays are essential for determining a PROTAC's potency and efficacy.[15]
| Assay Type | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blot | Quantification of protein band intensity relative to a loading control.[1][16] | Low | Gold standard for specific protein detection; provides molecular weight confirmation.[14] | Semi-quantitative, low throughput, requires specific antibodies.[14] |
| HiBiT/NanoLuc® Assays | The POI is tagged with a small peptide (HiBiT) that complements a larger subunit (LgBiT) to form an active luciferase. Degradation reduces luminescence.[17] | High | Highly sensitive, quantitative, real-time measurements in live cells.[17] | Requires CRISPR/Cas9-mediated gene editing to tag the endogenous protein.[2] |
| ELISA / HTRF | Immunoassays that quantify protein levels in cell lysates. Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based version.[18][] | High | More quantitative and higher throughput than Western Blot.[18] | Requires specific antibody pairs. |
| Mass Spectrometry (Proteomics) | Global or targeted quantification of protein abundance across the proteome. | Low-Medium | Unbiased, does not require antibodies, can assess selectivity.[20] | Technically complex, requires specialized instrumentation and expertise. |
Quantitative Comparison of PROTAC Performance
The efficacy of PROTACs is typically defined by two key metrics derived from dose-response experiments: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[21][22]
| PROTAC Example | Target(s) | Cell Line | DC50 | Dmax | Assay Method |
| dBET6 | BETs | HEK293 | ~3 nM | >95% | HiBiT Lytic Assay |
| ARV-771 | BETs | 22Rv1 | ~1 nM | >90% | Western Blot |
| PROTAC 22 (JPS036) | HDAC3 | HCT116 | 0.44 µM | 77% | Quantitative Western Blot[23] |
| KRAS G12D Degrader 1 | KRAS G12D | AGS | 7.49 nM | 95% (ref.) | Not Specified[21] |
Note: Data is compiled from various sources for illustrative purposes and direct comparison may be context-dependent.
Experimental Protocols & Workflow
General Workflow for PROTAC Evaluation
A systematic evaluation of a PROTAC involves a multi-step process, from initial confirmation of degradation to detailed mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Ternary Complex Formation [worldwide.promega.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.co.jp [promega.co.jp]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Research Collection | ETH Library [research-collection.ethz.ch]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Stability of PEG Linkers
The stability of polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of a therapeutic's success, directly influencing its efficacy, safety profile, and pharmacokinetic properties. For researchers, scientists, and drug development professionals, understanding the nuances of linker stability under both laboratory (in vitro) and physiological (in vivo) conditions is paramount. This guide provides an objective comparison of different PEG linkers, supported by experimental data and detailed protocols, to inform the selection of the most stable and effective linker for your drug development pipeline.
Understanding PEG Linker Stability: Cleavable vs. Non-Cleavable
The fundamental distinction in PEG linker technology lies in its intended stability. Linkers are broadly categorized as either cleavable or non-cleavable, a choice that dictates the mechanism of payload release and significantly impacts the conjugate's overall performance.[1][2]
-
Cleavable Linkers: These are designed to be labile and release their payload under specific physiological conditions.[1] The cleavage mechanism is triggered by factors often prevalent in the target microenvironment, such as low pH in endosomes, high concentrations of glutathione (B108866) in the cytoplasm, or the presence of specific enzymes like Cathepsin B in lysosomes.[1][3] While this targeted release can be advantageous, particularly for inducing a "bystander effect" in heterogeneous tumors, these linkers may exhibit lower stability in systemic circulation, potentially leading to premature drug release.[1]
-
Non-Cleavable Linkers: In contrast, these linkers form a highly stable bond between the carrier molecule and the payload.[1] Drug release from a non-cleavable linker relies on the complete degradation of the carrier molecule, typically an antibody, within the lysosome of the target cell.[3] This design generally results in greater plasma stability, a more favorable safety profile by minimizing off-target toxicity, and a longer circulation half-life.[3][4] Studies have often shown that ADCs with non-cleavable linkers outperform their cleavable counterparts in in vivo settings due to this enhanced stability.[4]
Comparative Stability of PEG Linker Chemistries
The choice of chemical bond within the linker is pivotal to its stability profile. The following table summarizes the characteristics of common cleavable and non-cleavable linker types.
| Linker Type | Category | Cleavage Trigger | Typical In Vitro Environment | Typical In Vivo Location | Relative Plasma Stability |
| Hydrazone | Cleavable | Acidic pH | Acidic buffer (pH 4.5-6.0) | Endosomes, Lysosomes | Moderate to Low[1][3] |
| Disulfide | Cleavable | High Glutathione | Reducing agents (e.g., DTT, TCEP) | Cytoplasm | Moderate[1][5] |
| Peptide (e.g., Val-Cit) | Cleavable | Specific Enzymes | Lysosomal extracts, Purified Cathepsin B | Lysosomes | High[4][5] |
| Thioether (e.g., SMCC) | Non-Cleavable | Proteolytic Degradation | N/A (stable) | Lysosomes | Very High[1][3] |
Experimental Protocols for Stability Assessment
Rigorous in vitro assessment in matrices that mimic physiological conditions is a cornerstone of drug development.[6] Two primary assays are essential for characterizing the stability of a PEG linker: plasma stability and lysosomal stability.
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the conjugate in the circulatory system, which helps predict the potential for premature payload release and associated off-target toxicity.[6]
Objective: To determine the rate of drug deconjugation from a carrier molecule (e.g., an antibody in an ADC) in plasma over time.
Materials:
-
Test conjugate (e.g., ADC with a specific PEG linker)
-
Control buffer (e.g., PBS, pH 7.4)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Detailed Protocol:
-
Preparation: The test conjugate is incubated in plasma at a relevant concentration (e.g., 1.3 mg/mL) at 37°C. A parallel incubation in a buffer control is included to assess the inherent chemical stability of the conjugate.[6]
-
Time Points: Aliquots of the incubation mixture are collected at various time points, typically over a seven-day period (e.g., Day 0, 1, 2, 3, 5, 7).[6]
-
Sample Processing: The conjugate is isolated from the plasma samples at each time point. A common method is immunoaffinity capture using Protein A magnetic beads, which bind the antibody portion of the conjugate.[6]
-
Analysis: The captured conjugate is then analyzed by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[6]
-
Data Interpretation: A stable conjugate will show a minimal decrease in its DAR over the time course of the experiment. A significant drop in DAR indicates premature deconjugation and linker instability.[6]
Visualizing Experimental and Logical Workflows
Diagrams are essential for visualizing complex processes in drug development. The following sections provide DOT language scripts for generating key diagrams related to PEG linker stability.
Experimental Workflow for Plasma Stability
Caption: Workflow for assessing Antibody-Drug Conjugate (ADC) stability in plasma.[6]
Pathway of ADC Action
This diagram illustrates the journey of an antibody-drug conjugate from systemic circulation to the release of its cytotoxic payload within a target cancer cell.
References
A Comparative Guide to Electrophoretic Mobility Shift Assays for Protein Conjugation Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein conjugation, selecting the optimal analytical technique is paramount. This guide provides an objective comparison of Electrophoretic Mobility Shift Assays (EMSA), also known as native Polyacrylamide Gel Electrophoresis (native PAGE) for protein-protein interactions, with common alternatives for characterizing protein conjugates such as antibody-drug conjugates (ADCs). We will delve into the experimental data, detailed protocols, and visual workflows of EMSA, Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Isothermal Titration Calorimetry (ITC).
Quantitative Performance Comparison
To facilitate a clear comparison of these analytical techniques, the following table summarizes their key quantitative performance metrics in the context of protein conjugation analysis.
| Feature | Electrophoretic Mobility Shift Assay (EMSA/Native PAGE) | SEC-HPLC | SDS-PAGE | Isothermal Titration Calorimetry (ITC) |
| Principle | Separation based on size, shape, and charge of native protein complexes. | Separation based on hydrodynamic radius in solution. | Separation based on molecular weight under denaturing conditions. | Measures heat changes upon binding to determine affinity, stoichiometry, and thermodynamics.[1] |
| Primary Application | Qualitative and semi-quantitative analysis of binding and complex formation. | Quantification of aggregates, fragments, and monomeric species.[2][3] | Assessment of purity and molecular weight of subunits.[4] | Determination of binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[1][5][6] |
| Sensitivity | Nanogram (ng) range (1-5 ng with silver stain, 20-30 ng with Coomassie).[7] | Microgram (µg) to nanogram (ng) range depending on the detector. | Nanogram (ng) range (Coomassie: ~100 ng; Silver stain: ~1-10 ng). | Micromolar (µM) to nanomolar (nM) binding affinities.[6] |
| Resolution | Can resolve different stoichiometric species of a complex. | High resolution for separating aggregates and fragments from the monomer.[2] | High resolution for separating individual polypeptide chains. | Not a separation technique. |
| Throughput | Low to medium; can be increased with multi-well gels. | High; autosamplers enable analysis of many samples. | High; multiple samples can be run on a single gel. | Low; each experiment is run individually. |
| Information Provided | Confirmation of conjugation, estimation of conjugate size and heterogeneity. | Purity, aggregation state, and size distribution of the conjugate.[2] | Subunit composition and purity of the protein and conjugate.[4] | Direct measurement of binding thermodynamics.[1][5][6] |
| Sample Requirement | Micrograms (µg) of protein. | Micrograms (µg) of protein. | Micrograms (µg) of protein. | Typically higher concentration and volume required (µM to mM range).[5] |
| Denaturing/Native | Native.[7] | Native. | Denaturing.[4] | Native (in solution).[5] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Electrophoretic Mobility Shift Assay (Native PAGE) Protocol
This protocol is adapted for the analysis of protein-protein conjugates.
-
Gel Preparation :
-
Prepare a native polyacrylamide gel (typically 4-15% acrylamide) without SDS. The percentage of acrylamide (B121943) can be optimized based on the size of the protein conjugate being analyzed.
-
Use a Tris-Glycine or Tris-Borate-EDTA (TBE) buffer system.
-
-
Sample Preparation :
-
Mix the purified protein conjugate with a native sample loading buffer containing glycerol (B35011) (to increase density) and a tracking dye (such as bromophenol blue).
-
Do not heat the sample or add reducing agents.
-
-
Electrophoresis :
-
Load the samples into the wells of the native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation. The electrophoresis is typically run until the tracking dye reaches the bottom of the gel.
-
-
Detection :
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
The conjugated protein will exhibit a "shift" in mobility compared to the unconjugated protein, appearing as a higher molecular weight band.
-
SEC-HPLC Protocol for Antibody-Drug Conjugates
-
System Preparation :
-
Equilibrate the SEC-HPLC system, including the column (e.g., a silica-based column with a diol coating), with a mobile phase such as phosphate-buffered saline (PBS) at a constant flow rate (e.g., 0.5-1.0 mL/min).[2]
-
-
Sample Preparation :
-
Dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatography :
-
Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis :
-
Analyze the resulting chromatogram to determine the percentage of monomer, aggregates, and fragments based on the peak areas. The ADC monomer will elute at a characteristic retention time, with aggregates eluting earlier and fragments later.
-
SDS-PAGE Protocol for Protein Conjugates
-
Gel Preparation :
-
Prepare a polyacrylamide gel with a concentration appropriate for the molecular weight of the protein subunits (e.g., 4-20% gradient gel).
-
-
Sample Preparation :
-
Mix the protein conjugate with a sample loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol).
-
Heat the sample at 95-100°C for 5-10 minutes to denature the protein and reduce disulfide bonds.[8]
-
-
Electrophoresis :
-
Load the denatured samples into the wells of the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Detection :
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
The separated protein subunits can be visualized, and their molecular weights estimated by comparison to a molecular weight standard. For an ADC, this can reveal the conjugation on heavy and light chains.[4]
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation :
-
Dialyze both the protein and the ligand (the molecule it is being conjugated to or interacting with) extensively against the same buffer to minimize buffer mismatch effects.[5]
-
Degas the samples to prevent air bubbles in the calorimeter cell.
-
Determine the protein concentration accurately.
-
-
ITC Experiment :
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis :
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for EMSA/Native PAGE analysis of protein conjugates.
Caption: Workflow for SEC-HPLC analysis of protein conjugates.
Caption: Workflow for SDS-PAGE analysis of protein conjugates.
Caption: Workflow for Isothermal Titration Calorimetry analysis.
References
- 1. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. aboligo.com [aboligo.com]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. semanticscholar.org [semanticscholar.org]
- 7. med.unc.edu [med.unc.edu]
- 8. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to Amine-Reactive Labeling: Evaluating Tos-PEG4-t-butyl Ester and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient labeling of proteins and other biomolecules is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. The choice of linker is a critical determinant of a conjugate's stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of Tos-PEG4-t-butyl ester, a key building block in Proteolysis Targeting Chimeras (PROTACs), with other common amine-reactive labeling reagents. We present a summary of their chemical properties, reaction mechanisms, and analytical methodologies for determining the degree of labeling, supported by detailed experimental protocols and visual workflows.
Performance Comparison of Amine-Reactive Linkers
While direct, head-to-head quantitative data on the labeling efficiency of this compound for direct protein conjugation is limited due to its primary use as an intermediate in multi-step PROTAC synthesis, a qualitative and functional comparison with other amine-reactive linkers can be made based on their reactive chemistries.
| Feature | This compound | NHS-ester-PEG Linkers | Maleimide-PEG Linkers | Click Chemistry (e.g., Azide-Alkyne) |
| Target Residue | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Thiols (Cysteine) | Bioorthogonal handles (e.g., azide, alkyne) |
| Reaction Type | Nucleophilic substitution | Nucleophilic acyl substitution | Michael addition | Cycloaddition |
| Reaction pH | Typically 8.0-9.5[1] | Typically 7.0-9.0[2][3] | Typically 6.5-7.5 | Physiological pH |
| Reaction Speed | Generally slower than NHS esters[4][5] | Fast[4][5] | Fast | Very fast |
| Bond Stability | Stable C-N bond | Stable amide bond | Stable thioether bond | Stable triazole ring |
| Primary Application | Intermediate in multi-step synthesis (e.g., PROTACs)[6] | Direct protein and small molecule labeling | Site-specific protein labeling | Bioorthogonal labeling |
| Selectivity | Good for primary amines | Good for primary amines | High for thiols | Very high for bioorthogonal partners |
Experimental Protocols
Accurate determination of the degree of labeling is crucial for ensuring the quality and reproducibility of bioconjugates. Below are detailed protocols for common analytical techniques used to quantify the extent of modification.
Determination of Degree of Labeling by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the number of linker molecules conjugated to a protein by measuring the mass shift.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the unlabeled protein (control) and the labeled protein conjugate at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4).
-
Desalt the protein samples using a desalting column or dialysis to remove any non-volatile salts.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture of 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.
-
-
Spotting:
-
On a MALDI target plate, mix 1 µL of the protein sample with 1 µL of the matrix solution directly on the spot.
-
Allow the mixture to air dry completely at room temperature, forming a crystalline matrix with the embedded protein.
-
-
Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in linear mode for proteins.
-
Acquire spectra for both the unlabeled and labeled protein.
-
-
Data Analysis:
-
Determine the average molecular weight of the main peaks for both the unlabeled protein (MW_protein) and the labeled conjugate (MW_conjugate).
-
Calculate the degree of labeling (DoL) using the following formula: DoL = (MW_conjugate - MW_protein) / MW_linker where MW_linker is the molecular weight of the conjugated linker.
-
Determination of Degree of Labeling by 1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to determine the degree of PEGylation by comparing the integral of a characteristic peak from the PEG linker to a peak from the protein.[7][8][9]
Protocol:
-
Sample Preparation:
-
Lyophilize the purified protein conjugate to remove all water.
-
Dissolve a known amount of the lyophilized conjugate in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mg/mL.
-
Add a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) if quantitative analysis is required.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved peak corresponding to the repeating ethylene (B1197577) glycol units of the PEG linker (typically around 3.6 ppm).
-
Identify a well-resolved aromatic proton peak from the protein (e.g., from tyrosine or phenylalanine residues, typically between 6.8 and 7.4 ppm).
-
Integrate the area of the PEG peak (I_PEG) and the protein peak (I_protein).
-
Calculate the degree of labeling using the following formula, taking into account the number of protons contributing to each signal: DoL = (I_PEG / n_PEG) / (I_protein / n_protein) where n_PEG is the number of protons per PEG unit and n_protein is the number of protons for the selected protein signal.
-
Analysis of Labeling Reaction by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC can be used to separate the unlabeled protein from the labeled conjugate and to estimate the degree of labeling based on the change in retention time and peak area.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the unlabeled protein, the labeling reagent, and the reaction mixture at various time points.
-
Quench the reaction at each time point by adding a quenching agent (e.g., Tris buffer for amine-reactive reagents).
-
-
HPLC System and Column:
-
Use a C4 or C18 reversed-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Run a linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Set the flow rate to a typical value for the column (e.g., 1 mL/min).
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and a wavelength specific to the label if it has a chromophore.
-
-
Data Analysis:
-
Compare the chromatograms of the reaction mixture with those of the starting materials.
-
The appearance of new, more hydrophobic (later eluting) peaks indicates the formation of the labeled conjugate.
-
The relative peak areas of the unlabeled and labeled species can be used to estimate the extent of the reaction and the distribution of different labeled species (mono-, di-, tri-labeled, etc.).
-
Experimental and Signaling Pathway Diagrams
To provide a clearer understanding of the experimental workflows and the biological context of PROTACs utilizing linkers like this compound, the following diagrams are provided.
Caption: Workflow for determining the degree of labeling.
Caption: FAK signaling pathway and PROTAC-mediated degradation.[6][9][10][11][12][13][14][15][16][17][18]
Conclusion
The selection of a labeling reagent is a critical decision in the design of bioconjugates. While this compound is a valuable component in the multi-step synthesis of complex molecules like PROTACs, for direct and efficient labeling of primary amines on proteins, NHS-ester PEG linkers often represent a more straightforward and rapid approach. The choice ultimately depends on the specific application, the desired degree of labeling, and the overall synthetic strategy. The analytical methods detailed in this guide provide a robust framework for characterizing the resulting conjugates and ensuring the quality and consistency of these critical research and therapeutic agents.
References
- 1. interchim.fr [interchim.fr]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytoskeleton remodeling - FAK signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 10. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 11. benchchem.com [benchchem.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 18. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tos-PEG4-t-butyl Ester and Alternative Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives are widely employed to enhance solubility and provide a flexible spacer. This guide offers an in-depth comparison of Tos-PEG4-t-butyl ester with other commonly used PEG-based linkers, supported by experimental data and detailed protocols to inform rational drug design.
This compound is a heterobifunctional linker featuring a tosyl group at one terminus and a t-butyl ester-protected carboxyl group at the other, connected by a 4-unit polyethylene glycol chain. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, primarily with amine and thiol functionalities. The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation, typically via amide bond formation. This dual functionality and the hydrophilic nature of the PEG spacer make it a versatile tool in the construction of complex bioconjugates.
Performance Comparison of PEG Linker Chemistries
The choice of reactive end-group on a PEG linker dictates the conjugation strategy and can significantly impact the stability and overall success of the resulting bioconjugate. Below is a comparative overview of this compound and other common PEG linker functionalities.
| Linker Type | Reactive Towards | Bond Formed | Key Advantages | Key Disadvantages |
| Tos-PEG-R | Amines, Thiols | C-N, C-S | Good leaving group, stable resulting bond. | Reaction with amines may require elevated temperatures and basic conditions, potentially impacting sensitive biomolecules. |
| NHS-ester-PEG-R | Primary Amines | Amide | High reactivity at physiological pH, well-established chemistry. | Susceptible to hydrolysis in aqueous solutions, which can lead to lower conjugation yields. |
| Maleimide-PEG-R | Thiols | Thioether | Highly selective for thiols at neutral pH. | The resulting thioether bond can undergo retro-Michael addition, leading to deconjugation, although more stable maleimide (B117702) derivatives have been developed. |
| Azide/Alkyne-PEG-R | Alkynes/Azides | Triazole | Bioorthogonal "click" chemistry, high efficiency, and specificity. | Requires a copper or ruthenium catalyst for CuAAC or RuAAC respectively, which may be a concern for some biological applications. Strain-promoted variants (SPAAC) are catalyst-free but can be slower. |
Case Study: Synthesis of the PROTAC Degrader BI-3663 using this compound
A prominent example of the application of this compound is in the synthesis of BI-3663, a highly selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Focal Adhesion Kinase (PTK2/FAK).[1][2] The synthesis of a key intermediate for BI-3663 involves the reaction of the tosyl group of the linker with an amine on the E3 ligase ligand precursor.
Experimental Protocol: Synthesis of a BI-3663 Intermediate
The following protocol is adapted from the work of Popow J, et al. (2019) and describes a key step in the synthesis of the PROTAC BI-3663, illustrating the use of this compound.
Reaction Scheme:
Figure 1. Reaction scheme for the synthesis of a BI-3663 intermediate.
Materials:
-
E3 Ligase Ligand Precursor (containing a primary or secondary amine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the E3 ligase ligand precursor in anhydrous DMF, add potassium carbonate (typically 2-3 equivalents).
-
Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by an appropriate method (e.g., LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired intermediate.
Deprotection of the t-butyl ester:
The resulting intermediate can then be treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to deprotect the t-butyl ester and reveal the free carboxylic acid. This carboxylic acid is then activated (e.g., with HATU or EDC/NHS) and coupled to the target protein-binding ligand to yield the final PROTAC, BI-3663.
Quantitative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). For BI-3663, synthesized using the this compound linker, the following performance has been reported:
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BI-3663 | PTK2/FAK | Hep3B2.1-7 | ~30 | >90 | [1] |
| BI-3663 | PTK2/FAK | A549 | 27 | 95 | [1] |
These data demonstrate that the use of the this compound linker in the synthesis of BI-3663 resulted in a highly potent and efficacious PROTAC for the degradation of PTK2/FAK.
Comparison with Alternative Linker Chemistries in PROTAC Synthesis
While the tosyl-based substitution provides a robust method for linker conjugation, other strategies such as "click chemistry" have gained popularity for their efficiency and mild reaction conditions.
Figure 2. Comparison of synthetic workflows for PROTACs.
The workflow for tosyl-based synthesis often involves protection/deprotection steps and can require more forcing reaction conditions. In contrast, copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry offers a more direct route to the final PROTAC with high yields and functional group tolerance. The choice of synthetic route will depend on the specific chemistry of the ligands and the desired properties of the final molecule.
Conclusion
This compound is a valuable and versatile linker in the field of bioconjugation and drug development, as demonstrated by its successful application in the synthesis of the potent PROTAC degrader BI-3663. Its well-defined structure and dual reactivity offer a reliable method for the construction of complex biomolecules. However, researchers and drug developers should also consider alternative linker technologies, such as those based on NHS-esters or click chemistry, which may offer advantages in terms of reaction conditions, efficiency, and suitability for high-throughput synthesis. The optimal linker strategy will ultimately depend on the specific molecular context and the desired attributes of the final product. A thorough evaluation of different linker options, guided by comparative experimental data, is crucial for the successful development of next-generation therapeutics.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Tos-PEG4-t-butyl Ester
For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of Tos-PEG4-t-butyl ester, a bifunctional PROTAC linker. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Considerations
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Summary of Chemical Properties
A clear understanding of the chemical's properties is fundamental to its safe disposal.
| Property | Value |
| Chemical Name | tert-butyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate |
| CAS Number | 217817-01-1 |
| Molecular Formula | C₂₀H₃₂O₈S |
| Functional Groups | Polyethylene glycol (PEG), Tosylate, tert-butyl ester |
| General Characteristics | The PEG component suggests increased water solubility. The tosylate group is a good leaving group, and the tert-butyl ester is susceptible to acidic hydrolysis. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be collected in a designated hazardous waste container.
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical.
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Disposal of Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, absorbent pads, and vials, must be placed in the designated solid hazardous waste container.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container that is clearly labeled as containing chemically contaminated sharps.
-
Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove residual chemical. The initial rinseate must be collected as hazardous waste. Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your local regulations.
3. Handling Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
4. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined are based on established best practices for the management of laboratory chemical waste. For instance, the general guidance for the disposal of tosylate-containing compounds and PEG derivatives involves collection for incineration or other approved disposal methods by a licensed facility.[1][2] It is a standard and widely accepted protocol in chemical laboratories to not dispose of such chemicals via the sanitary sewer system.[1]
Disclaimer: This document provides general guidance. It is essential to consult your institution's specific safety and disposal protocols and to comply with all local, state, and federal regulations. Your institution's Environmental Health and Safety department is the primary resource for any questions regarding chemical waste disposal.
References
Personal protective equipment for handling Tos-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tos-PEG4-t-butyl ester (CAS No. 217817-01-1). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. The following GHS hazard information has been identified:
-
GHS Pictogram:
-
GHS07: Exclamation Mark
-
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P313: Get medical advice/attention.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
A comprehensive summary of the required Personal Protective Equipment (PPE) is provided below.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be used when there is a risk of splashing. | Must be ANSI Z87.1 compliant. Ensure a snug fit to prevent any gaps. |
| Skin Protection | Chemical-resistant gloves (Butyl rubber or Nitrile rubber). A lab coat or chemical-resistant apron. | Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated. Lab coats should be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or in poorly ventilated areas. | Ensure proper fit and training for respirator use. |
| Hand Protection | Butyl rubber or Nitrile rubber gloves. | Double gloving is recommended for extended handling periods. |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Ensure all necessary PPE is worn before handling. 2. Handle in a chemical fume hood to minimize inhalation exposure. 3. Avoid direct contact with skin, eyes, and clothing. 4. Use spark-proof tools and explosion-proof equipment if the compound is flammable (refer to the full SDS for flammability data). 5. Wash hands thoroughly after handling. |
| Storage | 1. Store in a tightly closed, original container. 2. Keep in a cool, dry, and well-ventilated area. 3. Store away from incompatible materials such as strong oxidizing agents. |
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | 1. Immediately flush the affected area with plenty of water for at least 15 minutes. 2. Remove contaminated clothing and shoes. 3. If irritation persists, seek medical attention.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the exposed person to fresh air. 2. If not breathing, give artificial respiration. 3. If breathing is difficult, give oxygen. 4. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Rinse mouth with water. 4. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE. 3. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). 4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent, followed by soap and water. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Chemical Waste | 1. Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container. 2. Do not mix with other waste streams unless compatibility is confirmed. 3. Arrange for disposal by a licensed hazardous waste disposal company. |
| Contaminated PPE | 1. Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container. 2. Dispose of as hazardous waste through a licensed contractor. |
Experimental Workflow & Safety Diagram
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
